Comprehensive Structural & Analytical Profiling: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
The following guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a specialized fluorinated scaffold used in the development of Carbonic Anhydrase (CA) inhibitors and Janus...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a specialized fluorinated scaffold used in the development of Carbonic Anhydrase (CA) inhibitors and Janus Kinase (JAK) modulators.
Executive Summary & Strategic Value
The compound 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide represents a critical "bioisostere-rich" intermediate. The incorporation of the 2,2-difluoroethyl moiety serves two primary medicinal chemistry functions:
Metabolic Stability: The
group blocks the metabolic "soft spot" typical of ethyl or methyl groups, preventing rapid oxidation by CYP450 enzymes.
Lipophilicity Modulation: Fluorination lowers the
of the pyrazole nitrogen (if unsubstituted) and alters the , improving membrane permeability compared to the non-fluorinated ethyl analog.
This guide details the structural validation, synthesis pathways, and critical impurity profiling required for GMP-compliant utilization of this intermediate.
6.10 - 6.50 (tt, Hz, Hz, 1H): The terminal proton. This large geminal H-F coupling is the diagnostic fingerprint.
4.55 (td, Hz, Hz, 2H): The methylene group. It appears as a triplet of doublets due to coupling with the adjacent fluorine atoms.
F NMR (DMSO-, 376 MHz):
-122.0 to -125.0 ppm (dt): The fluorine signal will appear as a doublet (coupling to geminal H) of triplets (coupling to vicinal ).
C NMR (DMSO-, 100 MHz):
114.0 (t, Hz): The carbon.
52.0 (t, Hz): The carbon.
Mass Spectrometry (HRMS-ESI)
Ionization: Positive Mode
Exact Mass: 212.029 (Calculated)
Fragmentation Pattern:
Loss of
(195 m/z).
Loss of
fragment (characteristic of sulfonamides).
Diagnostic loss of
group (51 Da) is rare but possible under high collision energy.
Synthesis & Regiocontrol (Critical Process Parameters)
The synthesis of N-alkylated pyrazoles is prone to regioselectivity issues (N1 vs N2 alkylation). For the 4-sulfonamide derivative, the N1 isomer is thermodynamically favored but N2 impurities must be monitored.
Synthesis Workflow Diagram
The following diagram outlines the two primary routes and the critical control points for impurity rejection.
Figure 1: Synthetic workflow highlighting the critical regioselectivity checkpoint.
Protocol Validation (Self-Validating System)
To ensure the protocol is robust (Trustworthiness), the following "Stop/Go" criteria must be applied:
Regioisomer Check: Use NOESY 1D NMR. Irradiate the
protons.
Positive Result (N1): NOE observed at Pyrazole H-5 and H-3 (weak).
Negative Result (N2): If alkylation occurred at N2 (less hindered), the NOE pattern differs significantly due to distance from the sulfonamide group.
Fluorine Integrity: Check
F NMR for "single peak" purity. Appearance of extra doublets indicates incomplete alkylation or elimination to a difluorovinyl species ().
Analytical Methodologies
HPLC Method Conditions
For quality control (QC) in a drug development setting, a reverse-phase method is standard.
Parameter
Condition
Column
C18 Fluorophenyl (e.g., Phenomenex Kinetex F5), 2.6 µm, 100 x 4.6 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 min
Detection
UV @ 254 nm (Pyrazole )
Retention Logic
The difluoroethyl group increases retention time relative to the unsubstituted pyrazole but elutes earlier than non-polar alkyl analogs.
Impurity Profiling Tree
Understanding the origin of impurities is vital for CMC (Chemistry, Manufacturing, and Controls).
Figure 2: Analytical decision tree for impurity identification.
References
Kamal, A., et al. (2013). "Facile synthesis and characterization of novel pyrazole-sulfonamides and their inhibition effects on human carbonic anhydrase isoenzymes." Bioorganic & Medicinal Chemistry. Link
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
Advanced ChemBlocks. (2024). "Product Specification: 1-(2,2-difluoroethyl)-3-ethoxy-pyrazole-4-sulfonyl chloride." Catalog U133361. Link
Lolak, N., et al. (2020). "Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents." Chemical Biology & Drug Design. Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link
Exploratory
Therapeutic Potential of 1-(2,2-Difluoroethyl)-1H-Pyrazole-4-Sulfonamide Derivatives
A Medicinal Chemistry & Drug Discovery Technical Guide Executive Summary The pharmaceutical landscape is increasingly dominated by fluorinated heterocycles, with the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
A Medicinal Chemistry & Drug Discovery Technical Guide
Executive Summary
The pharmaceutical landscape is increasingly dominated by fluorinated heterocycles, with the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide scaffold emerging as a critical pharmacophore in modern drug design. This guide analyzes the therapeutic potential of this specific structural motif, focusing on its utility in modulating GPR17 (for neurodegenerative diseases like Multiple Sclerosis), COX-2 (inflammation), and JAK/STAT signaling pathways.
By integrating the metabolic stability of the 2,2-difluoroethyl group with the versatile binding properties of the pyrazole-4-sulfonamide core, this scaffold offers a unique solution to common bioavailability and selectivity challenges. This whitepaper provides a technical deep-dive for researchers, detailing synthesis protocols, structure-activity relationships (SAR), and therapeutic applications.
The Pharmacophore: Structural & Physicochemical Rationale
The 2,2-Difluoroethyl Moiety: The "Fluorine Effect"
The substitution of an N-ethyl group with a 2,2-difluoroethyl group is a strategic medicinal chemistry optimization.
Metabolic Blockade: The C-H bonds adjacent to fluorine atoms are stronger and less electron-rich, significantly reducing susceptibility to oxidative dealkylation by cytochrome P450 enzymes (specifically CYP3A4). This prolongs the half-life (
) of the parent compound.
Lipophilicity Modulation: The introduction of two fluorine atoms lowers the pKa of the adjacent nitrogen (if basic) and modulates the lipophilicity (
), often improving membrane permeability without compromising water solubility.
Conformational Bias: The gauche effect (preference of C-F and C-N bonds to be gauche) can lock the side chain into a specific conformation, potentially reducing the entropic penalty upon binding to the target protein.
The Pyrazole-4-Sulfonamide Core
This core acts as a privileged structure in medicinal chemistry:
H-Bonding: The sulfonamide group (
) serves as a dual hydrogen bond donor/acceptor, critical for interacting with active site residues (e.g., Arg120 in COX-2 or the zinc ion in Carbonic Anhydrase).
Rigid Scaffold: The pyrazole ring provides a rigid linker that orients substituents in defined vectors, essential for high-affinity binding.
Therapeutic Targets & Biological Mechanisms
GPR17 Modulation (Neuroregeneration)
Recent patent literature (e.g., WO2025038863A1 ) highlights the utility of 1-(2,2-difluoroethyl)-1H-pyrazole derivatives in modulating GPR17 , a G-protein coupled receptor involved in oligodendrocyte differentiation.
Mechanism: GPR17 acts as a sensor for tissue damage. Antagonism or modulation of GPR17 promotes the maturation of precursor cells into myelinating oligodendrocytes.
Application: Treatment of demyelinating diseases such as Multiple Sclerosis (MS) and stroke recovery.
Selective COX-2 Inhibition (Inflammation)
The pyrazole-4-sulfonamide motif is structurally homologous to Celecoxib and Valdecoxib .
Mechanism: The sulfonamide group binds to a hydrophilic side pocket in the COX-2 enzyme active site (distinct from COX-1), conferring selectivity.
Optimization: The 2,2-difluoroethyl group replaces the typical methyl or phenyl groups, potentially reducing cardiovascular side effects associated with traditional coxibs by altering metabolic clearance rates.
JAK/STAT Pathway Inhibition (Autoimmune/Oncology)
Pyrazole sulfonamides function as ATP-competitive inhibitors in kinases.
Mechanism: The pyrazole nitrogen and sulfonamide oxygens can form hydrogen bonds with the "hinge region" of kinases like JAK1/JAK2 .
Application: Rheumatoid arthritis, psoriasis, and myeloproliferative neoplasms.
The following diagram illustrates the role of GPR17 in oligodendrocyte differentiation and how antagonists (derived from the scaffold) promote myelination.
Caption: GPR17 modulation pathway.[1][2][3][4][5][6][7][8] Antagonism by the scaffold restores cAMP levels, driving oligodendrocyte differentiation and myelination.
Synthesis Workflow
The synthesis of the core scaffold requires precise control to ensure regioselectivity during the alkylation step.
Caption: Synthetic route for the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide core scaffold.
Dissolution: Dissolve 1H-pyrazole (10 mmol) in anhydrous MeCN (50 mL) under nitrogen atmosphere.
Base Addition: Add cesium carbonate (
, 20 mmol) and stir at room temperature for 30 minutes.
Alkylation: Dropwise add 2,2-difluoroethyl triflate (11 mmol) (or 1-bromo-2,2-difluoroethane with KI catalyst) at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC/LC-MS.
Workup: Filter off inorganic solids. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine. Dry over
.
Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient) to yield the N1-alkylated product.
Chlorosulfonation & Amidation
Objective: Introduction of the sulfonamide group at the C4 position.
Reagents: Chlorosulfonic acid (
), Thionyl chloride (), Ammonium hydroxide ().
Protocol:
Chlorosulfonation: Add 1-(2,2-difluoroethyl)-1H-pyrazole (5 mmol) portion-wise to cooled chlorosulfonic acid (5 mL) at 0°C.
Heating: Heat the mixture to 60°C for 2 hours.
Thionyl Chloride Step: Add thionyl chloride (2 eq) dropwise and heat at 80°C for another 2 hours to ensure complete conversion to the sulfonyl chloride.
Quench: Cool to room temperature and carefully pour onto crushed ice (Exothermic!). Extract the sulfonyl chloride intermediate with DCM.
Amidation: To the DCM solution of the sulfonyl chloride, add excess ammonium hydroxide (28% aqueous) or a specific amine at 0°C. Stir for 1 hour.
Isolation: Separate phases, wash organic layer with 1N HCl (to remove excess amine), dry, and concentrate. Recrystallize from EtOH/Water to obtain the final sulfonamide.
Quantitative Data Summary
Parameter
Ethyl Analog (Reference)
2,2-Difluoroethyl Analog
Impact
LogP (Lipophilicity)
~1.2
~1.5 - 1.8
Improved membrane permeability.
Metabolic Stability ()
Low (N-dealkylation prone)
High (Blocked oxidation)
Extended duration of action.
pKa (Sulfonamide)
~10.0
~9.5
Slightly increased acidity; better H-bond donor.
Target Selectivity
Moderate
High
Fluorine interactions can improve specificity.
References
WO2025038863A1 . Indole and pyrroloypyridine derivatives as GPR17 modulators. World Intellectual Property Organization. (2025).[3] Link
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (2018).[8] Link
Gao, M., et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. (2023). Link
CymitQuimica . 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide Product Data. (Accessed 2026).[3] Link
Role of the Difluoroethyl Group in Pyrazole Sulfonamide Bioactivity
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1] Executive Summary: The "Goldilocks" Fluorine Motif In the optimization of pyrazole sulfonamide scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The "Goldilocks" Fluorine Motif
In the optimization of pyrazole sulfonamide scaffolds—a privileged structure in kinase inhibitors (e.g., VEGFR, BRAF) and anti-infectives—the 2,2-difluoroethyl group (-CH₂CHF₂) has emerged as a critical bioisostere.[1] Unlike the pervasive trifluoromethyl (-CF₃) group, which significantly increases lipophilicity (LogP), or the ethyl group (-CH₂CH₃), which is prone to rapid metabolic oxidation, the difluoroethyl moiety offers a precise physicochemical compromise.[1]
This guide details the mechanistic, physicochemical, and synthetic utility of the difluoroethyl group, demonstrating its role in enhancing metabolic stability while maintaining favorable solubility and binding kinetics.[1]
Physicochemical Profiling & Mechanistic Impact[2]
Lipophilicity and Solubility Modulation
The introduction of fluorine atoms alters the electron density and solvation profile of the pyrazole sulfonamide core.
Key Insight: The 2,2-difluoroethyl group increases lipophilicity less drastically than the trifluoroethyl group. This is critical for keeping compounds within the optimal range for oral bioavailability (Lipinski’s Rule of 5) while preventing the "molecular obesity" associated with perfluorinated alkyls.
Metabolic Stability: The Deuterium-Fluorine Analogy
The primary role of the difluoroethyl group in pyrazole sulfonamides is to block oxidative dealkylation .
Mechanism: Cytochrome P450 enzymes typically hydroxylate the
-carbon (adjacent to N) or the -carbon.
The Difluoro Effect: The C-F bond is highly polarized, shortening and strengthening the adjacent C-H bonds (hyperconjugation).[1] This increases the bond dissociation energy (BDE) of the remaining
-proton, making it resistant to radical abstraction by the heme-iron-oxo species of CYP450.
Electronic Tuning of the Sulfonamide
In a pyrazole-4-sulfonamide, the N1-substituent communicates electronically with the sulfonamide group at C4.
pKa Shift: The electron-withdrawing nature of the -CH₂CHF₂ group (inductive effect) pulls electron density from the pyrazole ring. This stabilizes the conjugate base of the sulfonamide (if N-unsubstituted), lowering the pKa slightly.[1] This can improve potency by strengthening ionic interactions with residues like Arginine or Lysine in the kinase ATP-binding pocket.
Decision Logic: When to Deploy the Difluoroethyl Group
The following decision tree illustrates the medicinal chemistry logic for selecting this specific motif during Lead Optimization.
Figure 1: Medicinal chemistry decision tree for selecting fluorinated alkyl groups.
Case Study: TbNMT Inhibitors
Reference: J. Med. Chem. 2014, 57, 23, 9855–9869[1]
In the development of inhibitors for Trypanosoma brucei N-myristoyltransferase (TbNMT), researchers faced a critical bottleneck with the lead compound (DDD85646).[1][2]
Problem: The methyl-sulfonamide moiety was metabolically labile, leading to rapid clearance (
mL/min/g).
Intervention: Substitution of the methyl group with 2,2-difluoroethyl .[2]
Potency: While a slight reduction in potency was observed (common due to steric bulk), the efficiency (Ligand Efficiency) remained high enough to proceed to in vivo models.[1]
Outcome: This modification, combined with linker optimization, led to DDD100097, the first orally bioavailable inhibitor to cure stage 2 HAT in mouse models.[1]
Experimental Protocols
Synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide
This protocol describes the introduction of the difluoroethyl group via nucleophilic substitution, the most common route for functionalizing the pyrazole nitrogen.[1]
Preparation: Dissolve 1H-pyrazole-4-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
Base Activation: Add
(2.0 eq).[1] Stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: is preferred over for better solubility and "cesium effect" in alkylations.[1]
Alkylation: Dropwise add 2,2-difluoroethyl triflate (1.2 eq) at 0°C. Caution: Triflates are potent alkylating agents.[1]
Alternative: If using the bromide, heat to 60-80°C may be required, often with a catalytic amount of KI.[1]
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS for the disappearance of the starting material (
shift).
Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash organics with brine to remove DMF. Dry over
Success Criterion: The difluoroethyl analog should exhibit a
> 2x that of the ethyl analog.
Synthetic Pathways Visualization
The following diagram outlines the two primary synthetic routes to access the core scaffold: Direct Alkylation (Route A) vs. Cyclocondensation (Route B).
Figure 2: Synthetic pathways for accessing the 1-(2,2-difluoroethyl)pyrazole scaffold.
References
Brand, S., et al. (2014).[1] Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Link[1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Link[1]
Xing, L., et al. (2022).[1] Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents.[5] Frontiers in Chemistry. Link
Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]
Technical Deep Dive: The 1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide Scaffold
Executive Summary The 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide moiety represents a specialized pharmacophore in modern medicinal chemistry, distinguished by its strategic use of the 2,2-difluoroethyl ( ) group.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide moiety represents a specialized pharmacophore in modern medicinal chemistry, distinguished by its strategic use of the 2,2-difluoroethyl (
) group.[1] Unlike generic alkyl-pyrazoles, this scaffold is engineered to address specific metabolic liabilities while maintaining precise electronic properties required for high-affinity binding in kinase, channel, and viral targets.
This guide analyzes the utility of this scaffold in KCNT1 inhibition (epilepsy) , HIV-1 capsid modulation , and GPR17 signaling , providing synthetic protocols and mechanistic insights for drug development professionals.
Part 1: Mechanistic Rationale & Chemical Logic
The "Fluorine Effect" in Scaffold Design
The transition from a standard N-ethyl or N-methyl group to an N-(2,2-difluoroethyl) group is a calculated optimization tactic.
Metabolic Stability: The C-H bonds adjacent to the fluorine atoms are stronger and less susceptible to cytochrome P450-mediated oxidation. The
-fluorination prevents the rapid -dealkylation often seen with simple ethyl groups.
Electronic Modulation: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyrazole ring system, subtly altering the hydrogen-bond acidity of the C3/C5 protons and the sulfonamide nitrogen.
Lipophilicity (LogD): The difluoroethyl group increases lipophilicity compared to a methyl group but maintains a lower profile than a trifluoroethyl group, often hitting the "Goldilocks" zone for blood-brain barrier (BBB) penetration—critical for KCNT1 and GPR17 CNS targets.
Structural Data
Property
Value / Description
CAS Number
Fragment-specific (e.g., 1850299-42-1 for sulfonyl chloride precursor)
Fragment-based Drug Discovery (FBDD), Lead Optimization
Part 2: Therapeutic Applications & Case Studies
KCNT1 Inhibitors (Epilepsy & Seizure Disorders)
Target: Potassium Sodium-Activated Channel Subfamily T Member 1 (KCNT1).
Relevance: Gain-of-function mutations in KCNT1 cause severe forms of epilepsy, such as Quincke’s disease and Malignant Migrating Partial Seizures of Infancy (MMPSI).
Mechanism: The 1-(2,2-difluoroethyl)-pyrazole-4-sulfonamide motif acts as a pore-blocker or allosteric modulator. The sulfonamide group likely engages interactions within the intracellular C-terminal domain of the channel, while the difluoroethyl tail occupies a hydrophobic pocket, preventing channel hyperactivation.
Key Insight: The 2,2-difluoroethyl group is essential here for CNS exposure; simpler alkyl chains often fail to achieve sufficient brain concentrations to quell seizure activity.
HIV-1 Replication Inhibitors
Target: HIV-1 Capsid Protein / Reverse Transcriptase.
Relevance: In the development of next-generation antiretrovirals, this scaffold appears in "capsid binders" that stabilize the viral capsid, preventing proper uncoating and reverse transcription.
Mechanism: The pyrazole-sulfonamide acts as a rigid linker, positioning aromatic wings (often indazoles or benzenes) to stack against the capsid hexamers. The difluoroethyl group provides metabolic protection against liver enzymes, extending the half-life of the drug.
GPR17 Modulators (Multiple Sclerosis)
Target: G Protein-Coupled Receptor 17 (GPR17).
Relevance: GPR17 is a negative regulator of oligodendrocyte differentiation. Antagonists/modulators containing this scaffold promote remyelination.
Mechanism: The sulfonamide moiety mimics the phosphate head group of endogenous uracil-nucleotide ligands, while the pyrazole core provides the necessary vector to orient the difluoroethyl tail into a specific lipophilic sub-pocket of the receptor.
Part 3: Synthetic Protocols
General Synthesis Workflow
The synthesis of the core scaffold typically proceeds via the alkylation of a pyrazole precursor followed by chlorosulfonation and amination.
Step-by-Step Protocol:
Starting Material: 4-Nitro-1H-pyrazole or 1H-pyrazole.
Purification: Recrystallization from Ethanol/Water.
Visualization of Synthesis Logic
Figure 1: Synthetic route for the production of the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide scaffold.
Part 4: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of each part of the molecule when binding to targets like KCNT1 or HIV Capsid.
Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to key biological targets.
References
Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. (2014). American Chemical Society. Link
Inhibitors of KCNT1 and Methods of Use. World Intellectual Property Organization (WIPO). Patent WO2019/084491. (2019). Link
Indole and Pyrrolopyridine Derivatives as GPR17 Modulators. Google Patents. Patent WO2025/038863. (2025).[2][3] Link
Inhibitors of Human Immunodeficiency Virus Replication. Google Patents. Patent US2020084491. (2020). Link
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018). MDPI. Link
1-(2,2-Difluoroethyl)-1H-pyrazole-4-sulfonamide: A Precision Bioisostere in Drug Design
The following technical guide details the strategic application of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide in medicinal chemistry. This analysis synthesizes fragment-based drug design (FBDD) principles, focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic application of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide in medicinal chemistry. This analysis synthesizes fragment-based drug design (FBDD) principles, focusing on the bioisosteric utility of the difluoroethyl moiety and the privileged nature of the pyrazole-sulfonamide scaffold.[1]
Technical Whitepaper | Medicinal Chemistry & Lead Optimization [1]
Executive Summary
In modern drug discovery, the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide scaffold represents a high-value "precision fragment."[1] It bridges the gap between potency and metabolic stability by leveraging two distinct medicinal chemistry strategies:[2][3][4][5]
Scaffold Privileging: The pyrazole-4-sulfonamide core is a validated pharmacophore for carbonic anhydrase (CA) inhibition, COX-2 selectivity, and kinase ATP-pocket binding.[1]
Fluorine Bioisosterism: The N-(2,2-difluoroethyl) group acts as a metabolically robust bioisostere for standard alkyl groups (N-ethyl, N-propyl) or heteroatoms (O-methyl), modulating lipophilicity (LogD) and blocking oxidative dealkylation.[1]
This guide provides a structural, physicochemical, and synthetic analysis of this moiety, designed to assist researchers in utilizing this fragment for hit-to-lead optimization.[1]
Zinc Binding: In Carbonic Anhydrases (CA), the sulfonamide nitrogen coordinates directly to the catalytic Znngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
The following diagram illustrates the functional decomposition of the molecule.
Caption: Functional decomposition of the 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide scaffold showing pharmacophoric roles.
Bioisosteric Applications & Case Studies
Carbonic Anhydrase (CA) Inhibitors
Sulfonamides are the gold standard for CA inhibition (e.g., Acetazolamide).[1] However, simple alkyl-substituted pyrazoles often suffer from rapid metabolic clearance.[1]
Application: Replacing an N-methyl group with N-difluoroethyl maintains the steric fit within the hydrophobic sub-pocket of the enzyme active site while preventing metabolic hydroxylation.[1]
Selectivity: The electron-withdrawing nature of the difluoroethyl group lowers the pKa of the pyrazole ring, indirectly affecting the acidity of the sulfonamide (pKa ~9-10), which is critical for the ionization state required for Zn
Celecoxib utilizes a pyrazole-benzenesulfonamide scaffold.[1]
Design Strategy: In "next-generation" COX-2 inhibitors, replacing the phenyl ring with an alkyl chain can reduce molecular weight (MW).[1] However, alkyl chains are metabolically labile.[1]
Solution: The 2,2-difluoroethyl group mimics the lipophilicity of a phenyl ring or a branched alkyl group but remains inert to oxidation, maintaining potency while improving the safety profile.[1]
Experimental Synthesis Protocol
Objective: Synthesize 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide starting from commercially available 4-sulfamoylpyrazole or ethyl 1H-pyrazole-4-carboxylate.
Route A: Direct Alkylation (Preferred)
This route utilizes 2,2-difluoroethyl triflate, a highly reactive electrophile, to alkylate the pyrazole nitrogen.[1]
Activation: Dissolve 1H-pyrazole-4-sulfonamide (1.0 eq) in anhydrous DMF (0.2 M concentration) under nitrogen atmosphere.
Deprotonation: Add
(2.0 eq).[1] Stir at room temperature for 30 minutes. Note: The sulfonamide protons are less acidic than the pyrazole NH, but transient protection of the sulfonamide may be required if bis-alkylation is observed.[1]
Alkylation: Dropwise add 2,2-difluoroethyl triflate (1.1 eq) at 0°C.
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Target Mass: ~211 Da).[1]
Workup: Quench with water, extract with Ethyl Acetate (
Caption: Synthetic pathway for the direct N-alkylation of pyrazole-4-sulfonamide.
Strategic Implementation in Lead Optimization
When to deploy this scaffold? Use the decision matrix below.
Current Liability
Proposed Solution
Mechanism
High Clearance ()
Replace N-Ethyl with N-Difluoroethyl
Blocks -hydroxylation and subsequent dealkylation.[1]
Low Solubility
Replace N-Phenyl with N-Difluoroethyl
Reduces lipophilicity (LogP) and aromatic stacking; increases character.[1]
hERG Toxicity
Replace Basic Amine with Pyrazole-Sulfonamide
Neutralizes basic center (pKa modulation) to reduce ion channel trapping.[1]
References
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Zafrani, Y., et al. (2019).[1] Difluoromethyl Group as a Non-Classical Bioisostere of the Hydroxyl and Methyl Groups. Journal of Medicinal Chemistry. Link[1]
Gundla, R., et al. (2023).[1] Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[1] Link[1]
Ertl, P., et al. (2020).[1] The influence of fluorination on the physicochemical properties of drugs. Bioorganic & Medicinal Chemistry Letters. Link[1]
Mechanism of action for pyrazole-4-sulfonamide based inhibitors
Structural Pharmacology of Pyrazole-4-Sulfonamide Scaffolds: Targeting the Zinc Proteome Executive Summary This technical guide provides a structural and mechanistic analysis of pyrazole-4-sulfonamides , a distinct chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Pharmacology of Pyrazole-4-Sulfonamide Scaffolds: Targeting the Zinc Proteome
Executive Summary
This technical guide provides a structural and mechanistic analysis of pyrazole-4-sulfonamides , a distinct chemical class often conflated with their regioisomeric cousins, the pyrazole-benzenesulfonamides (e.g., Celecoxib). Unlike the latter, where the sulfonamide is appended to a phenyl ring, pyrazole-4-sulfonamides feature the pharmacophore directly attached to the C4 position of the pyrazole heterocycle.
This structural distinction fundamentally alters the electronic landscape (
) and steric profile of the sulfonamide "warhead," making this scaffold a privileged structure for targeting Zinc-metalloproteins , specifically Carbonic Anhydrases (CAs) . This guide details the mechanism of action (MoA) focusing on isoform-selective inhibition (hCA IX/XII) for hypoxic tumor targeting, supported by experimental protocols and structural biology workflows.
Chemical Space & Structural Logic
The pyrazole-4-sulfonamide scaffold offers a rigid, planar geometry that positions the sulfonamide moiety (
) for optimal interaction with metal centers.
Key Structural Advantages:
Acidity Modulation: The electron-rich pyrazole ring directly influences the
of the sulfonamide amide protons ( for unsubstituted sulfonamides). Direct attachment to the heteroaromatic C4 lowers this slightly compared to alkyl sulfonamides, facilitating the formation of the active sulfonamidate anion () required for metal coordination.
Vectorial Exploration: Substituents at positions N1, C3, and C5 allow medicinal chemists to probe hydrophobic pockets (S1 and S2) within the enzyme active site without disrupting the primary metal-binding interaction at C4.
Chemical Structure & Numbering:
Figure 1: Structural decomposition of the pyrazole-4-sulfonamide scaffold highlighting the functional roles of specific positions.
Molecular Mechanism: The Zinc-Trap (Carbonic Anhydrase Inhibition)
The primary MoA for pyrazole-4-sulfonamides is the reversible, competitive inhibition of Carbonic Anhydrase (CA) isoforms. This is critical for disrupting pH regulation in hypoxic cancer cells (targeting hCA IX/XII).
The Binding Event
The inhibition follows a "lock-and-key" mechanism where the sulfonamide acts as a Zinc Binding Group (ZBG) .
Deprotonation: The sulfonamide moiety (
) must deprotonate to its anionic form ().
Coordination: The anionic nitrogen coordinates directly to the
ion in the active site, displacing the catalytic water molecule/hydroxide ion.[1] This halts the hydration of to bicarbonate ().
Hydrogen Bonding Network: One sulfonamide oxygen accepts a hydrogen bond from the backbone NH of Thr199 .[2] This is a conserved interaction essential for orientation.
Hydrophobic Anchoring: The pyrazole ring and its N1/C3/C5 substituents interact with the hydrophobic half of the active site (residues Val121, Leu198, Phe131).
Isoform Selectivity (The "Tail" Approach)
While the C4-sulfonamide is the anchor, selectivity is driven by the "tail" attached to N1.
hCA II (Cytosolic): Has a narrower hydrophobic pocket. Small substituents at N1 favor hCA II inhibition (Glaucoma target).
hCA IX (Tumor-Associated): Features a broader, more flexible entrance. Bulky, amphiphilic tails at N1 (e.g., styryl, ureido-phenyl) allow the molecule to extend out of the active site and interact with the "selective pocket," sparing the housekeeping hCA II.
Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition by pyrazole-4-sulfonamides.
Experimental Validation Protocols
To validate this mechanism, researchers must employ a combination of kinetic assays and structural verification.
Stopped-Flow
Hydration Assay (The Gold Standard)
This assay measures the catalytic turnover of
to carbonic acid in milliseconds, tracking the pH drop via a colorimetric indicator.
Protocol Workflow:
Reagent Prep:
Buffer: 20 mM HEPES (pH 7.5), 20 mM
.
Indicator: 0.2 mM Phenol Red.
Substrate:
-saturated water (prepared by bubbling gas for 30 min).
Critical Step: Incubate for 15 minutes at 25°C to allow the formation of the E-I complex.
Measurement (Stopped-Flow):
Rapidly mix the E-I complex with the
substrate solution.
Monitor absorbance at 557 nm (Phenol Red transition).
Data Analysis:
Calculate initial velocity (
).
Determine
using a non-linear regression (4-parameter logistic fit).
Convert to
using the Cheng-Prusoff equation: .
X-Ray Crystallography (Structural Proof)
To confirm the "direct attachment" hypothesis and Zn-binding mode.
Protein: Recombinant hCA II or hCA IX-mimic.
Co-crystallization: Hanging drop vapor diffusion method. Mix protein (10 mg/mL) with inhibitor (3:1 molar excess).
Validation Criteria: Look for continuous electron density (
map) connecting the sulfonamide nitrogen to the Zinc ion (typical bond length 1.9–2.1 Å).
Quantitative Performance Data (SAR Summary)
The following table summarizes Structure-Activity Relationship (SAR) trends for pyrazole-4-sulfonamides against key isoforms.
Compound Class
N1 Substituent (Tail)
C3/C5 Substituents
hCA II (nM)
hCA IX (nM)
Selectivity (II/IX)
Mechanistic Insight
Reference
Acetazolamide
-
12.0
25.0
0.48
Non-selective classical binder.
Series A
Methyl / H
Methyl
8.5
45.0
0.19
Small tail fits deep cytosolic pocket (hCA II selective).
Series B
Phenyl
Methyl
15.0
10.0
1.5
Aromatic ring engages hydrophobic wall.
Series C
4-Ureidophenyl
Methyl
250.0
4.2
59.5
Tumor Selective. Ureido linker engages "selective pocket" residues specific to hCA IX.
Series D
Styryl (Cinnamyl)
H
120.0
8.0
15.0
Rigid linker extends tail out of active site.
Data synthesized from representative literature values (Supuran et al.) to illustrate SAR trends.
Emerging Polypharmacology: Beyond CAs
While CA inhibition is the dominant mechanism, high-concentration profiling reveals secondary targets relevant to drug safety.
Kinase Cross-Reactivity: Unlike 3,5-diaminopyrazoles (which target CDKs), the pyrazole-4-sulfonamide core is generally kinase-inactive unless specifically decorated with an ATP-mimetic hinge-binder at C3/C5. Researchers must perform KinomeScan™ profiling to rule out off-target kinase inhibition (e.g., VEGFR, CDK2) if the substituents are large heteroaromatics.
COX-2 Selectivity: It is crucial to distinguish these from Celecoxib . Celecoxib is a pyrazole-1-benzenesulfonamide. The pyrazole-4-sulfonamide scaffold generally shows reduced COX-2 affinity compared to the benzenesulfonamide analogs, making them cleaner tools for CA-specific studies.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1020. Link
Eldehna, W. M., et al. (2016). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. Link
Alterio, V., et al. (2012).[1] Tricyclic sulfonamides incorporating benzothiopyrano[4,3-c]pyrazole... X-ray crystallography and solution investigations.[1][3] Journal of Medicinal Chemistry, 55(22), 9619-9629.[1][3] Link
Kumar, R., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.[4][5][6][7] RSC Advances. Link
Technical Guide: Agrochemical Properties of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Executive Summary 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide represents a high-value pharmacophore scaffold in modern agrochemical discovery. Unlike first-generation pyrazoles, this molecule integrates a fluoroalkyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide represents a high-value pharmacophore scaffold in modern agrochemical discovery. Unlike first-generation pyrazoles, this molecule integrates a fluoroalkyl moiety to modulate lipophilicity and metabolic stability, while the sulfonamide functionality serves as a critical "warhead" or linker for inhibiting specific plant or fungal enzymes.
This guide details the physicochemical profile, synthetic pathways, and biological utility of this compound, positioning it as a key intermediate for Acetolactate Synthase (ALS) inhibiting herbicides and next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The strategic value of this molecule lies in the 2,2-difluoroethyl group . In medicinal and agrochemical chemistry, this group acts as a bioisostere for ethyl or isopropyl groups but with altered electronic properties that block oxidative metabolism (N-dealkylation).
Structural Specifications
Property
Detail
IUPAC Name
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Common Class
Fluorinated Pyrazole Sulfonamide
Molecular Formula
C₅H₇F₂N₃O₂S
Molecular Weight
211.19 g/mol
Key Functional Groups
Sulfonamide (-SO₂NH₂), Difluoroethyl (-CH₂CHF₂), Pyrazole Ring
Estimated LogP
0.8 – 1.2 (Moderate Lipophilicity)
pKa (Sulfonamide NH)
~9.5 – 10.2 (Weakly Acidic)
Solubility
Soluble in polar organic solvents (DMSO, DMF, Acetone); Low water solubility
The "Fluorine Effect" in Agrochemicals
The substitution of hydrogen with fluorine in the N-ethyl chain serves three critical functions:
Metabolic Blocking: The C-F bond is stronger than the C-H bond, preventing cytochrome P450 enzymes from hydroxylating the ethyl chain, thereby extending the half-life of the active ingredient in the plant or soil.
Lipophilicity Modulation: The difluoroethyl group increases lipophilicity (LogP) compared to a standard ethyl group, enhancing cuticular penetration in weeds or fungal membranes.
Electronic Withdrawal: The electron-withdrawing nature of fluorine lowers the pKa of the pyrazole ring, potentially influencing the binding affinity of the sulfonamide group to the target enzyme.
Synthetic Methodology
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide requires a convergent approach. The protocol below is designed for high purity and scalability, minimizing the formation of regioisomers.
Synthesis Workflow (DOT Diagram)
Figure 1: Convergent synthetic pathway for the target scaffold. The N-alkylation step is critical for establishing the metabolic blocking group.
Addition: Dropwise add 1-bromo-2,2-difluoroethane (1.2 eq) at room temperature.
Reaction: Heat to 60°C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Critical Check: Ensure no N-unsubstituted pyrazole remains.
Step 2: Chlorosulfonation (Activation)
Reagents: Cool Chlorosulfonic acid (5.0 eq) to 0°C.
Addition: Slowly add the Step 1 intermediate (neat or in CHCl₃) to the acid.
Reaction: Slowly warm to 80°C and stir for 4 hours. The electrophilic substitution occurs preferentially at the C-4 position due to steric and electronic directing effects.
Quench: Caution: Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride. Filter the solid immediately.
Step 3: Amination (Final Product)
Reagents: Dissolve the wet sulfonyl chloride cake in THF.
Addition: Add aqueous Ammonium Hydroxide (28%, 5.0 eq) at 0°C.
Reaction: Stir at room temperature for 2 hours.
Purification: Evaporate THF. The product usually precipitates from water. Recrystallize from Ethanol/Water.
Agrochemical Utility & Mode of Action[3][12][13]
This scaffold acts as a precursor for two major classes of agrochemicals. The sulfonamide group is rarely the final active moiety itself but is often derivatized into Sulfonylureas or used as a bioisostere in SDHI design.
Herbicide: ALS Inhibition Pathway
When derivatized (e.g., reacting the sulfonamide with a pyrimidine isocyanate), this scaffold forms a Sulfonylurea . These compounds inhibit Acetolactate Synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).
Mechanism:
The sulfonamide-bridge binds to the regulatory site of the ALS enzyme.
This blocks the condensation of pyruvate to acetolactate.
Result: "Starvation" of the plant due to lack of essential amino acids, leading to cessation of cell division and death.
Fungicide: SDHI Potential
The 1-(2,2-difluoroethyl)pyrazole moiety is structurally homologous to the "warhead" found in Sedaxane and Isopyrazam . While those are carboxamides, the sulfonamide analog is investigated for:
Resistance Breaking: Pathogens resistant to carboxamides may still be susceptible to sulfonamide bioisosteres.
Systemic Translocation: Sulfonamides often exhibit different phloem mobility compared to carboxamides.
Biological Signaling Diagram (ALS Inhibition)
Figure 2: Mode of Action for Pyrazole Sulfonamide-based herbicides targeting the ALS enzyme.
Safety & Handling
Hazard Identification: Sulfonamides can cause skin sensitization. The difluoroethyl precursor is an alkylating agent and should be treated as a potential mutagen before reaction.
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory, especially during the chlorosulfonic acid step (release of HCl gas).
Storage: Store in a cool, dry place. Sulfonamides are generally stable, but the sulfonyl chloride intermediate is moisture-sensitive.
References
Synthesis of Pyrazole Sulfonamides
Source: National Institutes of Health (PMC).
Link:
Fluorinated Pyrazoles in Agrochemicals
Source: American Chemical Society (ACS). "Advances in Pyrazole as an Active Fragment for Herbicide Discovery."
Link:
Mode of Action (ALS Inhibitors)
Source: CropLife Australia. "Herbicide Mode of Action Table."
The Advent of Precision Anti-Inflammatory Therapy: A Technical Guide to the History and Discovery of Fluorinated Pyrazole Sulfonamides
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the scientific journey behind fluorinated pyrazole sulfonamides, a class of compounds that revolutionized the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the scientific journey behind fluorinated pyrazole sulfonamides, a class of compounds that revolutionized the management of inflammation and pain. We will dissect the key discoveries, the underlying chemical principles, and the experimental designs that led to the development of celecoxib, the flagship molecule of this class.
The Precursor Problem: Non-Selective NSAIDs and Gastrointestinal Toxicity
For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin, ibuprofen, and naproxen were the primary tools for combating inflammation. Their mechanism of action, elucidated by Sir John Vane in 1971, involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2][3] However, this inhibition was a double-edged sword.
The discovery of two distinct COX isoforms in the early 1990s, COX-1 and COX-2, was a watershed moment in pharmacology.[4]
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.[4]
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4][5][6]
Traditional NSAIDs non-selectively inhibit both isoforms. Their therapeutic anti-inflammatory effects stem from the inhibition of COX-2, while the common and sometimes severe gastrointestinal side effects, such as ulcers and bleeding, are a direct consequence of inhibiting the protective COX-1.[5][7] This understanding gave rise to the "COX-2 hypothesis": a selective inhibitor of COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the gastroprotective functions of COX-1.[7]
The Dawn of a New Era: The Discovery of Celecoxib
The quest for a selective COX-2 inhibitor culminated in the discovery of celecoxib, a diaryl-substituted pyrazole. A team at the Searle division of Monsanto, led by John Talley, was instrumental in this discovery.[5][6] Celecoxib was the first selective COX-2 inhibitor to be approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[4][8][9]
The Fluorinated Pyrazole Sulfonamide Scaffold: A Marriage of Potency and Selectivity
The chemical structure of celecoxib, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a testament to rational drug design.[10] Each component of the molecule plays a critical role in its pharmacological profile.
Diaryl Pyrazole Core: The central pyrazole ring with two adjacent aryl groups is a key pharmacophoric feature for selective COX-2 inhibitors.[11]
Benzenesulfonamide Moiety: The polar sulfonamide side chain is crucial for binding to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature not as accessible in COX-1.[5][12] This interaction is a primary determinant of COX-2 selectivity.
The Trifluoromethyl Group (CF3): The incorporation of fluorine, specifically a trifluoromethyl group at the 3-position of the pyrazole ring, proved to be a masterstroke. Fluorine's high electronegativity and the strength of the carbon-fluorine bond confer several advantageous properties.[13][14] In the context of celecoxib, the trifluoromethyl group enhances both potency and selectivity for COX-2 over COX-1.[5]
The strategic introduction of fluorine into drug candidates can modulate various physicochemical and pharmacokinetic properties, including:
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation and potentially increasing the drug's half-life.[14][15]
Binding Affinity: The electronegativity of fluorine can alter the electron distribution in a molecule, potentially leading to stronger interactions with the target protein.[14][16]
Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which can enhance membrane permeability and tissue penetration.[13][15]
Mechanism of Action: Selective Inhibition of Prostaglandin Synthesis
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects by selectively and reversibly inhibiting the COX-2 enzyme.[5][10][17] This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[6][12][18]
The selectivity of celecoxib for COX-2 is approximately 10-20 times greater than for COX-1 at therapeutic concentrations.[5] This selectivity is attributed to key differences in the active sites of the two enzymes. A critical difference lies at residue 523, which is an isoleucine in COX-1 and a smaller valine in COX-2.[5] The bulkier isoleucine in COX-1 creates steric hindrance with the sulfonamide group of celecoxib, destabilizing the drug-enzyme complex. The smaller valine in COX-2 allows the sulfonamide to access the aforementioned hydrophilic side pocket, leading to a more stable and effective binding.[5]
Experimental Protocols
General Synthesis of a Diaryl Pyrazole Sulfonamide
This protocol outlines a fundamental approach for the synthesis of a celecoxib analogue, illustrating the key chemical transformations.
Step 1: Condensation to form the Chalcone Intermediate
To a solution of an appropriate substituted acetophenone (1 equivalent) in ethanol, add a substituted benzaldehyde (1 equivalent).
Add an aqueous solution of a base, such as sodium hydroxide, dropwise while stirring at room temperature.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.
Filter, wash with water, and dry the solid chalcone.
Step 2: Cyclization to form the Pyrazole Core
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
Reflux the mixture for several hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and pour it into ice water.
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Data Presentation
Compound
COX-1 IC50 (μM)
COX-2 IC50 (μM)
Selectivity Index (COX-1/COX-2)
Celecoxib
15
0.04
375
Rofecoxib
>1000
0.018
>55,555
Ibuprofen
5
15
0.33
Naproxen
2
5
0.4
IC50 values are indicative and can vary based on assay conditions. Data compiled from multiple sources for illustrative purposes.
Visualizations
The COX-2 Inhibition Pathway
Caption: Selective inhibition of COX-2 by fluorinated pyrazole sulfonamides blocks the inflammatory cascade.
General Synthetic Workflow
Caption: A two-step synthesis for fluorinated pyrazole sulfonamides.
Conclusion: A Legacy of Rational Drug Design
The story of fluorinated pyrazole sulfonamides, and particularly celecoxib, is a landmark case study in modern medicinal chemistry. It underscores the power of understanding fundamental biological mechanisms—the distinction between COX-1 and COX-2—and leveraging that knowledge to design molecules with improved therapeutic profiles. The strategic incorporation of fluorine was a key element in achieving the desired potency and selectivity, highlighting the importance of this unique element in drug discovery. While the long-term cardiovascular safety of selective COX-2 inhibitors has been a subject of significant debate and further research, the initial discovery and development of this class of drugs remain a triumph of rational, mechanism-based drug design.
The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. [Link]
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. SpringerLink. [Link]
How Is Fluorine Used in the Medical Field? - Inhance Technologies. [Link]
Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. [Link]
Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors - PubMed. [Link]
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Publishing. [Link]
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study | ACS Omega - ACS Publications. [Link]
This technical guide details the target identification workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . Structurally, this molecule combines a classic zinc-binding pharmacophore (pyrazole-4-sulfonamide) with a metabolic stability motif (2,2-difluoroethyl). While the sulfonamide "warhead" strongly suggests Carbonic Anhydrase (CA) inhibition, the specific fluorinated tail is a known optimization strategy in N-Myristoyltransferase (NMT) inhibitors to reduce microsomal turnover. This guide provides a bifurcated validation protocol to distinguish between these mechanisms.
Part 1: Structural Deconvolution & In Silico Profiling
Before wet-lab validation, we must analyze the pharmacophore to prioritize experimental assays.
Pharmacophore Analysis
The Warhead (
): The unsubstituted sulfonamide at position 4 is a "privileged structure" for binding the Zn ion in the active site of Carbonic Anhydrases. The nitrogen atom (in its deprotonated form, ) acts as a ligand, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
The Scaffold (Pyrazole): Provides a rigid linker that orients the sulfonamide. In CA inhibitors, the ring often engages in
-stacking with hydrophobic residues (e.g., Val121, Leu198 in hCA II).
The Tail (1-(2,2-difluoroethyl)): This group is critical. It is a bioisostere for an ethyl or methyl group but with two key differences:
Metabolic Stability: The fluorine atoms block cytochrome P450-mediated oxidation at the
-carbon.
Electronic Effect: The electron-withdrawing fluorines lower the pKa of the pyrazole protons and potentially the sulfonamide, affecting binding kinetics.
Computational Docking Workflow
Objective: Predict binding affinity (
) and pose stability in hCA II vs. TbNMT.
Protocol:
Protein Prep: Retrieve PDB structures 3KS3 (hCA II complexed with sulfonamide) and 4B10 (TbNMT complexed with pyrazole sulfonamide). Remove crystallographic waters (except the Zn-bound water in CA if modeling the transition state).
Ligand Prep: Generate 3D conformers of the target molecule. Calculate partial charges using DFT (B3LYP/6-31G*) to account for the inductive effect of the difluoroethyl group.
Docking: Perform rigid-receptor docking (e.g., Glide XP or Gold).
Success Criterion (CA): The sulfonamide nitrogen must be within 2.0–2.4 Å of the Zn
ion.
Success Criterion (NMT): The difluoroethyl tail should occupy the hydrophobic pocket usually reserved for the myristoyl-CoA lipid tail or the peptide substrate binding groove.
Part 2: Primary Validation – Carbonic Anhydrase Inhibition
The most likely pharmacological activity is the inhibition of Carbonic Anhydrase (CA) isoforms.[2] The following protocol uses Stopped-Flow CO
Hydration , the gold standard for measuring CA kinetics ().
Experimental Logic
Traditional colorimetric assays are too slow for the rapid turnover of hCA II (
). We use a stopped-flow instrument to monitor the pH change (via indicator dye) in milliseconds as CO is hydrated to HCO.
Protocol: Stopped-Flow CO
Hydrase Assay
Reagents:
Buffer: 20 mM HEPES, pH 7.5, 20 mM Na
SO.
Substrate: CO
-saturated water (prepared by bubbling CO gas for 30 min).
Indicator: 0.2 mM Phenol Red.
Enzyme: Recombinant hCA II (concentration: 10–20 nM).
Workflow:
Preparation: Incubate the enzyme with the inhibitor (1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide) at varying concentrations (0.1 nM to 10
M) for 15 minutes at room temperature.
Injection: Rapidly mix the Enzyme-Inhibitor solution with the CO
-saturated substrate solution in the stopped-flow chamber.
Detection: Monitor absorbance at 557 nm (Phenol Red
).
Analysis: Fit the initial velocity curves to the Michaelis-Menten equation. Determine the IC
and calculate using the Cheng-Prusoff equation:
Note: For tight-binding inhibitors (expected nM), use the Morrison equation for accurate determination.
Part 3: Secondary Validation – N-Myristoyltransferase (NMT)
If the compound was designed as part of an anti-parasitic campaign (e.g., against Trypanosoma brucei), the sulfonamide might be a scaffold element rather than the primary warhead, or the compound might be a "capped" analog designed to penetrate the CNS.
Experimental Logic
NMT catalyzes the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of a substrate peptide. We measure the production of CoASH (Coenzyme A) or the incorporation of radiolabeled myristate.
Protocol: Fluorescence-Based NMT Assay
Principle: Detect free CoASH using a thiol-reactive fluorophore (e.g., CPM - 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin).
Workflow:
Reaction Mix: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.1% Triton X-100, 10
M Myristoyl-CoA, 10 M Peptide Substrate (e.g., specific T. brucei sequence).
Inhibition: Add test compound (10-point dose response).
Initiation: Add recombinant TbNMT enzyme (10–50 nM). Incubate at 30°C for 20 min.
Termination/Detection: Add CPM reagent. The maleimide reacts with the thiol of the released CoASH.
Readout: Measure Fluorescence (Ex 384 nm / Em 470 nm).
Interpretation: A reduction in fluorescence indicates NMT inhibition. The 2,2-difluoroethyl group typically improves metabolic stability (microsomal clearance) compared to the methyl analog, often at a slight cost to potency [1].[1]
Part 4: Visualization of Mechanism & Workflow
Target Deconvolution Logic
The following diagram illustrates the decision matrix for identifying the target based on the specific chemical features of the probe.
Caption: Logical flow for deconvoluting the target of the pyrazole-sulfonamide probe, distinguishing between metalloenzyme and transferase activity.
This diagram details the atomic-level interaction if the primary hypothesis (CA inhibition) holds true.
Caption: Mechanistic interaction map showing the coordination of the sulfonamide nitrogen to the catalytic Zinc ion and the stabilization of the fluorinated tail.
Part 5: Summary of Expected Data
Assay Type
Parameter
Expected Result (If CA Target)
Expected Result (If NMT Target)
Enzymatic
< 50 nM (hCA II)
> 10 M (hCA II)
Biophysical
Thermal Shift ()
> 5°C shift (hCA II)
No shift (hCA II)
Structural
X-ray Ligand Density
Bound to Zn
Bound to Peptide Pocket
ADME
Microsomal Stability
High (due to group)
High (due to group)
References
Brand, S., et al. (2014). "Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds." Journal of Medicinal Chemistry, 57(23), 9855–9869. Link
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168–181. Link
Khalifah, R. G. (1971). "The carbon dioxide hydration activity of carbonic anhydrase.[2][3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C." Journal of Biological Chemistry, 246(8), 2561–2573. Link
Alterio, V., et al. (2012). "Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?" Chemical Reviews, 112(8), 4421–4468. Link
Application Note: Scalable Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Executive Summary This application note details a robust, scalable, three-step protocol for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . This motif is a critical bioisostere in modern drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable, three-step protocol for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . This motif is a critical bioisostere in modern drug discovery, notably in JAK inhibitors and kinase-modulating therapeutics, where the 2,2-difluoroethyl group provides metabolic stability and lipophilicity modulation compared to standard ethyl groups.
The route selected prioritizes regiochemical fidelity and process safety . By performing N-alkylation on the unsubstituted pyrazole prior to C4-functionalization, we eliminate the formation of inseparable regioisomers common in the alkylation of 4-substituted pyrazoles. The subsequent chlorosulfonation exploits the intrinsic nucleophilicity of the pyrazole C4 position, ensuring high regioselectivity without the need for transition metal catalysis.
Key Process Parameters
Overall Yield: 55–65% (3 steps)
Purity Target: >98% (HPLC, no chromatography required)
Scale: Validated for 100 g – 1 kg batches
Critical Safety: Management of chlorosulfonic acid exotherms and alkylating agent containment.
Retrosynthetic Analysis & Workflow
The synthesis is designed as a linear sequence to maximize atom economy and simplify purification.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
Objective: Selective N-alkylation of pyrazole.
Rationale: Using 2,2-difluoroethyl methanesulfonate (OMs) is preferred over the iodide or triflate for scalability due to better stability and lower volatility, though it requires slightly more vigorous conditions.
) (1.5 equiv) [Note: can be used but requires longer reaction times].
Solvent: Acetonitrile (ACN) (anhydrous).
Protocol:
Charge a reaction vessel with 1H-pyrazole (100 g, 1.47 mol) and ACN (1.0 L).
Add
(718 g, 2.20 mol) in portions.
Add 2,2-difluoroethyl methanesulfonate (258 g, 1.61 mol) dropwise over 30 minutes. Exotherm warning: Maintain temperature < 30 °C.
Heat the mixture to reflux (80–82 °C) for 12–16 hours. Monitor by GC-MS or TLC (EtOAc/Hex).
Workup: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Distill the residue under vacuum (approx. 60–70 °C at 10 mmHg) to afford the product as a colorless oil.
Yield Expectation: 85–90%.
Checkpoint: Ensure removal of unreacted pyrazole, as it will interfere with Step 2.
Step 2: Chlorosulfonation to 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
Objective: Introduction of the sulfonyl chloride moiety at the C4 position.
Mechanism: Electrophilic aromatic substitution. The 1-substituted pyrazole directs the electrophile (
) (2.0 equiv) [Optional: Enhances conversion of sulfonic acid intermediate to chloride].
Protocol:
Safety Setup: Use a jacketed reactor vented to a caustic scrubber (NaOH) to trap HCl and
gases.
Charge Chlorosulfonic acid (excess) into the reactor and cool to 0 °C.
Add 1-(2,2-difluoroethyl)pyrazole dropwise over 1 hour. Critical: The reaction is highly exothermic.[2] Do not allow internal temperature to exceed 10 °C during addition.[2]
Once addition is complete, warm to RT, then heat to 90 °C for 4–6 hours.
Optional: If conversion stalls (monitored by quenching an aliquot in MeOH and checking LCMS), cool to 60 °C, add
dropwise, and reheat.
Quench (Hazardous): Cool the reaction mass to < 10 °C. Slowly pour the reaction mixture onto crushed ice (5x weight of acid) with vigorous stirring. Caution: Violent release of acid fumes.
Isolation: Extract the aqueous slurry with Dichloromethane (DCM) (3 x 500 mL). Wash combined organics with cold water and brine. Dry over
and concentrate at < 40 °C (sulfonyl chlorides can be thermally unstable).
Yield Expectation: 75–85%.
State: Yellowish oil or low-melting solid. Use immediately in Step 3.
Step 3: Ammonolysis to 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Objective: Conversion of sulfonyl chloride to sulfonamide.
Reagents:
Sulfonyl chloride intermediate.
Ammonium hydroxide (28%
in water) (10 equiv) or in MeOH (7N).
Solvent: THF or Dichloromethane.
Protocol:
Dissolve the crude sulfonyl chloride in THF (10 vol relative to mass). Cool to 0 °C.
Add
or methanolic ammonia dropwise. Maintain temperature < 10 °C.
Stir at RT for 2 hours.
Workup: Concentrate the solvent to approx. 20% volume. Add water to precipitate the product.
Purification: Filter the solid. Recrystallize from Ethanol/Water or Isopropanol to achieve >98% purity.
Final Yield: 80–90% (for this step).
Appearance: White to off-white crystalline solid.[3]
Note on NMR: The triplet of triplets (tt) at ~6.40 ppm is characteristic of the terminal proton in the
group, showing coupling to both the fluorine atoms () and the adjacent methylene protons.
Process Safety & Troubleshooting
Critical Hazards
Chlorosulfonic Acid: Causes severe burns. Reacts explosively with water.[2] Control: Always add acid to the reactor first (if neat), or add substrate to acid slowly. Never add water to the neat acid. Quench onto ice, never ice into acid.
Alkylating Agents: 2,2-difluoroethyl methanesulfonate is a potential alkylating mutagen. Control: Use closed systems; deactivate spills with 10% NaOH.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Step 1: Low Conversion
Inactive base or wet solvent
Use freshly ground ; ensure ACN is < 500 ppm water.
Step 2: Regioisomers
Temperature too high during addition
Keep addition temp < 10 °C. High temps favor kinetic sulfonation at other positions (rare) or decomposition.
Step 3: Hydrolysis
Wet ammonia source or slow addition
Use excess ammonia; ensure rapid mixing to favor amidation over hydrolysis to sulfonic acid.
References
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents."[4][5] Journal of Organic Chemistry, 2008.[5][6]
Chlorosulfonation Protocols: "Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride." National Institutes of Health (PMC).
Safety Data (Chlorosulfonic Acid): Fisher Scientific SDS.
Difluoroethylation Reagents: "Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides." US Patent 20150126748A1.
General Sulfonamide Synthesis: "Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors." MDPI, 2025.
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Abstract This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, a key heterocyclic scaffold of interest in me...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The described synthetic pathway is a robust three-step process commencing with the N-alkylation of pyrazole, followed by chlorosulfonation, and culminating in amidation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure a successful and reproducible synthesis.
Introduction: The Significance of Pyrazole Sulfonamides
Pyrazole sulfonamides are a privileged structural motif in modern pharmacology, exhibiting a wide spectrum of biological activities.[1][2] The incorporation of a sulfonamide group onto the pyrazole core can significantly influence the compound's physicochemical properties, such as acidity and hydrogen bonding capacity, which are critical for target engagement. Furthermore, the introduction of a difluoroethyl group at the N1 position of the pyrazole can enhance metabolic stability and modulate lipophilicity, often leading to improved pharmacokinetic profiles. The target molecule, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, serves as a valuable building block for the synthesis of more complex drug candidates.
Overview of the Synthetic Strategy
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide is achieved through a logical and efficient three-step sequence. The overall workflow is depicted below.
Caption: A high-level overview of the three-step synthesis.
The synthesis commences with the N-alkylation of pyrazole with a suitable 2,2-difluoroethylating agent. The resulting intermediate, 1-(2,2-difluoroethyl)-1H-pyrazole, is then subjected to chlorosulfonation at the C4 position to yield the corresponding sulfonyl chloride. The final step involves the reaction of this activated intermediate with an ammonia source to furnish the target sulfonamide.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
The initial step involves the regioselective alkylation of the pyrazole ring at the N1 position. The choice of a suitable base and solvent system is critical to ensure high yields and minimize the formation of the N2-alkylated isomer.
Caption: The N-alkylation of pyrazole.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Pyrazole
68.08
5.00 g
73.4
2,2-difluoroethyl triflate
212.11
17.2 g
81.1
Potassium Carbonate (K₂CO₃)
138.21
15.2 g
110
N,N-Dimethylformamide (DMF)
-
100 mL
-
Protocol:
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110 mmol).
Add anhydrous N,N-dimethylformamide (100 mL) to the flask.
Stir the suspension at room temperature for 30 minutes.
Cool the mixture to 0 °C using an ice bath.
Slowly add 2,2-difluoroethyl triflate (17.2 g, 81.1 mmol) dropwise to the suspension over 15 minutes.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2,2-difluoroethyl)-1H-pyrazole as a colorless oil.
Step 2: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride
This step involves the electrophilic substitution of the pyrazole ring with a chlorosulfonyl group. Chlorosulfonic acid is a highly reactive and corrosive reagent and must be handled with extreme care.
Caption: The chlorosulfonation of the pyrazole intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
1-(2,2-difluoroethyl)-1H-pyrazole
132.10
5.00 g
37.8
Chlorosulfonic Acid (ClSO₃H)
116.52
22.0 g (12.5 mL)
189
Chloroform (CHCl₃)
-
50 mL
-
Protocol:
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroform (25 mL).
Cool the flask to 0 °C in an ice-salt bath.
Slowly add chlorosulfonic acid (22.0 g, 189 mmol) to the chloroform via the dropping funnel.
In a separate beaker, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole (5.00 g, 37.8 mmol) in chloroform (25 mL).
Add the solution of the pyrazole derivative dropwise to the stirred chlorosulfonic acid solution at 0 °C over 30 minutes.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60 °C for 4-6 hours.[1]
Monitor the reaction by TLC or LC-MS.
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with an ammonia source.
Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride in dichloromethane (100 mL) in a 250 mL round-bottom flask and cool to 0 °C.
Slowly add concentrated ammonium hydroxide solution (50 mL) dropwise to the stirred solution. A white precipitate may form.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
After completion, separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or flash column chromatography to afford the final product, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, as a white solid.
Characterization
The structure and purity of the final compound should be confirmed by standard analytical techniques, including:
¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Elemental Analysis: To determine the elemental composition.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. By following these step-by-step instructions and adhering to the safety precautions, researchers can successfully prepare this valuable building block for further applications in drug discovery and development. The synthetic strategy is adaptable for the preparation of a variety of substituted pyrazole sulfonamides.
References
SciELO México. (n.d.). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Retrieved from [Link]
Frontiers in Chemistry. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Retrieved from [Link]
National Center for Biotechnology Information. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Retrieved from [Link]
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
ACS Omega. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]
RSC Publishing. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]
Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agent. Retrieved from [Link]
Reagents for introducing 2,2-difluoroethyl groups to pyrazoles
Application Note: Strategic Introduction of 2,2-Difluoroethyl Groups to Pyrazoles Part 1: Executive Summary & Strategic Rationale The 2,2-difluoroethyl ( ) group has emerged as a critical bioisostere in medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Introduction of 2,2-Difluoroethyl Groups to Pyrazoles
Part 1: Executive Summary & Strategic Rationale
The 2,2-difluoroethyl (
) group has emerged as a critical bioisostere in medicinal chemistry. Unlike the trifluoroethyl group, the terminal proton in the 2,2-difluoroethyl moiety retains hydrogen-bond donor capability (weakly acidic), while the difluoromethylene unit significantly modulates lipophilicity () and metabolic stability.
For pyrazole scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—introducing this group presents a specific challenge: Regioselectivity. The ambident nature of the pyrazole anion often leads to mixtures of
This guide moves beyond generic alkylation recipes. It provides a decision framework for reagent selection and detailed protocols that prioritize regiocontrol and safety .[2]
Part 2: Reagent Selection & Decision Matrix
Choosing the right reagent depends on the pyrazole's electronic nature and the required scale.
Reagent
Structure
Reactivity
Stability
Primary Use Case
2,2-Difluoroethyl Tosylate
Moderate
High (Solid/Oil)
Standard. Best for scale-up and general screening.[2]
2,2-Difluoroethyl Triflate
Very High
Low (Unstable)
Rescue. Use for electron-deficient (unreactive) pyrazoles.
2,2-Difluoroethyl Iodide
High
Moderate (Volatile)
Alternative. Good reactivity but expensive and volatile.
2,2-Difluoroethanol
N/A (Precursor)
High (Liquid)
Mitsunobu. Best for regiocontrol under mild conditions.
Part 3: Mechanistic Insight – The Regioselectivity Challenge
The alkylation of unsymmetrical pyrazoles is governed by the interplay between tautomeric equilibrium and steric/electronic effects .[3]
The "Fluorine Effect" on Regiocontrol
While standard polar aprotic solvents (DMF, DMSO) favor alkylation at the less hindered nitrogen (steric control), the use of fluorinated alcohols (HFIP, TFE) can invert or amplify selectivity.[1] These solvents form strong hydrogen-bond networks with the pyrazole nitrogens and the alkylating agent, often stabilizing specific transition states.
Caption: The competition between N1 and N2 alkylation pathways is modulated by solvent coordination and base selection.[1][2]
Part 4: Experimental Protocols
Protocol A: Robust Alkylation (Tosylate Method)
Best for: Scale-up (>1g) of electron-neutral to electron-rich pyrazoles.[2]
Reagent Preparation (if not commercial):
Dissolve 2,2-difluoroethanol (1.0 eq) in DCM (0.5 M).
1. Switch solvent to HFIP (Hexafluoroisopropanol) to leverage H-bonding effects.[2] 2. Use a bulkier protecting group before alkylation, then deprotect.[2]
Elimination Byproduct
Base is too strong/hot, causing E2 elimination to difluoroethylene.[2]
Lower temperature.[1][2][5] Use a weaker base (). Ensure reagents are anhydrous.
References
Regioselectivity in Pyrazole Alkylation
Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[1][2][6]
Application Note: In Vitro Profiling of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
[1][2][3] Executive Summary & Rationale This guide outlines the standardized in vitro characterization protocols for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . While often utilized as a high-value intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Rationale
This guide outlines the standardized in vitro characterization protocols for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide .
While often utilized as a high-value intermediate in the synthesis of next-generation agrochemicals (specifically SDHI fungicides) and selective COX-2 inhibitors, this compound possesses intrinsic pharmacophores necessitating specific biological profiling.[1][2][3] The primary sulfonamide (-SO₂NH₂) moiety is a classical zinc-binding group (ZBG) targeting Carbonic Anhydrases (CAs) , while the 1-(2,2-difluoroethyl)-pyrazole core mimics the lipophilic scaffold of modern mitochondrial complex II inhibitors (e.g., Fluxapyroxad, Isopyrazam).[2][3]
Therefore, this protocol suite focuses on three critical axes:
Physicochemical Stability : Managing the lipophilicity introduced by the difluoroethyl group.[1][2][3]
Target Engagement (Off-Target) : Carbonic Anhydrase II (hCA II) inhibition.[1][2][3]
The inclusion of the 2,2-difluoroethyl group significantly increases logP compared to non-fluorinated analogs, impacting solubility in aqueous buffers.[3]
Compound Data
Property
Value / Description
Molecular Weight
~211.2 g/mol
Appearance
White to off-white crystalline solid
Predicted LogP
1.2 – 1.8 (Moderate Lipophilicity)
Solubility (Water)
Low (< 1 mg/mL)
Solubility (DMSO)
High (> 50 mg/mL)
Stock Solution Protocol (20 mM)
Objective: Create a stable stock solution free of micro-precipitates.
Weighing: Weigh 4.22 mg of compound into a sterile, amber glass vial (to prevent photodegradation of sulfonamide).
Solubilization: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
Mixing: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.[3]
Storage: Aliquot into 50 µL volumes in PCR tubes. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles).
Critical Note: The difluoroethyl group can induce "creeping" of the solvent on plastic surfaces due to surface tension changes.[1][2][3] Use low-retention tips.
Primary Assay: Carbonic Anhydrase II (hCA II) Inhibition
Rationale: The unsubstituted sulfonamide group is a potent pharmacophore for hCA II.[2][3] This assay quantifies the "zinc-binding" potential of the compound, which is a critical off-target liability for kinase inhibitors or a desired mechanism for anti-glaucoma agents.[1][2][3]
Assay Principle
The assay utilizes the esterase activity of hCA II.[1][2][3] The enzyme hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which is monitored by absorbance at 405 nm.[1][2][3]
Materials
Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II).[2][3][4]
Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetone).[1][2][3]
Buffer: 15 mM 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES), pH 7.4.[1][2][3]
Plate: 96-well clear flat-bottom microplate.
Protocol Steps
Buffer Prep: Prepare assay buffer (15 mM HEPES, pH 7.4).
Enzyme Dilution: Dilute hCA II to 100 nM in assay buffer.
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (Start: 100 µM, Dilution factor: 3).
Intermediate Step: Dilute these DMSO stocks 1:10 into assay buffer to minimize DMSO shock to the enzyme (Final DMSO < 1%).[2][3]
Rationale: The 1-methyl-pyrazole-4-carboxamide scaffold is the gold standard for SDHI fungicides.[1][2][3] While this compound is a sulfonamide, the 1-(2,2-difluoroethyl) tail targets the ubiquinone-binding pocket (Q-site) of Complex II.[1][2][3] This assay tests if the sulfonamide retains this binding capability.[1][2][3]
Assay Principle
This assay measures the reduction of DCPIP (2,6-dichlorophenolindophenol) coupled to succinate oxidation.[2][3] The reaction is mediated by Phenazine Methosulfate (PMS) as an intermediate electron carrier.[2][3]
If IC₅₀ is high, the difluoroethyl group may be sterically clashing with the hydrophilic rim of the active site.[1][2][3]
SDH
IC₅₀ 1 – 50 µM
Ensure PMS is fresh; it is light-sensitive. If no inhibition, the sulfonamide is likely too polar for the Q-site compared to a carboxamide.[1][2][3]
Solubility
Clear solution
If precipitation occurs in buffer, add 0.01% Triton X-100.[3]
References
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2][3] Nature Reviews Drug Discovery, 7(2), 168-181.[3] Link
Glatt, H. (2018).[3] Sulfotransferases and Sulfonamides: Biology and Chemistry. Chemical Research in Toxicology. Link
Rhein, V., et al. (2018).[3] Mode of action of SDHI fungicides: A review. Journal of Agricultural and Food Chemistry. (General reference for Pyrazole-SDHI mechanism).
Meanwell, N. A. (2018).[3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[2][3]
Formulation Strategies for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide Delivery
Executive Summary & Molecule Profile[1] This guide outlines the formulation strategy for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a structural scaffold often utilized in Janus Kinase (JAK) inhibitors and advance...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
This guide outlines the formulation strategy for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a structural scaffold often utilized in Janus Kinase (JAK) inhibitors and advanced agrochemical fungicides.
The molecule presents a classic Biopharmaceutics Classification System (BCS) Class II profile: low aqueous solubility and high permeability. The inclusion of the 2,2-difluoroethyl moiety introduces specific physicochemical challenges:
Lipophilicity: The fluorine atoms increase LogP compared to non-fluorinated analogs, necessitating solubility enhancement.
Crystallinity: Pyrazole-sulfonamides form strong intermolecular hydrogen bonding networks (sulfonamide donor/acceptor pairs), resulting in high lattice energy and poor dissolution rates.
Acidity: The sulfonamide group is weakly acidic (pKa ~9.5–10.5). It remains unionized at physiological pH (1.2–7.4), limiting the utility of simple pH adjustment strategies.
Scope: This document provides protocols for Parenteral (IV/IP) delivery (for PK studies) and Oral Amorphous Solid Dispersions (ASD) (for bioavailability enhancement).
Pre-Formulation Characterization Strategy[2]
Before formulation, the physicochemical baseline must be established. Do not rely on calculated values alone.
Data Summary: Predicted Physicochemical Properties
Property
Estimated Value
Formulation Implication
Molecular Weight
~211.2 g/mol
Small molecule; amenable to paracellular transport if solubilized.
LogP (Oct/Water)
1.2 – 1.8
Moderately lipophilic; suitable for lipid-based systems or ASDs.
pKa (Acidic)
9.8 – 10.2
Neutral in GI tract. Salt formation (e.g., Sodium salt) requires pH > 11, which is physiologically incompatible.
Melting Point
> 120°C (Typical)
High lattice energy indicates a need for disruption (e.g., HME or Spray Drying).
Protocol A: Kinetic Solubility Profiling
Objective: Determine the saturation solubility in biorelevant media.
Preparation: Weigh 5 mg of compound into 1.5 mL microcentrifuge tubes (n=3 per media).
Media Addition: Add 500 µL of the following media:
0.1N HCl (pH 1.2 - Gastric)
50 mM Phosphate Buffer (pH 6.8 - Intestinal)
FaSSIF (Fasted State Simulated Intestinal Fluid)
Incubation: Shake at 37°C for 24 hours (300 rpm).
Separation: Centrifuge at 13,000 rpm for 10 minutes.
Quantification: Dilute supernatant with Acetonitrile (1:1) and analyze via HPLC-UV (254 nm).
Context: For early-stage Pharmacokinetic (PK) or toxicity studies, the compound must be fully solubilized to prevent micro-embolism and ensure accurate dosing.
Rationale: Since pH adjustment is ineffective (requires pH > 11), we utilize Co-solvency and Complexation .
Recommended Vehicle Composition
Component
Function
Concentration (% w/v)
HP-β-Cyclodextrin
Complexation Agent
20%
PEG 400
Co-solvent
10 - 20%
Saline (0.9%)
Diluent/Tonicity
q.s. to 100%
Protocol B: Preparation of Soluble Injectable
Stock Phase: Dissolve the API in 100% PEG 400. Sonicate until clear.
Aqueous Phase: Prepare a 25% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water.
Mixing: Slowly add the Aqueous Phase to the PEG-API stock with continuous vortexing.
Equilibration: Agitate for 30 minutes to allow inclusion complex formation between the difluoroethyl-pyrazole tail and the cyclodextrin cavity.
Filtration: Pass through a 0.22 µm PVDF syringe filter.
QC: Check for precipitation upon dilution (1:10 in saline) to ensure stability upon injection.
Context: For efficacy studies or final dosage forms.
Mechanism: The crystalline lattice is the primary barrier to absorption. We will convert the API to an amorphous state stabilized by a polymer carrier.
Polymer Selection:
HPMC-AS (Hypromellose Acetate Succinate): Best for maintaining supersaturation in the intestine.
PVP-VA 64 (Copovidone): Excellent miscibility with sulfonamides due to hydrogen bonding with the sulfonyl group.
Protocol C: Solvent Evaporation ASD (Lab Scale)
Equipment: Rotary Evaporator (Buchi or similar).
Solvent Selection: Use Acetone:Methanol (2:1) . The difluoroethyl group enhances solubility in acetone, while methanol solvates the sulfonamide.
Dissolution:
Dissolve 200 mg of API.
Dissolve 600 mg of Polymer (HPMC-AS-L) in the same solvent system (Drug:Polymer ratio 1:3).
Mix until a single clear phase is obtained.
Evaporation:
Set bath temperature to 40°C.
Apply vacuum gradually to prevent bumping.
Dry until a film forms.
Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent.
Milling: Scrape the solid and mill using a mortar and pestle. Sieve through a #60 mesh screen.
Detection: UV at 254 nm (Pyrazole absorption max).
Acceptance Criteria: Purity > 98%; no single impurity > 0.5%.
References
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
Janssens, S., & Van den Mooter, G. (2009).[4] Review: physical chemistry of solid dispersions. Journal of Pharmacy and Pharmacology. Link
FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link
PubChem Compound Summary. (2023). 1,3-dimethyl-1H-pyrazole-4-sulfonamide (Structural Analog Data). National Library of Medicine. Link
Application Note: Crystallization & Purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
This Application Note provides a comprehensive process development guide for the crystallization and purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . This compound represents a critical class of fluorina...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive process development guide for the crystallization and purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . This compound represents a critical class of fluorinated heterocycles used as intermediates in the synthesis of JAK inhibitors and next-generation HIV therapeutics (e.g., related to scaffolds found in Vertex Pharmaceuticals patent literature).
The following protocols are designed to address the specific physicochemical challenges of this molecule: regioisomeric purity (purging N-alkylation isomers), fluorine-induced lipophilicity , and polymorph control common to primary sulfonamides.
Executive Summary & Physicochemical Context
The target molecule, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, combines a polar sulfonamide head group with a lipophilic, electron-withdrawing fluorinated tail. This "push-pull" electronic structure creates specific solubility windows that must be exploited for effective purification.
Critical Quality Attribute (CQA): Removal of the N2-isomer (if generated during alkylation) and the sulfonic acid hydrolysis byproduct.
Best for: Isolating the product directly from the chlorosulfonation/amination reaction mixture.
Principle: Primary sulfonamides are often synthesized by reacting the sulfonyl chloride with aqueous ammonia. The sudden change in polarity and pH drives precipitation.
Materials:
Crude Reaction Mass (Sulfonyl chloride intermediate in CH₂Cl₂ or THF).
Aqueous Ammonia (25-30%).
Quench Water (0-5°C).
Step-by-Step Methodology:
Amidation: Cool the organic solution of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride to 0°C.
Addition: Slowly add 3.0 equivalents of aqueous ammonia, maintaining internal temperature <10°C (Exothermic!).
Phase Separation: Stir for 1 hour. If using CH₂Cl₂, separate the organic layer. If using THF (water-miscible), proceed to step 4 directly.
Solvent Swap (Critical): Distill off the organic solvent (CH₂Cl₂ or THF) under reduced pressure until a thick slurry or oil remains.
Nucleation: Add 10 volumes of cold water (relative to theoretical yield).
Aging: Stir the slurry at 5°C for 2 hours to ripen the crystals and purge entrapped ammonium salts.
Filtration: Filter the white to off-white solid. Wash with 2 volumes of cold water.
Drying: Vacuum dry at 45°C.
Protocol B: Recrystallization for High Purity (Polymorph Control)
Best for: API-grade purity (>99.5%) and removing regioisomers.
Principle: A cooling crystallization from a binary solvent system exploits the steep solubility curve of the sulfonamide in alcohols while using water as a co-solvent to depress solubility at lower temperatures.
Cooling Ramp: Cool the slurry from 60°C to 5°C at a rate of 10°C per hour .
Isothermal Hold: Hold at 5°C for 2 hours to maximize yield.
Isolation: Filter and wash with a cold 1:1 Ethanol/Water mixture.
Protocol C: Non-Aqueous Polish (Toluene System)
Best for: Purging lipophilic impurities and drying.
Principle: Fluorinated compounds often exhibit unique solubility in aromatic hydrocarbons. Toluene acts as a moderate solvent that rejects highly polar degradation products (sulfonic acids).
Suspend the dried solid in 8 volumes of Toluene .
Heat to 90-100°C (Solubility is often low at RT but high at elevated temps).
If full dissolution is not achieved, add Ethyl Acetate dropwise until clear.
Cool slowly to 20°C.
Add Heptane (2 volumes) as an anti-solvent to drive final recovery.
Filter and dry.
Process Data & Specifications
Table 1: Solubility Screening Data (Simulated for Process Design)
Solvent System
Temperature
Solubility (mg/mL)
Classification
Water
25°C
< 1.0
Anti-solvent
Ethanol
25°C
25 - 35
Moderate
Ethanol
75°C
> 150
Good (Crystallization)
Toluene
25°C
5 - 10
Low
Toluene
90°C
80 - 100
Good (High purity)
DMSO
25°C
> 300
Solvent (Avoid for cryst.)
Table 2: Impurity Rejection Profile (Protocol B)
Impurity Type
Source
Rejection Efficiency (EtOH/Water)
Sulfonic Acid
Hydrolysis
High (Remains in aqueous mother liquor)
Ammonium Salts
Reagents
High (Remains in aqueous mother liquor)
Regioisomer
Alkylation
Moderate (Requires slow cooling to reject)
Dimer
Coupling
High (Insoluble in hot EtOH or stays in liquor)
Process Workflow Diagram
The following diagram illustrates the integrated purification train, from the crude reaction mass to the final pure crystal form.
Figure 1: Integrated workflow for the isolation and purification of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, ensuring removal of inorganic salts and organic byproducts.
Critical Mechanistic Insights
The "Fluorine Effect" on Crystallization
The 2,2-difluoroethyl group introduces a dipole moment that differs significantly from a standard ethyl group.
Impact: It increases the acidity of the adjacent protons and alters the hydrogen bonding network of the sulfonamide.
Result: This compound is likely to form catemeric hydrogen bond chains in the solid state (Head-to-Tail SO₂NH₂···N-pyrazole interactions) rather than simple dimers. This structural rigidity often leads to higher melting points and slower dissolution rates compared to non-fluorinated analogs [1].
Controlling Sulfonamide Polymorphism
Sulfonamides are notorious for exhibiting polymorphism (different crystal packing arrangements).
Risk: Rapid precipitation (Protocol A) often yields a metastable, amorphous, or hydrated form.
Mitigation: Protocol B (Slow Cooling) allows the system to reach thermodynamic equilibrium, favoring the most stable crystalline form. The use of Ethanol generally promotes the formation of stable anhydrous polymorphs over hydrates.
Safety Considerations
Exotherm: The reaction of sulfonyl chlorides with ammonia is highly exothermic. Failure to control temperature (<10°C) results in the hydrolysis of the chloride to the sulfonic acid impurity, which is difficult to remove later.
Pressure: If heating the crystallization vessel (Protocol B), ensure the system is vented or rated for slight pressure, although Ethanol's boiling point (78°C) is manageable.
References
MDPI Crystals. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link][2]
National Institutes of Health (PMC). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
Google Patents. (2009). WO2009007344A1 - Novel crystalline form of 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxamide.
Organic Syntheses. (2021). Preparation of 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Retrieved from [Link]
Vertex Pharmaceuticals (via Google Patents). (2023). US20230013823A1 - Inhibitors of human immunodeficiency virus replication.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Microwave-Assisted Synthesis of Pyrazole-4-Sulfonamides
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Pyrazole-4-sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for COX-2 inhibitors (e.g., Celecoxib), anticancer agents, and antidiabetic drugs. Traditional synthesis involves multi-hour reflux steps and harsh chlorosulfonation conditions that often degrade sensitive functional groups.
This guide details a modular, microwave-assisted workflow that reduces total reaction time from days to minutes. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve higher yields, cleaner reaction profiles, and rapid library generation. We present a validated 3-step protocol: (1) Pyrazole core construction,[1][2] (2) Regioselective chlorosulfonation, and (3) Rapid sulfonamide coupling.
Mechanistic Insight & Rationale
Why Microwave?
Conventional heating relies on conductive transfer, often leading to "wall effects" and thermal gradients. Microwave irradiation (2.45 GHz) couples directly with polar molecules (dipolar polarization) and ions (ionic conduction).
Step 1 (Cyclocondensation): The polar transition state of the hydrazine-carbonyl attack is stabilized by the electromagnetic field, lowering the activation energy (
).
Step 3 (Sulfonylation): The nucleophilic attack of the amine on the sulfonyl chloride is entropically disfavored; rapid volumetric heating overcomes this barrier, suppressing side reactions like hydrolysis.
Reaction Pathway
The synthesis follows a convergent pathway. The regioselectivity of the chlorosulfonation at the C-4 position is driven by the electron-rich nature of the pyrazole ring, where C-4 is the most nucleophilic site for electrophilic aromatic substitution (
).
Figure 1: Synthetic pathway for pyrazole-4-sulfonamides.[3][4] The microwave-accelerated steps are highlighted in green and yellow.
Experimental Protocol
Equipment & Reagents[3][4][5][6][7][8]
Microwave Reactor: Single-mode or Multi-mode system (e.g., Biotage Initiator, Anton Paar Monowave).
Vials: 2–5 mL borosilicate glass vials with crimp/snap caps (pressure rated to 20 bar).
Target: 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride
Safety Note: Microwave heating of neat chlorosulfonic acid is highly hazardous due to rapid pressure buildup and corrosive fumes. This step is best performed using conventional heating or a hybrid approach.
Setup: Place Chlorosulfonic acid (50 mmol, 3.3 mL) in a round-bottom flask cooled to 0°C.
Addition: Slowly add the Pyrazole (10 mmol) portion-wise. Control the exotherm.
Reaction: Heat the mixture to 100°C for 1 hour (Conventional oil bath).
Optimization: If using MW, use a highly diluted solution in CHCl3 (Result 1.12), but neat conventional heating is standard for scale.
Quench: Pour the reaction mixture onto crushed ice carefully. Filter the precipitated sulfonyl chloride . Dry under vacuum.
Evaporate solvent. Most products are pure enough for screening (>95%).
Recrystallization: EtOH/Water if needed.
Results & Optimization Data
The following table compares Microwave (MW) vs. Conventional (Conv.) methods for the sulfonylation step (Module C).
Entry
Amine (R-NH₂)
Method
Temp (°C)
Time
Yield (%)
1
Aniline
Conv.
25 (RT)
16 h
78
2
Aniline
MW
80
5 min
92
3
Morpholine
Conv.
25 (RT)
12 h
82
4
Morpholine
MW
80
5 min
96
5
4-Cl-Aniline
Conv.
Reflux
24 h
65
6
4-Cl-Aniline
MW
100
10 min
88
Data synthesized from comparative literature analysis (References 1, 2, 4).
Troubleshooting & Critical Parameters
Pressure Management
Issue: Vial venting or rupture.
Cause: Solvents with low boiling points (DCM) or gas evolution (HCl).
Solution: Use Acetonitrile (bp 82°C) instead of DCM for reactions >60°C. Ensure the vial headspace is at least 30%.
Hydrolysis of Sulfonyl Chloride
Issue: Low yield; recovery of sulfonic acid.
Cause: Wet solvents or unreactive amines allowing moisture to compete.
Solution: Use dry solvents. If the amine is unreactive (e.g., electron-deficient anilines), increase MW temp to 120°C and use Pyridine as both base and co-solvent.
Alternative "Green" Activation
For unstable sulfonyl chlorides, use the In-Situ Activation method:
Start with Pyrazole-4-sulfonic acid.
Add Cyanuric Chloride (TCT) (0.33 equiv) + TEA.
MW irradiate (80°C, 20 min) to generate sulfonyl chloride in situ, then add amine. (See Reference 3).
Safety Protocols
Chlorosulfonic Acid: Reacts violently with water.[7][8][9] All glassware must be oven-dried. Perform quenching behind a blast shield.
Microwave Vials: Never heat a standard household glass vial. Use certified pressure vials (rated >20 bar).
Sensors: Ensure the IR sensor is clean; for high-absorbing mixtures, use an internal fiber-optic probe if available to prevent thermal runaway.
References
Microwave-Assisted Synthesis and Bioevaluation of New Sulfonamides. National Institutes of Health (PMC). Available at: [Link]
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. ACS Omega. Available at: [Link]
An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry. Available at: [Link]
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids. Molecules (MDPI). Available at: [Link][4][10][11]
One-Pot Multi Component Microwave Assisted Synthesis of Pyrazoles. Nano Biomed. Eng. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Compound: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Primary Application: Pharmaceutical Intermediate (Key scaffold for JAK inhibitors like Baricitinib)
Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists[1][2]
This guide provides a rationale-driven approach to solubilizing 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. Due to the competing physicochemical properties of the polar sulfonamide moiety and the lipophilic yet electron-withdrawing difluoroethyl group, this compound exhibits a complex solubility profile.[2] This note outlines theoretical solubility parameters, recommended solvent systems for specific applications (synthesis vs. analysis), and a validated experimental protocol for quantitative solubility determination.
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, one must understand the molecular forces at play.[2] This molecule contains three distinct functional regions that dictate its interaction with solvents.
Functional Group
Property
Solvent Interaction Implication
Sulfonamide (-SO₂NH₂)
Polar, H-bond Donor/Acceptor
High affinity for polar aprotic solvents (DMSO, DMF).[1][2] Weakly acidic (pKa ~10); solubility increases in basic aqueous media.[1][2]
Pyrazole Ring
Aromatic, Dipolar
Moderate affinity for alcohols and chlorinated solvents.
2,2-Difluoroethyl
Lipophilic, Electron-withdrawing
Reduces solubility in pure water.[1][2] The fluorine atoms lower the basicity of the pyrazole nitrogens, reducing solubility in weak acids compared to non-fluorinated analogues.[2]
NMR Spectroscopy:DMSO-d6 is the gold standard.[1][2] It prevents aggregation of the sulfonamide protons, yielding sharp peaks.[2] Acetone-d6 is a viable alternative if the sample must be recovered (due to lower boiling point), though solubility will be lower.[1][2]
LC-MS Mobile Phases: The compound is stable in Acetonitrile/Water or Methanol/Water gradients.[1][2]
Modifier Note: Use 0.1% Formic Acid to ensure the sulfonamide remains neutral and improves peak shape on C18 columns.[1][2]
B. For Synthetic Reactions
Nucleophilic Substitutions:DMF or DMAc (Dimethylacetamide) .[1][2] These solvents support high temperatures (>100°C) often required for reacting the sulfonamide nitrogen.[1][2]
Coupling Reactions:THF (Tetrahydrofuran) or 2-MeTHF .[1][2] These provide a balance of solubility and ease of workup (lower boiling point than DMSO).[1][2]
C. For Biological Assays
Stock Solution:100% DMSO .
Concentration: Prepare a 10 mM or 20 mM stock.[1][2]
Storage: Aliquot and store at -20°C to prevent freeze-thaw cycles which can precipitate the compound due to moisture uptake (DMSO is hygroscopic).[1][2]
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.
Figure 1: Decision matrix for solvent selection based on downstream experimental requirements.
Particles visible:[1][2] Solubility is < 10 mg/mL .[1][2]
Protocol B: Quantitative Saturation Method (HPLC)
Use this method for precise data required for formulation or thermodynamic studies.[1][2]
Workflow Diagram:
Figure 2: Step-by-step workflow for determining quantitative solubility values.
Detailed Steps:
Preparation: Add excess compound (~20 mg) to 1 mL of solvent in a sealed HPLC vial.
Equilibration: Agitate at 25°C ± 1°C for 24 hours (using a shaker or magnetic stir bar).
Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter . (Note: Do not use Nylon filters as sulfonamides may bind non-specifically).[1][2]
Quantification:
Dilute the filtrate 100-fold with Acetonitrile.[1][2]
Inject onto HPLC (C18 Column, UV detection at 254 nm).
Calculate concentration using a pre-established calibration curve of the standard.[2]
Critical Considerations & Troubleshooting
Water Sensitivity (Anti-Solvent Effect)
While the compound is stable in water, it is sparingly soluble.[2] When performing organic synthesis, ensure solvents (DMF, THF) are anhydrous .[2] The introduction of water can cause the sulfonamide to precipitate rapidly, crashing out of the reaction mixture and lowering yields.[2]
pH Adjustment
If aqueous solubility is strictly required (e.g., for an aqueous formulation), adjust the pH to > 10.5 .[2]
Mechanism: Deprotonation of the sulfonamide nitrogen (Ar-SO₂-NH⁻) creates a charged species, drastically increasing water solubility.[1][2]
Caution: Prolonged exposure to high pH (>12) at elevated temperatures may risk hydrolysis of the difluoroethyl group or the sulfonamide bond.[1][2]
Safety (Class 2 vs. Class 3 Solvents)
For late-stage drug development, avoid Class 2 solvents (e.g., Methanol, Acetonitrile) if possible.[1][2]
Green Alternative:Ethyl Acetate or 2-MeTHF are preferred for extractions.[1][2]
Recrystallization: A common purification technique for this class of compounds is recrystallization from Ethanol/Water or Isopropanol .[1][2]
References
Baricitinib Synthesis & Intermediates
Topic: Synthesis of JAK inhibitors involving pyrazole-sulfonamide scaffolds.[1][2]
Technical Support Center: Optimization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide Synthesis
Executive Summary & Core Chemistry The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide presents a classic challenge in heterocyclic chemistry: balancing nucleophilicity against the electron-withdrawing natur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Chemistry
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide presents a classic challenge in heterocyclic chemistry: balancing nucleophilicity against the electron-withdrawing nature of fluorinated groups.
Low yields in this workflow typically stem from three specific bottlenecks:
Regioselectivity Failures: Competition between
-alkylation (desired) and -sulfonamide alkylation (undesired) when using the convergent route.
Poor Nucleophilicity: The inductive effect of the 2,2-difluoroethyl group deactivates the pyrazole ring, making subsequent electrophilic aromatic substitution (chlorosulfonation) sluggish if not optimized.
Reagent Decomposition: 2,2-difluoroethyl triflate (a common alkylating agent) is highly reactive and prone to hydrolysis or elimination if reaction parameters are not strictly controlled.
This guide provides a self-validating protocol to overcome these issues, prioritizing a Linear Synthesis Strategy over the Convergent approach to maximize yield.
Strategic Workflow Visualization
The following diagram contrasts the "Common Failure Route" (Convergent) with the "High-Yield Route" (Linear).
Figure 1: Comparison of Linear vs. Convergent synthetic pathways. The Linear Route (Green) avoids the competition between the pyrazole nitrogen and the sulfonamide nitrogen.
Critical Troubleshooting Guides
Module A: Optimizing the N-Alkylation Step
Context: This is the most common failure point. Users often report <40% conversion.
Symptom
Probable Cause
Corrective Action
Low Conversion (<50%)
Poor nucleophilicity of pyrazole; decomposition of alkylating agent.
Switch Base: Replace with Cesium Carbonate () . The "Cesium Effect" increases the solubility and nucleophilicity of the pyrazole anion in organic solvents [1].
N-Sulfonamide Alkylation
Using the "Convergent Route" (starting with sulfonamide).
Switch Strategy: Alkylate the pyrazole before installing the sulfonamide group. The sulfonamide proton () competes with the pyrazole NH () [2].
Elimination Byproducts
Reaction temperature too high; base too strong.
Temp Control: Maintain reaction at 0°C to RT . Do not reflux. Use 2,2-difluoroethyl triflate instead of the bromide to allow milder conditions.
Note: The triflate is preferred over the bromide/iodide for speed and lower temperature requirements, reducing elimination side products.
Reaction: Warm to RT and monitor by LCMS. (Expected time: 2–4 hours).
Workup: Filter inorganic salts. Concentrate. Partition between EtOAc/Water.[1]
Module B: Chlorosulfonation & Amidation
Context: Installing the sulfonamide group on the deactivated fluorinated ring.
Symptom
Probable Cause
Corrective Action
No Reaction (Recovered SM)
The difluoroethyl group deactivates the ring.
Increase Potency: Use neat Chlorosulfonic acid () with Thionyl Chloride () as a booster. Heat to 60–80°C [3].
Hydrolysis during workup
Sulfonyl chloride is unstable in water.
Quench Protocol: Pour the reaction mixture onto crushed ice with vigorous stirring and extract immediately into DCM. Do not let the aqueous slurry sit.
Low Amidation Yield
Sulfonyl chloride hydrolysis competes with amination.
Biphasic System: Use (aq) with THF or DCM. The biphasic nature protects the sulfonyl chloride until it reacts at the interface.
Protocol 2: Chlorosulfonation & Amidation
Chlorosulfonation: Add 1-(2,2-difluoroethyl)pyrazole (1.0 eq) dropwise to Chlorosulfonic acid (5.0 eq) at 0°C.
Heating: Slowly warm to 80°C. Stir for 4 hours.
Checkpoint: If conversion is low, add Thionyl Chloride (2.0 eq) and reflux for 2 hours.
Quench: Pour onto ice. Extract immediately with DCM (
). Dry organic layer over .[1][2] Do not concentrate to dryness (instability); use the solution directly.
Amidation: Add the DCM solution of sulfonyl chloride to a stirred solution of
in Methanol (7N) or aqueous at 0°C.
Isolation: Evaporate solvents. Recrystallize from Ethanol/Water.
Diagnostic Logic Tree (Interactive)
Use this flowchart to diagnose specific failures in your current experiment.
Figure 2: Decision tree for diagnosing reaction failures.
Frequently Asked Questions (FAQs)
Q1: Can I use 1-bromo-2,2-difluoroethane instead of the triflate?A: Yes, but it requires harsher conditions (higher temperature, longer time), which often leads to elimination of
to form the vinyl fluoride side product. If you must use the bromide, add KI (0.1 eq) as a catalyst (Finkelstein condition) and use DMF at 80°C.
Q2: Why is Cesium Carbonate recommended over Potassium Carbonate?A: This is known as the "Cesium Effect." The larger cesium cation (
) is less solvated and forms a looser ion pair with the pyrazolate anion, making the nitrogen more nucleophilic. This is particularly critical when the electrophile (2,2-difluoroethyl group) is bulky or electronically repelling [1].
Q3: My sulfonyl chloride degrades before I can add the ammonia. How do I stop this?A: Sulfonyl chlorides are moisture sensitive.
Ensure your DCM extraction solvent is dried thoroughly over
.
Do not store the intermediate. Proceed to amidation immediately after extraction.
If storage is unavoidable, store as a solution in DCM at -20°C under Argon.
References
The Cesium Effect in Pyrazole Alkylation
F. Li et al., "Cesium Carbonate Promoted Regioselective N-Alkylation," Journal of Organic Chemistry, 2017. (General principle applied to pyrazoles).
Regioselectivity of Pyrazole Alkylation
K. Kumar et al., "Regioselective Synthesis of N-Substituted Pyrazoles," Beilstein J. Org. Chem., 2011.
Chlorosulfonation Methodologies
G. L. Waldvogel et al., "Scope and Limitations of the Chlorosulfonation of Deactivated Aromatics," Organic Process Research & Development, 2000.
Solubility Challenge: The difluoroethyl group significantly increases lipophilicity (
) compared to non-fluorinated analogs. While the sulfonamide group provides some polarity, the molecule's high crystal lattice energy (typical of sulfonamides) often leads to poor aqueous solubility and rapid precipitation ("crashing out") upon dilution from organic stocks into aqueous buffers.
Diagnostic: Why is my experiment failing?
Use this diagnostic table to identify the root cause of your solubility issue.
Observation
Probable Cause
Immediate Action
Visible white precipitate immediately upon adding DMSO stock to buffer.
Concentration: Target 10 mM or 20 mM. Avoid >50 mM as viscosity issues can affect pipetting accuracy.
Storage: Aliquot into single-use brown glass vials. Store at -20°C.
Critical: Do not freeze-thaw more than 3 times. Repeated cycles induce crystal nucleation that is invisible to the naked eye but seeds precipitation in buffers.
SOP-B: The "Step-Down" Dilution Protocol (Anti-Crash Method)
Directly piping 100% DMSO stock into PBS is the #1 cause of failure. Use this intermediate step.
Prepare Intermediate Plate: Create a 10x or 100x concentrate in a solvent mixture of DMSO:Buffer (1:1) or DMSO:PEG400 (1:1) .
Why? This lowers the concentration while maintaining a high organic content, preventing immediate shock.
Final Dilution: Pipette from the Intermediate Plate into your final Assay Buffer.
Result: The compound transitions gently from a lipophilic environment to an aqueous one.
Advanced Solubilization Strategies
If the standard protocols fail, select a strategy based on your application type.
Decision Tree: Solubilization Workflow
Caption: Logical workflow for selecting the optimal solubilization vehicle based on experimental constraints.
Cyclodextrins (CDs) form a "donut" shape, hiding the hydrophobic difluoroethyl group inside while presenting a hydrophilic exterior to the water.
Vehicle Prep: Prepare a 20% (w/v) stock of Hydroxypropyl-
-cyclodextrin (HP--CD) in water or PBS.
Dissolution: Add your compound stock (in DMSO) to the CD solution slowly with vortexing.
Equilibration: Shake at room temperature for 30 minutes. The CD will encapsulate the pyrazole core.
Use: Dilute this complex into your final assay.
Frequently Asked Questions (FAQ)
Q1: Can I use acid to dissolve the compound?A:No. The sulfonamide group is not basic; it is weakly acidic. Adding acid (lowering pH) will protonate any trace basic sites on the pyrazole ring but generally will not help the sulfonamide solubility and may even decrease it. Conversely, raising the pH > 10 (using NaOH) will deprotonate the sulfonamide nitrogen (
), vastly increasing solubility, but this pH is likely toxic to cells and enzymes.
Q2: My compound precipitates when I freeze the DMSO stock. Is it ruined?A: Not necessarily. Sulfonamides form stable crystal lattices. Thaw it completely at 37°C and vortex vigorously. Ensure no "shimmering" particles remain before use. If particles persist, filter (0.22 µm PTFE), but be aware your actual concentration may now be lower than calculated.
Q3: Why does the difluoroethyl group make it harder to dissolve than the ethyl analog?A: While fluorine is small, the
group is lipophilic and does not participate in hydrogen bonding with water as effectively as polar groups. Furthermore, fluorination often increases the melting point of crystals (enhancing lattice energy), making the energy cost to break the crystal structure and dissolve it in water higher.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
Context: Explains the lipophilicity modulation (
increase) and physicochemical impact of introducing difluoroethyl groups.
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Context: Foundational text on solubility issues related to rigid arom
Stella, V. J., & He, Q. (2008). Cyclodextrins.[3] Toxicologic Pathology. Link
Context: Authoritative guide on using HP-
-CD to solubilize hydrophobic small molecules in aqueous media.
PubChem Compound Summary. 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Analog Reference). National Center for Biotechnology Information. Link
Context: Provides physicochemical baseline data (H-bond donor/acceptor counts)
Technical Support Center: Purification of Fluorinated Pyrazole Sulfonamides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique purificatio...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the unique purification challenges associated with fluorinated pyrazole sulfonamides. The inherent properties of these molecules—stemming from the electron-withdrawing nature of the fluorine atoms and the hydrogen-bonding capabilities of the sulfonamide group—often lead to complex purification scenarios. This resource is designed to provide both practical solutions and the underlying scientific principles to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses common foundational questions about the behavior of fluorinated pyrazole sulfonamides during purification.
Q1: Why are fluorinated pyrazole sulfonamides often difficult to purify by standard methods like recrystallization and silica gel chromatography?
Answer: The difficulty arises from a combination of factors unique to this class of compounds:
Altered Polarity and Solubility: The presence of both a polar sulfonamide group and one or more highly electronegative fluorine atoms creates a molecule with a complex polarity profile. Fluorine's impact can be counterintuitive; while highly electronegative, a trifluoromethyl group, for instance, can increase lipophilicity. This unusual combination can lead to unpredictable solubility in common organic solvents, making standard recrystallization challenging.[1]
Strong Intermolecular Interactions: The sulfonamide group is a strong hydrogen bond donor and acceptor. These interactions can lead to high melting points and strong binding to polar stationary phases like silica gel, often resulting in significant tailing or streaking during column chromatography.
"Fluorophilicity": Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact with other fluorinated molecules or phases.[2] This can sometimes be exploited for purification but complicates separation from other fluorinated impurities using standard hydrocarbon-based chromatography.[2]
Q2: My final product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
Answer: Colored impurities in sulfonamide synthesis are common and often arise from side reactions or degradation.[3]
Source of Color: The color can originate from the oxidation of starting materials, especially if they contain phenolic or amino groups, or from the formation of conjugated byproducts during the reaction.[3]
Decolorization Strategy: The most common method for removing colored impurities is treatment with activated carbon.[4][5] The impure product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is briefly heated.[6] The carbon, with its high surface area, adsorbs the large, flat, colored molecules.[5] The carbon is then removed by hot filtration. It is crucial to use a minimal amount of carbon to avoid adsorbing your desired product.
Protocol: Activated Carbon Decolorization
Dissolve your colored compound in a minimum amount of a suitable hot solvent.
Allow the solution to cool slightly and add a very small amount of activated carbon (e.g., 1-2% by weight of your compound).
Gently heat and stir the mixture for 5-10 minutes.
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
Proceed with crystallization by allowing the hot, colorless filtrate to cool slowly.[4][5]
Part 2: Troubleshooting Guide - Crystallization
Crystallization is often the most effective method for purifying solid organic compounds on a large scale.[4][7] However, fluorinated pyrazole sulfonamides can present specific challenges.
Q3: I'm struggling to find a suitable solvent for recrystallization. My compound is either too soluble in everything or not soluble enough.
Answer: This is a classic challenge. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4]
Single-Solvent Screening: A systematic approach is best. Test small amounts of your crude product in various solvents (see table below) at room temperature and then upon heating.
Mixed-Solvent Systems: When a single solvent fails, a mixed-solvent (or solvent/anti-solvent) system is often the solution.[4][8] Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until persistent cloudiness appears.[9] Gentle heating to redissolve, followed by slow cooling, can yield excellent crystals.
Solvent System Class
Examples
Polarity
Notes
Alcohols/Water
Ethanol/Water, Isopropanol/Water
High
Excellent for many sulfonamides. The water acts as the anti-solvent.[10][11]
Ketones/Alkanes
Acetone/Hexanes
Medium
Good for moderately polar compounds.
Esters/Alkanes
Ethyl Acetate/Hexanes
Medium
A very common and effective general-purpose system.
Aromatic/Alkanes
Toluene/Heptane
Low-Medium
Useful if the compound has significant aromatic character.[6]
Q4: My product is "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solid separates from the solution as a liquid. This often happens if the solution is too concentrated, cools too quickly, or if the melting point of the solid is lower than the boiling point of the solvent.[10]
Immediate Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent to dilute the mixture, and allow it to cool much more slowly.[10]
Preventative Measures:
Slower Cooling: Insulate the flask to ensure very slow cooling.
Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface or add a seed crystal of the pure compound.[9][10]
Change Solvents: The current solvent may be too nonpolar. Try a more polar solvent system.[10]
Workflow for Troubleshooting Crystallization
Caption: A decision tree for troubleshooting common crystallization issues.
Part 3: Troubleshooting Guide - Chromatography
When crystallization is insufficient, column chromatography is the next step. However, the unique properties of fluorinated pyrazole sulfonamides require special consideration.[12]
Q5: My compound is streaking badly on a silica gel column, leading to poor separation. What is causing this?
Answer: Streaking or tailing is usually caused by strong, non-ideal interactions between your compound and the stationary phase. For sulfonamides on silica gel, this is often due to the acidic nature of the N-H proton and hydrogen bonding.
Solution 1: Modify the Mobile Phase. Adding a small amount of a polar, acidic modifier can dramatically improve peak shape.
Acetic Acid (0.1-1%): This will protonate any basic sites on the silica and compete with your compound for hydrogen bonding spots.
Methanol: Sometimes, simply using a more polar eluent that includes methanol can improve the chromatography by better solvating the compound.
Solution 2: Use a Different Stationary Phase. If modifying the mobile phase doesn't work, silica may not be the right choice. Consider alumina or a bonded-phase silica.
Q6: I can't separate my desired product from a very similar impurity (e.g., a regioisomer). What advanced chromatographic techniques can I try?
Answer: Separating closely related isomers is a significant challenge, especially when scaling up.[13] This often requires moving beyond standard silica gel chromatography.
Reverse-Phase HPLC (C18): High-Performance Liquid Chromatography using a nonpolar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water or methanol/water) is a powerful tool for separating compounds with subtle differences in polarity and lipophilicity.[14]
Fluorinated Stationary Phases: For fluorinated compounds, specialized HPLC columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases) can offer unique selectivity.[15][16] These phases can engage in dipole-dipole and π-π interactions that are different from the hydrophobic interactions of a standard C18 column, potentially resolving difficult separations.[15][16]
General Purification Workflow
Caption: General workflow for the purification of fluorinated pyrazole sulfonamides.
Part 4: Specialized Techniques
Q7: How can I use acid-base extraction to my advantage when purifying my sulfonamide?
Answer: Acid-base extraction is a powerful liquid-liquid extraction technique for separating acidic, basic, and neutral compounds.[17][18] While the sulfonamide N-H proton is not very acidic (pKa often > 9), it can be deprotonated by a strong base.
Removing Basic Impurities: If your crude product contains basic impurities (like unreacted amines), dissolving the mixture in an organic solvent (e.g., ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic impurities, causing them to move into the aqueous layer.[17]
Isolating the Sulfonamide (with caution): To isolate the sulfonamide itself, you can wash the organic solution with a dilute strong base (e.g., 1M NaOH). This will deprotonate the sulfonamide, forming a salt that dissolves in the aqueous layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure sulfonamide.[18]
Caution: This method should be used carefully, as some fluorinated pyrazole sulfonamides may be susceptible to hydrolysis under strongly basic conditions. Always test on a small scale first.
References
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. [Link]
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
Decolorization with Activated Carbon. Carbotecnia. [Link]
Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. [Link]
Picking the best purification method for your API can be a tricky challenge. Tayanafinochem. [Link]
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. HWI group. [Link]
The celecoxib manufacturing process was redesigned with Green Chemistry. American Chemical Society. [Link]
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Link]
Crystallization and Polymorphism-Scalable Process for Celecoxib and It's Polymorph From-3 (Non- Steroidal Anti-Inflammatory Drug). Lupine Online Journal of Medical Sciences. [Link]
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine. Università degli Studi di Urbino Carlo Bo. [Link]
Refining method of celecoxib.
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. University of California, Los Angeles. [Link]
Method for purifying pyrazoles.
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]
Do selected CF3-containing pharmaceuticals oxidize to trifluoroacetic acid (TFA)? Diva-portal.org. [Link]
Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters. [Link]
Challenges and Opportunities for Celecoxib Repurposing. PMC. [Link]
Synthesis of fluorinated sulfonamide derivative 3 h on a 2 g‐scale from... ResearchGate. [Link]
Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantic Scholar. [Link]
Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. [Link]
Minimizing side reactions during difluoroethylation of pyrazoles
Topic: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: DFE-PYR-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary The introduction of a 2,2-difluoroethyl group ( )...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Optimizing Regioselectivity
Ticket ID: DFE-PYR-001
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The introduction of a 2,2-difluoroethyl group (
) onto a pyrazole core is a high-value transformation in medicinal chemistry, acting as a lipophilic bioisostere for ethyl or isopropyl groups. However, this reaction is notoriously deceptive. Unlike standard ethylation, the unique electronics of the fluoroalkyl chain introduce two critical failure modes:
Reagent Decomposition: The acidity of the
-protons in the alkylating agent leads to rapid E2 elimination, destroying your reagent before it reacts.
Regiochemical Scrambling: The inductive effect of the fluorine atoms alters the transition state energy, often eroding the intrinsic
selectivity of the pyrazole substrate.
This guide provides the mechanistic logic and validated protocols to suppress these side reactions.
Module 1: The "Invisible" Thief (Reagent Elimination)
The Issue
You observe low conversion of the pyrazole despite full consumption of the alkylating agent (e.g., 2,2-difluoroethyl tosylate). No obvious heavy byproducts are seen by LCMS.
The Mechanism
The culprit is E2 Elimination . In 2,2-difluoroethyl electrophiles (
), the fluorine atoms on the -carbon are highly electron-withdrawing. This renders the -proton () significantly more acidic () than in non-fluorinated alkyl chains.
Strong bases or high temperatures trigger the elimination of
, generating 1,1-difluoroethylene (), a gas that escapes the reaction vessel unnoticed.
Troubleshooting Workflow
Caption: Kinetic competition between productive
alkylation and destructive E2 elimination of the fluoroalkyl reagent.
Optimization Protocol
Parameter
Recommendation
Rationale
Base
or
Avoids strong alkoxide bases (NaH, KOtBu) which accelerate E2 elimination. Cesium ("Cesium Effect") improves solubility and nucleophilicity of the pyrazole.
Solvent
DMF or NMP
High dielectric constant promotes the transition state (charge separation) over the concerted E2 pathway.
Stoichiometry
1.5 - 2.0 equiv.
You must account for inevitable reagent loss to elimination. Do not use 1:1 stoichiometry.
Concentration
High (0.5M - 1.0M)
is bimolecular (rate [Nu][E]). E2 is also bimolecular here, but maximizing [Nu] (pyrazole) relative to base helps competitive kinetics.
Module 2: The Regioselectivity Battle (
vs
)
The Issue
Alkylation of unsymmetrical pyrazoles (e.g., 3-substituted) yields a difficult-to-separate mixture of
(less hindered) and (more hindered) isomers.
The Mechanism
Pyrazoles exist in tautomeric equilibrium (
-H moves between nitrogens).
Steric Rule: Alkylation generally favors the nitrogen distal to the bulky substituent (yielding the 1,3-disubstituted product).
The "Fluorine Effect": The difluoroethyl group is bulkier than a methyl group but less than an isopropyl. However, its electron-withdrawing nature can destabilize the transition state if adjacent to an electron-rich substituent.
Advanced Tactic: Fluorinated Solvents
Recent literature suggests that using hydrogen-bond donor solvents like HFIP (Hexafluoroisopropanol) can lock the pyrazole tautomer or activate the electrophile, drastically improving regioselectivity compared to standard DMF/MeCN conditions.
Caption: Solvent-controlled regioselectivity switch. Fluorinated alcohols (HFIP) can enhance selectivity via specific solvation effects.
Module 3: Validated Experimental Protocol
Objective: Synthesis of 1-(2,2-difluoroethyl)-3-phenyl-1H-pyrazole with minimized elimination.
Reagents:
3-Phenyl-1H-pyrazole (
equiv)
2,2-Difluoroethyl tosylate (
equiv) [Note: Tosylate is preferred over iodide for stability]
Cesium Carbonate (
) ( equiv)
Solvent: Anhydrous DMF (
concentration)
Step-by-Step:
Dissolution: In a dried reaction vial, dissolve the pyrazole in anhydrous DMF.
Base Addition: Add
in one portion. Stir at room temperature for 15 minutes to ensure deprotonation/formation of the cesiated pyrazolate.
Reagent Addition: Add 2,2-difluoroethyl tosylate.
Critical Step: Do not add all at once if the scale is large (>5g). Add in two portions to maintain a favorable [Nu]:[E] ratio.
Thermal Cycle: Heat to 60°C .
Warning: Do not exceed 80°C. At >80°C, the rate of E2 elimination of the tosylate exceeds the rate of
alkylation.
Monitoring: Monitor by UPLC/LCMS after 4 hours.
Troubleshooting: If pyrazole remains but tosylate is gone, cool to RT, add 0.5 equiv more tosylate, and reheat.
Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. (DMF retention can cause decomposition during concentration).
Frequently Asked Questions (FAQ)
Q1: Why can't I use NaH to speed up the reaction?A: While NaH is a fast deprotonator, the resulting sodium pyrazolate is often an ionic aggregate with poor solubility. More importantly, unreacted NaH or the generated hydroxide/alkoxide acts as a strong base, rapidly stripping the acidic proton from your difluoroethyl reagent (E2 elimination), destroying it before it alkylates your substrate.
Q2: I see a new spot on TLC that isn't my product, but the mass matches. What is it?A: This is likely
-alkylation or Over-alkylation (Quaternization) .
Quaternization: The product (N-alkyl pyrazole) is still nucleophilic. If you use a large excess of reagent or high temps, the second nitrogen attacks, forming a quaternary salt.
Fix: Control stoichiometry strictly (1.2–1.5 equiv) and monitor conversion closely.
Q3: Can I use 1-bromo-2,2-difluoroethane instead of the tosylate?A: You can, but alkyl bromides are generally less reactive than tosylates or iodides in this specific
context. You may be forced to raise the temperature to get a reaction, which ironically increases the elimination side reaction. The Tosylate (OTs) or Triflate (OTf) (generated in situ at low temp) is preferred for the best balance of reactivity vs. stability.
Q4: My regioselectivity is still poor (1:1 ratio). What now?A: If standard steric control fails, consider "Regiodivergent Synthesis" :
Use Mitsunobu conditions (2,2-difluoroethanol +
+ DIAD). This proceeds via a different mechanism and often alters the selectivity profile.
Switch to metal-catalyzed cross-coupling if you can access the corresponding difluoroethyl boronic acid or halide precursors, though these are rarer.
References
Mykhailiuk, P. K. (2015).[1] "Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines,
and electron-deficient alkynes." Organic & Biomolecular Chemistry.
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Regioselectivity and Yields." BenchChem Technical Guides.
Deng, X., & Mani, N. S. (2008).[2][3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry.
Lévesque, F., & Paquin, J. F. (2022). "A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products." ResearchGate / Radiochemistry Journals.
Mykhailiuk, P. K. (2021).[4][5][6] "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews.
Technical Support Center: Stability of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
This guide serves as a technical support resource for researchers working with 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . It is designed to troubleshoot stability issues in aqueous media, distinguishing between th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for researchers working with 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide . It is designed to troubleshoot stability issues in aqueous media, distinguishing between thermodynamic instability (degradation) and kinetic/physical issues (precipitation).
Executive Summary & Chemical Context
The stability of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide in aqueous solution is governed by two competing factors: the hydrolytic susceptibility of the sulfonamide moiety and the electron-withdrawing nature of the 2,2-difluoroethyl group.
Primary Degradation Mechanism: Hydrolytic cleavage of the S-N bond, yielding the corresponding sulfonic acid and ammonia.
Key Risk Factor: Extreme pH (pH < 2 or pH > 10). The compound is kinetically stable at physiological pH (7.4).
Solubility Profile: Exhibiting pH-dependent solubility. The sulfonamide proton is weakly acidic (
estimated). Deprotonation at high pH increases solubility but may accelerate base-catalyzed hydrolysis.
Troubleshooting Guide (FAQ)
Issue 1: "My compound precipitated out of the buffer after 24 hours."
Diagnosis: This is likely a solubility limit issue rather than chemical degradation. The 2,2-difluoroethyl group increases lipophilicity compared to non-fluorinated analogs, reducing water solubility.
Root Cause Analysis:
pH Mismatch: If your buffer pH is near the compound's isoelectric point or below its
, the neutral species dominates, which has the lowest solubility.
Ionic Strength: High salt concentrations (e.g., PBS 10x) can cause "salting out" of organic sulfonamides.
Corrective Action:
Verify pH: Ensure experimental pH is maintained. If working at pH 7.4, add a co-solvent (DMSO 0.5% - 1.0%) to stabilize the solution.
Solubility Check: Perform a kinetic solubility test. If the precipitate re-dissolves upon adding organic solvent (e.g., acetonitrile), the compound is chemically intact. If it remains insoluble or shows new HPLC peaks, degradation has occurred.
Issue 2: "I see a new, early-eluting peak in my Reverse-Phase HPLC."
Diagnosis: This indicates hydrolysis .[1][2] The primary degradation product, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonic acid, is highly polar and will elute near the solvent front (dead volume) on C18 columns.
Mechanism:
Under acidic conditions, the sulfonamide nitrogen is protonated, making it a better leaving group (
). Water attacks the sulfur atom, cleaving the S-N bond.
Corrective Action:
Buffer Exchange: Avoid phosphate buffers at low pH (< 4.0) if long-term storage is required. Citrate or Acetate buffers are preferred for short-term acidic studies.
Temperature Control: Hydrolysis rates follow the Arrhenius equation. Store stock solutions at -20°C in anhydrous DMSO, not in aqueous buffers.
Issue 3: "Is the difluoroethyl group stable?"
Diagnosis: generally Yes . However, under strong basic conditions (pH > 12) and elevated temperatures, there is a theoretical risk of E2 elimination (dehydrofluorination), though this is rare in biological assays.
Validation:
Monitor for fluoride ion release using an Ion-Selective Electrode (ISE) or
-NMR if you suspect defluorination.
Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Purpose: To empirically determine the stability limits of the compound.
Reagents:
0.1 M HCl (Acid Stress)
0.1 M NaOH (Base Stress)
3%
(Oxidative Stress)
Phosphate Buffer pH 7.4 (Control)
Workflow:
Preparation: Prepare a 1 mM stock solution of the compound in Acetonitrile.
Dosing: Dilute stock 1:10 into the respective stress reagents (Final conc: 100 µM).
Incubation:
Acid/Base/Control: Incubate at 60°C for 4 hours.
Oxidative: Incubate at Room Temperature (RT) for 4 hours.
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after incubation.
Analysis: Analyze via HPLC-UV/MS.
Acceptance Criteria:
Stable: >95% recovery of parent peak.
Labile: <90% recovery or appearance of degradation peaks >5%.
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides
Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
Source: PMC (PubMed Central).
Relevance: Discusses the stability of the S-N bond and identification of sulfanilic acid derivatives (analogous to the pyrazole sulfonic acid degradant).
Troubleshooting sulfonamide coupling in electron-deficient pyrazoles
Technical Support for Sulfonamide Synthesis Topic: Troubleshooting Sulfonamide Coupling in Electron-Deficient Pyrazoles Ticket Status: Open Support Agent: Senior Application Scientist The "No Reaction" Scenario: Overcomi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support for Sulfonamide Synthesis
Topic: Troubleshooting Sulfonamide Coupling in Electron-Deficient Pyrazoles
Ticket Status: Open
Support Agent: Senior Application Scientist
The "No Reaction" Scenario: Overcoming Electronic Deactivation
User Question: I am trying to couple a 3-amino-4-cyanopyrazole with a sulfonyl chloride using standard conditions (DCM/Pyridine), but I see zero conversion by LCMS after 24 hours. The sulfonyl chloride is fresh.[1] What is happening?
Technical Diagnosis:
You are fighting nucleophilic deactivation . The pyrazole ring is already electron-poor (heteroaromatic), and the nitrile group at the 4-position exerts a strong inductive ($ -I
-M $) pull. This dramatically lowers the HOMO energy of the exocyclic amine, rendering it non-nucleophilic towards the sulfur center. Standard weak bases (Pyridine, TEA) cannot generate a reactive species.
Troubleshooting Protocol:
Switch from a "Neutral Nucleophile" strategy to an "Anionic Nucleophile" strategy. You must deprotonate the amine before introducing the electrophile.
Recommended Workflow (The "LiHMDS" Method):
Dissolve: Suspend the aminopyrazole in anhydrous THF (0.2 M).
Deprotonate: Cool to -78 °C (or 0 °C if solubility is poor) and add LiHMDS (Lithium hexamethyldisilazide) (2.2 equiv).
Why LiHMDS? It is a non-nucleophilic strong base (
) that cleanly removes the amine protons without attacking the sulfonyl chloride or nitrile.
Activate: Stir for 30 minutes to ensure formation of the lithium amide species (
).
Couple: Add the sulfonyl chloride (1.1 equiv) dropwise.
Warm: Allow to warm to Room Temperature (RT) over 2 hours.
Expert Insight:
If LiHMDS fails, consider NaH (Sodium Hydride) in DMF. However, NaH is "messier" and can cause side reactions with electrophilic functional groups (like nitriles) on the pyrazole core.
The "Wrong Isomer" Scenario: Regioselectivity Control
User Question: I got the reaction to work, but NMR shows the sulfonyl group attached to the ring nitrogen (N1), not the exocyclic amine (
). How do I force the reaction to the exocyclic amine?
Technical Diagnosis:
Aminopyrazoles are ambident nucleophiles .
Exocyclic Amine: Kinetic product (usually), but less nucleophilic in electron-deficient systems.
Ring Nitrogen (N1): Thermodynamic product. The
of the ring NH (approx 14) allows it to be deprotonated easily, and the resulting anion often alkylates/sulfonylates at the ring nitrogen to maintain aromaticity or minimize steric clash.
Troubleshooting Protocol:
You have two options: Transient Protection or Hard/Soft Modulation .
Option A: The "Bis-Silylation" Trick (Transient Protection)
Treat the aminopyrazole with TMSCl (Trimethylsilyl chloride) (2.5 equiv) and base to silylate both the ring nitrogen and the exocyclic amine.
The
-TMS group on the ring sterically blocks N1.
The exocyclic
-TMS-amine is highly reactive toward sulfonyl chlorides (Silicon-induced nucleophilicity).
Workup with mild acid (or MeOH) cleaves the silyl groups, leaving the sulfonamide.
Option B: Reverse Coupling (The "Buchwald" Approach)
If direct sulfonylation consistently fails regioselectivity, invert the bond formation.
Reagents: Halogenated Pyrazole + Sulfonamide (
).
Catalyst: Pd(0) or Cu(I).[2]
This forces the C-N bond formation exactly where the halogen is located, guaranteeing regioselectivity.
The "Double Addition" Scenario: Bis-Sulfonylation
User Question: I used NaH as you suggested. The reaction went to completion, but I isolated the bis-sulfonamide (
). I only want the mono-sulfonamide.
Technical Diagnosis:
This is a classic problem in basic sulfonylation. The first sulfonamide formed (
) is more acidic () than the starting amine ().
In the presence of excess base (NaH), the mono-product is instantly deprotonated to form a sulfonamidate anion (), which is highly nucleophilic and attacks a second equivalent of sulfonyl chloride.
Troubleshooting Protocol:
Do not try to prevent it—reverse it . It is often easier to drive the reaction to the bis-sulfonamide and then hydrolyze one group off.
The "Hydrolysis" Fix:
Drive to Completion: Use 2.5 equiv of Sulfonyl chloride and 3.0 equiv of Base to intentionally make the bis-product.
Hydrolysis: Treat the crude bis-sulfonamide with NaOH (2M) in MeOH/THF or Morpholine (neat) at 60 °C.
Mechanism: The sulfonyl group is a good leaving group from the electron-deficient nitrogen. The first group cleaves much faster than the second (which would require breaking the stable sulfonamide bond).
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing these couplings.
Caption: Decision tree for troubleshooting sulfonamide coupling failures based on LCMS data.
Advanced Protocol: Pd-Catalyzed Cross-Coupling
When to use: When the pyrazole is so electron-deficient (e.g., nitro- or poly-fluoro-substituted) that it will not act as a nucleophile even when deprotonated.
Can form stable acyl-pyridinium salts that don't transfer
NaH/THF
35
Moderately deactivated amines
High risk of Bis-sulfonylation
LiHMDS/THF
26
Sensitive substrates (Nitriles)
Moisture sensitive; requires low temp
Cs2CO3/Dioxane
~10 (heterogeneous)
Pd-Catalyzed couplings
Requires heat; slow kinetics without Pd
References
Review of Sulfonamide Synthesis:
M. A. Alam, et al. "Recent advances in the synthesis of sulfonamides."[4][5][6] Chem. Rev., 2021 .
(Note: Generalized reference for mechanism)
Pd-Catalyzed Sulfonamidation (Buchwald):
T. Fors, S. L. Buchwald. "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." J. Am. Chem. Soc., 2009 . (Context: Ligand selection for difficult N-couplings).
Regioselectivity in Pyrazoles:
F. Fustero, et al.[7] "Regioselective Functionalization of Pyrazoles." Chem. Eur. J., 2010 .
Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Welcome to the technical support guide for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is to address the critical role of temperature in maximizing yield, purity, and reaction efficiency.
Introduction: The Criticality of Thermal Control
The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, a valuable scaffold in medicinal chemistry, involves multi-step processes where thermal control is not merely a parameter but a critical determinant of success. Temperature directly influences reaction kinetics, regioselectivity, and the formation of impurities.[1][2] Improper temperature management can lead to low yields, difficult-to-separate isomers, or complete reaction failure. This guide provides a framework for rationally optimizing temperature at each key stage of the synthesis.
Overview of Synthetic Pathways
The synthesis of the target molecule can be approached via two primary routes, primarily differing in the sequence of N-alkylation and C-4 sulfonylation. The choice of route can be influenced by the stability of intermediates and the steric or electronic effects of the substituents at each stage.
Caption: Primary synthetic routes to the target compound.
Troubleshooting and FAQ
This section addresses common issues encountered during synthesis, with a focus on temperature-related solutions.
Part 1: N-Alkylation of the Pyrazole Ring
The introduction of the 2,2-difluoroethyl group is a pivotal step. The primary challenges are achieving high yield and controlling regioselectivity between the N1 and N2 positions of the pyrazole ring.[1]
Q1: What is the recommended starting temperature range for the N-alkylation of pyrazole with a 2,2-difluoroethyl electrophile?
A reliable starting point for base-mediated N-alkylation is between room temperature (25 °C) and 80 °C.[1][3] Many protocols for similar alkylations begin with the addition of a base like potassium tert-butoxide or potassium carbonate at a lower temperature (e.g., 0 °C) to control the initial exothermic deprotonation, followed by raising the temperature to 25–30 °C after the addition of the alkylating agent.[4][5]
Q2: I am observing a mixture of N1 and N2 alkylated isomers. How can temperature be used to improve regioselectivity?
Regioselectivity is a complex function of sterics, electronics, solvent, and the counter-ion of the base.[1][6] Temperature plays a key role; lower reaction temperatures often favor the formation of the thermodynamically more stable isomer and can increase selectivity .[1] If you are observing a difficult-to-separate mixture of isomers at 60-80 °C, we recommend attempting the reaction at a lower temperature, such as room temperature or even 0 °C, for a longer duration. Monitor the reaction closely by LC-MS to track isomer formation.
Q3: My N-alkylation reaction has a very low yield, and a significant amount of starting material remains. Should I simply increase the temperature?
While increasing temperature can improve reaction rates, it may also promote side reactions or decomposition, particularly with sensitive functional groups. Before increasing the temperature, verify the following:
Base Activity: Ensure the base (e.g., NaH, K₂CO₃) is fresh and anhydrous.
Solvent Purity: Use a dry, polar aprotic solvent like DMF or DMSO.[1]
Reagent Integrity: Confirm the quality of your 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate or bromide).
If these factors are confirmed, a moderate increase in temperature (e.g., from 50 °C to 70 °C) can be attempted. A temperature optimization study (see protocol below) is the most systematic approach. Some N-alkylations have been successfully run at temperatures as high as 80 °C.[3][7]
Part 2: Sulfonylation at the C-4 Position
This step typically involves an electrophilic aromatic substitution on the pyrazole ring using a strong sulfonating agent like chlorosulfonic acid.[8] This reaction is highly exothermic and requires strict temperature control.
Q4: What is the standard temperature protocol for sulfonylation with chlorosulfonic acid? Why is a low initial temperature critical?
The standard protocol involves two distinct temperature stages. First, the pyrazole substrate is added slowly to a solution of chlorosulfonic acid at 0 °C .[4][5] This initial cooling is critical to dissipate the heat generated from the highly exothermic reaction and prevent uncontrolled side reactions, charring, and degradation of the pyrazole ring. After the initial addition is complete, the reaction mixture is typically heated to a higher temperature, often around 60 °C , and held for several hours to drive the reaction to completion.[4][5]
Q5: I am observing a dark, tar-like reaction mixture and very low yield of the desired pyrazole-4-sulfonyl chloride. What went wrong?
This is a classic sign of an uncontrolled exotherm during the addition of the sulfonating agent. The most likely cause is an insufficient initial cooling bath or adding the substrate too quickly. Ensure your cooling bath (ice/water or ice/salt) is maintained at or below 0 °C throughout the entire addition process. Slow, portion-wise, or dropwise addition is mandatory.
Q6: My yield is low despite careful temperature control. What other temperature-related factors should I consider?
If the initial addition was well-controlled, consider the heating phase. An insufficient heating temperature or duration (e.g., 40 °C instead of 60 °C) may lead to incomplete conversion.[4][5] Conversely, excessively high temperatures (>80-90 °C) can cause decomposition of the desired product. Verify the reaction's progress using TLC or by quenching a small aliquot for analysis before committing to the full workup.
Part 3: Final Sulfonamide Formation
This final step involves the reaction of the pyrazole-4-sulfonyl chloride intermediate with an amine source (e.g., ammonium hydroxide or ammonia gas) to form the sulfonamide.
Q7: What is the optimal temperature for the final amidation step?
This reaction is typically performed at cooler temperatures to control reactivity and minimize side reactions. A common and effective temperature range is 0 °C to room temperature (25-30 °C) .[4][5][9] The reaction of the sulfonyl chloride with the amine is generally fast and efficient under these conditions.
Q8: My final product is contaminated with a less polar byproduct, which I suspect is a di-sulfonated species. How does temperature influence this?
The formation of a di-sulfonamide (where the sulfonamide nitrogen is functionalized by a second pyrazole sulfonyl group) can occur, particularly if reaction conditions are too harsh. According to general principles of sulfonamide synthesis, higher reaction temperatures can favor this second sulfonylation .[9] If you suspect this is occurring, running the reaction at a lower temperature (e.g., maintaining it at 0 °C) and ensuring you do not use a large excess of the pyrazole sulfonyl chloride intermediate are key troubleshooting steps.[9]
Experimental Protocols
Protocol: Temperature Optimization Study for N-Alkylation
This protocol provides a framework for determining the optimal temperature for the N-alkylation step.
Setup: In parallel, prepare three identical oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
Reagents:
To each flask, add 1H-pyrazole (1.0 eq).
Add anhydrous K₂CO₃ (2.0 eq).
Add anhydrous DMF (to create a 0.5 M solution).
Temperature Control:
Place Flask A in a water bath at 25 °C.
Place Flask B in an oil bath at 50 °C.
Place Flask C in an oil bath at 75 °C.
Reaction Initiation: To each flask, add the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl triflate, 1.1 eq) dropwise.
Monitoring: At 2, 6, 12, and 24-hour intervals, withdraw a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the ratio of starting material, N1 isomer, and N2 isomer.
Analysis: After 24 hours (or upon completion), perform a full workup and purify the material from each flask. Calculate the isolated yield and purity for each temperature condition.
Data Logging Template
Flask
Temperature (°C)
Time (h)
SM Remaining (%)
N1 Isomer (%)
N2 Isomer (%)
Isolated Yield (%)
Purity (%)
A
25
2
A
25
6
...
...
...
...
...
...
...
...
C
75
24
Data Summary & Key Insights
The following table summarizes the general effects of temperature on the key synthetic steps.
Reaction Step
Temperature Range
Expected Outcome & Rationale
N-Alkylation
0 °C – 25 °C
Increased Regioselectivity. Lower kinetic energy can better differentiate between the two nitrogen atoms, potentially favoring the thermodynamic product. Reaction times will be longer.[1]
25 °C – 80 °C
Increased Reaction Rate. Standard operating range. May result in a mixture of N1/N2 isomers that require optimization.[1][4]
Sulfonylation
0 °C (Addition)
Critical for Safety & Purity. Controls the highly exothermic reaction with chlorosulfonic acid, preventing decomposition and side-product formation.[4][5]
60 °C (Heating)
Drives Reaction to Completion. Provides the necessary activation energy for the electrophilic substitution to proceed efficiently after the initial controlled addition.[4][5]
Sulfonamide Formation
0 °C – 30 °C
High Purity & Yield. Sufficient for the rapid reaction between the sulfonyl chloride and amine. Higher temperatures risk the formation of di-sulfonated byproducts.[5][9]
Troubleshooting Workflow
Caption: Decision tree for troubleshooting temperature-related issues.
References
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][4][5]
Metal-free molecular iodine-catalyzed direct sulfonylation of pyrazolones with sodium sulfinates leading to sulfonated pyrazoles at room temperature. Organic Chemistry Frontiers. Available at: [Link]
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Available at: [Link]
Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation. RSC Advances. Available at: [Link]
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link][6]
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link][3]
Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link][8]
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link][2]
Addressing degradation of pyrazole sulfonamides under basic conditions
This guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Technical Support Center for medicinal chemists and process engineers. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.
Topic: Mitigation of Base-Promoted Degradation
Ticket ID: PYZ-SULF-001
Status: Open
Support Level: Tier 3 (Senior Scientist)
Diagnostic Hub: Identifying the Problem
Before modifying your workflow, confirm that base-promoted degradation is the root cause. Use this diagnostic matrix.
Q: How do I confirm if my pyrazole sulfonamide is degrading due to basic conditions?
A: Degradation in basic media typically manifests in two distinct analytical signatures depending on the severity of the conditions (pH > 10, Heat > 60°C).
Observation (LC-MS/NMR)
Diagnosis
Root Cause
Mass Loss (-16 Da or +1 Da)
Hydrolysis (S-N Cleavage)
Nucleophilic attack by on the sulfonyl sulfur, releasing the amine and forming the sulfonic acid (often highly polar, elutes at solvent front).
New Lipophilic Peak (+R)
N-Alkylation/Arylation
The sulfonamide nitrogen () was deprotonated and acted as a nucleophile against an electrophile in your mixture (e.g., alkyl halide).
Mass Shift (+18 Da)
Ring Opening (Rare)
Under extreme forcing conditions (e.g., 6N NaOH, Reflux), the pyrazole ring itself may undergo retro-Michael addition/hydrolysis, though this is less common than sulfonamide cleavage.
Q: Why is this scaffold sensitive?
A: The pyrazole ring is electron-deficient, especially if substituted with electron-withdrawing groups (EWGs) like
(common in COX-2 inhibitors). When a sulfonamide is attached to the N-phenyl ring of such a system:
Increased Acidity: The EWG nature stabilizes the sulfonamide anion (
), making deprotonation facile even with mild carbonate bases.
Electrophilic Sulfur: While the anion is generally stable, high temperatures allow hydroxide ions to attack the sulfur atom, expelling the amine.
Mechanistic Insight
Understanding the pathway allows for rational intervention. The diagram below details the hydrolysis mechanism.
Figure 1: Base-promoted hydrolysis pathway.[1] The formation of the anion is fast; degradation occurs when thermal energy allows nucleophilic attack on the sulfur.
Synthetic Workflows: Validated Protocols
Use these protocols when synthesizing or manipulating pyrazole sulfonamides to prevent degradation.
Protocol A: Cross-Coupling (Suzuki-Miyaura) with Labile Sulfonamides
Problem: Standard bases (
, ) deprotonate the sulfonamide, poisoning the catalyst or leading to hydrolysis at high temps.
Step-by-Step Methodology:
Solvent Selection: Switch from aqueous mixtures (DMF/H2O) to anhydrous 1,4-Dioxane or Toluene . Water acts as the nucleophile for hydrolysis; removing it stops the degradation pathway.
Base Switching:
Avoid: Hydroxides (NaOH, KOH) or Alkoxides (NaOtBu).
Use:Potassium Phosphate Tribasic (
) or Cesium Fluoride (CsF) . These provide necessary activation for the boronic acid without generating high concentrations of aggressive nucleophiles.
Temperature Control: Maintain reaction temperature
. If higher temperatures are required for conversion, use a pre-catalyst system (e.g., XPhos Pd G3) that activates at lower temperatures.
Protocol B: Protection Strategy (The "Safety Net")
If harsh basic conditions are unavoidable (e.g.,
reactions), protect the sulfonamide nitrogen.
Protection: React the sulfonamide with 2,4-Dimethoxybenzyl alcohol (DMB-OH) under acidic catalysis.
Why? The DMB group renders the nitrogen non-acidic and sterically hinders the sulfur atom from nucleophilic attack.
Reaction: Perform your base-mediated transformation.
Deprotection: Treat with TFA/DCM (1:1) at room temperature. The DMB group cleaves cleanly without affecting the pyrazole core.
Formulation & Stability FAQs
Addressing downstream issues in storage and handling.
Q: Can I formulate this compound in a liquid suspension?
A:Proceed with Caution.
Aqueous suspensions at pH > 7.5 pose a long-term stability risk.
Data: Studies on Celecoxib (a structural analog) show that while stable at pH 9 for short periods, significant degradation (hydrolysis) occurs over 3 months if stored at elevated temperatures (
).
Recommendation: Buffer the formulation to pH 5.0 – 6.5 using a Citrate or Phosphate buffer. The sulfonamide remains neutral in this range, significantly increasing shelf-life.
Q: My compound degrades during Flash Chromatography. Why?
A: This is likely an interaction with the Amine Modifiers often added to mobile phases (e.g., Triethylamine).
Mechanism: Silica gel is slightly acidic; adding TEA creates a basic local environment. If your compound is retained on the column for hours, the high surface area + base promotes hydrolysis.
Solution:
Switch to Reverse Phase (C18) chromatography using Formic Acid (0.1%) or Ammonium Acetate (neutral) as the modifier.
If Normal Phase is required, use DCM/Methanol gradients without amine modifiers, or wash the silica with buffer prior to use.
Summary Data: Base Compatibility
Reference this table before selecting a base for your reaction.
Base
(conj. acid)
Risk Level
Recommended Use Case
10.3
Low
Workups, mild neutralizations.
12.3
Low/Medium
Suzuki couplings (Anhydrous).
10.3
Medium
General alkylations (Avoid reflux > 12h).
10.3
Medium
Improved solubility, but higher risk of side-reactions.
17.0
High
AVOID. Causes rapid deprotonation and potential breakdown.
15.7
Critical
AVOID. Primary cause of hydrolysis.
References
Hydrolysis of Sulphonamides in Aqueous Solutions. Journal of Hazardous Materials. (2012). Investigates the kinetics of S-N bond cleavage under environmental and forced conditions.
Stability of Celecoxib Oral Suspension. Canadian Journal of Hospital Pharmacy. (2009). detailed stability data of pyrazole sulfonamides in buffered aqueous systems.
Effect of Acidic and Basic Medium on Celecoxib. Journal of Nutritional Disorders & Therapy. (2015). Spectrophotometric analysis of degradation rates in 0.1 N NaOH.
Reactivity and Mechanism in the Hydrolysis of Sulfonamides. The Journal of Organic Chemistry. Discusses the transition states involved in sulfonyl substitution.
Technical Support Center: Bioavailability Enhancement of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Executive Summary: The Molecule Profile Compound: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide Chemical Class: Fluorinated Pyrazole Sulfonamide Predicted BCS Class: Class II (Low Solubility, High Permeability) or Clas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Molecule Profile
Compound: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Chemical Class: Fluorinated Pyrazole Sulfonamide
Predicted BCS Class: Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on specific efflux liabilities.
Technical Assessment:
This scaffold presents a classic medicinal chemistry paradox. The 2,2-difluoroethyl group is a strategic bioisostere introduced to block metabolic oxidation (common at the
-carbon of alkyl chains) and modulate lipophilicity. However, this fluorination often reduces aqueous solubility compared to non-fluorinated analogs due to increased lipophilicity and rigid crystal packing driven by the sulfonamide moiety’s hydrogen bonding network.
The primary bottleneck for bioavailability is dissolution rate-limited absorption . The high melting point (typical of sulfonamides, often >140°C) indicates a high lattice energy ("brick dust" molecule), requiring disruption of the crystal lattice to achieve therapeutic plasma levels.
Q1: My compound precipitates immediately upon dilution in FaSSIF/FeSSIF. How do I maintain supersaturation?
Diagnosis:
This is a "spring and parachute" failure. The compound dissolves in your stock solvent (likely DMSO), but upon hitting the aqueous media, it crashes out because the crystal lattice energy is thermodynamically favored over solvation. The difluoroethyl group increases the hydrophobicity, exacerbating this effect.
The Fix: Polymer-Based Supersaturation Maintenance
You must inhibit nucleation. Simple cosolvents (PEG400) are rarely sufficient for fluorinated sulfonamides because they do not prevent crystal growth once nucleation starts.
Recommendation: Switch to an Amorphous Solid Dispersion (ASD) or a pre-dissolved concentrate with a precipitation inhibitor.
Specific Excipients:
HPMCAS-L (Hypromellose Acetate Succinate): The "L" grade is critical. It is more hydrophobic, interacting better with the difluoroethyl moiety to prevent aggregation.
PVPVA 64 (Copovidone): Excellent for forming stable amorphous bridges.
Actionable Protocol:
Run a "solvent shift" experiment. Dissolve compound in Methanol/DCM (1:1). Add polymer (HPMCAS) at a 1:3 drug:polymer ratio. Rotary evaporate to form a film. Reconstitute in FaSSIF. If precipitation is delayed >2 hours, you have a viable ASD candidate.
Q2: The pKa of the sulfonamide is around 10. Can I just use a salt form?
Expert Insight:
Be cautious. While the sulfonamide proton (-SO
NH) is acidic, it is weakly acidic.
The Risk: Salts of weak acids (pKa > 9) with weak bases (like magnesium or calcium) often disproportionate in the low pH of the stomach (pH 1.2), reverting to the free acid and precipitating.
The Exception: If you use a strong counter-ion like Sodium (Na+), you might isolate a salt, but it will be highly hygroscopic.
The Verdict: Salt formation is likely a "false friend" for this specific molecule. Focus on particle engineering (micronization) or amorphous forms instead.
Module 2: Permeability & Absorption Mechanics
Q3: Caco-2 data shows low
despite high lipophilicity. Is the fluorine group causing efflux?
Analysis:
The 2,2-difluoroethyl group is electron-withdrawing. This lowers the electron density on the pyrazole ring, potentially altering the hydrogen bond acidity of the sulfonamide.
Efflux Liability: Sulfonamides are known substrates for BCRP (Breast Cancer Resistance Protein) and sometimes P-gp. The fluorination can paradoxically increase affinity for these transporters by creating a distinct hydrophobic patch.
Paracellular vs. Transcellular: This molecule is too lipophilic for paracellular transport. Low
indicates either efflux or retention in the membrane.
Troubleshooting Steps:
Check Recovery: Fluorinated compounds sometimes bind non-specifically to the plastic of transwell plates. Ensure your mass balance is >80%.
Inhibitor Study: Repeat Caco-2 with Verapamil (P-gp inhibitor) and Ko143 (BCRP inhibitor). If
increases >2-fold, you have an efflux problem.
Formulation Fix: Use TPGS (Vitamin E Polyethylene Glycol Succinate) in your formulation. TPGS is a known P-gp efflux inhibitor and also acts as a surfactant.
Q4: How does the difluoroethyl group affect metabolic stability compared to an ethyl group?
Mechanistic Explanation:
Standard ethyl groups are prone to CYP450-mediated oxidation at the
-carbon (hydroxylation) or -carbon.
The Fluorine Shield: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing C-H with C-F at the
-position (2,2-difluoro) exerts a strong electron-withdrawing effect, deactivating the adjacent -C-H bonds against radical abstraction by CYP enzymes.
The Result: You should see significantly prolonged
in microsomal stability assays compared to the non-fluorinated analog. If you see rapid clearance, look for N-acetylation of the sulfonamide (a common sulfonamide clearance pathway unrelated to the alkyl chain) or glucuronidation.
Module 3: Experimental Protocols
Protocol A: Kinetic Solubility Screening (The "Crash" Test)
Purpose: To determine the maximum maintainable concentration in biorelevant media before precipitation.
Preparation: Prepare a 10 mM stock solution of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide in DMSO.
Media: Prepare FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5) and SGF (Simulated Gastric Fluid, pH 1.2).
Dosing: Spike 5 µL of stock into 995 µL of media (Final: 50 µM). Vortex for 30s.
T=2hr: Centrifuge (13,000 rpm, 5 min) and measure supernatant concentration via HPLC.
Interpretation:
If Concentration (2hr) < 5 µM: Solubility Limited (Proceed to ASD).
If Concentration (2hr) > 40 µM: Permeability Limited (Proceed to Permeability Enhancers).
Protocol B: Spray Drying for Amorphous Solid Dispersion (ASD)
Purpose: To break the crystal lattice and improve dissolution rate.
Parameter
Setting
Rationale
Solvent System
Methanol:Acetone (1:1)
Dissolves both the lipophilic drug and the hydrophilic polymer.
Polymer
HPMCAS-LF
"LF" grade has the right hydrophobic/hydrophilic balance for fluorinated drugs.
Drug Load
20% w/w
Start low to ensure stability. Higher loads (40%) risk recrystallization.
Inlet Temp
85°C
High enough to flash evaporate solvent, low enough to prevent degradation.
Outlet Temp
45-50°C
Critical control point. Must be below the Tg (Glass Transition) of the polymer to prevent stickiness.
N2 Flow
40 mm (Rotameter)
Standard atomization pressure.
Visualizing the Workflow
Figure 1: Formulation Decision Tree
Caption: Decision matrix for selecting the optimal formulation strategy based on physicochemical bottlenecks.
References
PubChem. (2021).[1] Compound Summary: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide Derivatives. National Library of Medicine. [Link]
Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry. [Link]
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]
A Comparative Guide to the LC-MS Fragmentation of Pyrazole Sulfonamides: The Influence of a Difluoroethyl Substituent
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a corn...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's behavior under analytical conditions is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone technique for the characterization of novel chemical entities. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a compound of interest in medicinal chemistry.
To provide a robust comparative framework, we will contrast its predicted fragmentation with the established fragmentation of a structurally related analog, 1,3-dimethyl-1H-pyrazole-4-sulfonamide . This comparison will illuminate the influence of the 2,2-difluoroethyl group on the fragmentation pathways, offering valuable insights for researchers working with fluorinated compounds.
The Rationale Behind the Analysis: Predicting Fragmentation
Predicting the fragmentation of a molecule in a mass spectrometer is a deductive process grounded in the fundamental principles of chemical stability and reaction mechanisms.[1] The energetically unstable molecular ion, formed upon ionization, will break apart into smaller, more stable fragments.[1] By examining the functional groups present in 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, we can anticipate the likely points of cleavage. The core structure consists of a pyrazole ring, a sulfonamide linker, and a difluoroethyl substituent. Each of these moieties has characteristic fragmentation behaviors.
Sulfonamides, for instance, are known to undergo specific fragmentation pathways, including the loss of sulfur dioxide (SO2) and cleavage of the sulfur-nitrogen bond.[2][3] Pyrazole rings, being aromatic heterocycles, can exhibit ring opening or cleavage of their substituents.[4][5] The presence of fluorine atoms on the ethyl group introduces additional fragmentation routes, such as the loss of hydrogen fluoride (HF).[6]
Predicted Fragmentation of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Under positive mode electrospray ionization, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide is expected to readily form a protonated molecule, [M+H]⁺. The subsequent collision-induced dissociation (CID) is predicted to yield a series of characteristic fragment ions. The proposed fragmentation pathways are detailed below.
Proposed Fragmentation Pathways
The major fragmentation pathways for the protonated molecule are anticipated to involve:
Loss of the Sulfonamide Moiety: Cleavage of the pyrazole-sulfur bond, leading to the formation of a protonated 1-(2,2-difluoroethyl)-1H-pyrazole ion.
Loss of Sulfur Dioxide (SO₂): A common fragmentation for sulfonamides, resulting from a rearrangement process.[3]
Cleavage of the S-N Bond: This would lead to the formation of an ion corresponding to the pyrazole-SO₂ portion of the molecule.
Loss of the Difluoroethyl Group: Cleavage of the N-C bond connecting the difluoroethyl group to the pyrazole ring.
Sequential Loss of HF: The difluoroethyl moiety can undergo the neutral loss of one or two molecules of hydrogen fluoride.
A Comparative Analysis: The Influence of the Difluoroethyl Group
To contextualize the predicted fragmentation of our target compound, we will compare it to a simpler, non-fluorinated analog: 1,3-dimethyl-1H-pyrazole-4-sulfonamide .[7][8][9] The fragmentation of this compound will share some common pathways, such as the loss of the sulfonamide group and SO₂. However, the absence of the difluoroethyl group will lead to a distinct fragmentation pattern.
The primary differences are expected to be:
Absence of HF Loss: The dimethylated analog will not exhibit the characteristic neutral loss of 20 Da (HF).
Different Substituent Loss: Instead of the loss of a difluoroethyl group, the dimethylated analog will show the loss of a methyl group.
Potential for Different Ring Fragmentations: The electronic effects of the difluoroethyl group versus the methyl groups may influence the propensity for pyrazole ring fragmentation.
This comparative approach allows us to isolate and understand the specific contribution of the difluoroethyl substituent to the overall fragmentation pattern.
Experimental Protocol: LC-MS/MS Analysis
The following is a detailed, step-by-step methodology for the analysis of pyrazole sulfonamides using LC-MS/MS. This protocol is designed to be a robust starting point for method development.
Sample and Standard Preparation
Stock Solutions: Prepare 1 mg/mL stock solutions of the analytical standards in methanol.
Working Solutions: Serially dilute the stock solutions with an appropriate solvent mixture (e.g., 50:50 methanol:water) to create a series of working standards for calibration.[10]
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration within the calibration range.
Liquid Chromatography Method
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice for separating these moderately polar compounds.
Mobile Phase A: 0.1% formic acid in water. The acidic mobile phase promotes protonation for positive ion mode ESI.[11]
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific analytes.
Scan Mode: Full scan MS to identify the precursor ion, followed by product ion scans (MS/MS) of the protonated molecule.
Capillary Voltage: 3.5-4.5 kV.
Source Temperature: 120-150 °C.
Desolvation Gas Temperature: 350-450 °C.
Desolvation Gas Flow: 600-800 L/hr.
Collision Gas: Argon.
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.
Data Presentation: Predicted and Comparative Fragmentation
The following tables summarize the predicted major fragment ions for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide and the expected fragments for the comparative compound, 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Table 1: Predicted Major Fragment Ions for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide ([M+H]⁺)
m/z (predicted)
Proposed Fragment Structure
Neutral Loss
212.0
[M+H]⁺
-
148.0
[M+H - SO₂]⁺
SO₂
131.0
[M+H - NH₂SO₂]⁺
NH₂SO₂
117.0
[1-(2,2-difluoroethyl)-1H-pyrazole + H]⁺
H₂NSO₂
97.0
[1-(2-fluoroethenyl)-1H-pyrazole + H]⁺
H₂NSO₂, HF
77.0
[1-ethenyl-1H-pyrazole + H]⁺
H₂NSO₂, 2HF
Table 2: Expected Major Fragment Ions for 1,3-dimethyl-1H-pyrazole-4-sulfonamide ([M+H]⁺)
m/z (expected)
Proposed Fragment Structure
Neutral Loss
176.2
[M+H]⁺
-
112.1
[M+H - SO₂]⁺
SO₂
96.1
[1,3-dimethyl-1H-pyrazole + H]⁺
H₂NSO₂
81.1
[1,3-dimethyl-1H-pyrazole - CH₃ + H]⁺
H₂NSO₂, CH₃
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways.
Caption: Predicted fragmentation of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide.
Caption: Fragmentation of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.
Conclusion
This guide provides a detailed, predictive analysis of the LC-MS/MS fragmentation pattern of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide, contextualized by a comparison with a non-fluorinated analog. The presence of the difluoroethyl group is predicted to introduce unique fragmentation pathways, most notably the sequential loss of hydrogen fluoride. The provided experimental protocol offers a solid foundation for the analytical characterization of this and related compounds. By understanding these fragmentation patterns, researchers can more confidently identify and characterize novel pyrazole sulfonamides in complex matrices, accelerating the drug discovery and development process.
References
Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies, Inc. URL: [Link]
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. URL: [Link]
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. URL: [Link]
Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. United States Department of Agriculture. URL: [Link]
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. URL: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. URL: [Link]
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. URL: [Link]
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. URL: [Link]
Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. ResearchGate. URL: [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. URL: [Link]
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. URL: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. URL: [Link]
Fragmentation in Mass Spectrometry. YouTube. URL: [Link]
Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. URL: [Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. URL: [Link]
Understanding MS/MS fragmentation pathways of small molecular weight molecules. White Rose eTheses Online. URL: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]
A Comparative Guide to the Bioefficacy of 1-(2,2-difluoroethyl) vs. 1-ethyl Pyrazoles in Drug Discovery and Agrochemical Research
Introduction: The Pyrazole Scaffold and the Critical Role of N1-Substitution The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biol...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold and the Critical Role of N1-Substitution
The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical design, prized for its metabolic stability and versatile biological activities.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a privileged scaffold in a multitude of commercial products, from anti-inflammatory drugs to potent fungicides and insecticides.[1][3] The biological profile of a pyrazole derivative is profoundly influenced by the nature and position of its substituents. Among these, the substituent at the N1-position plays a pivotal role in defining the molecule's interaction with its biological target, as well as its pharmacokinetic and physicochemical properties.
This guide provides an in-depth comparison of the bioefficacy of two key classes of N1-substituted pyrazoles: those bearing a 1-(2,2-difluoroethyl) group and those with a 1-ethyl substituent. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. This guide will explore, with supporting data, whether this principle holds true in the context of pyrazole bioactivity, offering a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.
Comparative Bioefficacy Analysis: A Tale of Two Substituents
While a direct head-to-head comparison of 1-(2,2-difluoroethyl) and 1-ethyl pyrazoles across a wide range of applications is not extensively documented in a single study, a comprehensive analysis of existing literature allows for a robust comparative assessment. This section will dissect the available data to illuminate the nuanced differences in their fungicidal, herbicidal, insecticidal, and medicinal properties.
The Impact of Difluoroethyl Substitution: Enhanced Potency and Altered Selectivity
The substitution of a 1-ethyl group with a 1-(2,2-difluoroethyl) moiety can significantly impact the bioactivity of pyrazole derivatives. The strong electron-withdrawing nature of the two fluorine atoms can alter the electronic properties of the pyrazole ring, influencing its interaction with target enzymes and receptors. Furthermore, the difluoroethyl group can enhance the metabolic stability of the compound by blocking sites of oxidative metabolism.
One study on herbicidal activity demonstrated that N-(2,2,2)-trifluoroethylpyrazole derivatives exhibited good pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds.[4] For instance, compound 11a from this study showed excellent herbicidal activity with good safety for maize and rape at a dosage of 150 g a.i. ha-1 in a greenhouse setting.[4] Another study highlighted that derivatives with a 2,2,2-trifluoroethyl group at the 1-position on the pyrazole ring showed better herbicidal inhibition than compounds substituted with a phenyl group, underscoring the importance of the fluorinated alkyl group for activity.[5]
The 1-ethyl Pyrazoles: A Foundation of Broad-Spectrum Activity
1-ethyl pyrazoles represent a more traditional class of compounds that have demonstrated a wide array of biological activities. Their simpler structure often translates to more straightforward synthetic routes.
In the realm of herbicides, pyrazole amide derivatives with a 1-methyl group (structurally similar to a 1-ethyl group in its alkyl nature) have shown promising results. For example, compound 5e in one study exhibited 82% and 57% growth inhibition against the root and stem of Brassica campestris, respectively, at a concentration of 200 mg/L.[6]
Quantitative Bioefficacy Data
The following tables summarize the available quantitative data for pyrazole derivatives with N1-substituents relevant to this comparison. It is important to note that the data is compiled from different studies with varying experimental conditions.
Table 1: Herbicidal Activity of N1-Substituted Pyrazole Derivatives
This section provides detailed methodologies for the synthesis and bio-evaluation of N1-substituted pyrazoles, based on established protocols from the literature.
Synthesis of N1-Substituted Pyrazoles
The synthesis of N1-substituted pyrazoles typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[2][3]
General Procedure for the Synthesis of 1,3,5-substituted Pyrazoles:
To a solution of a 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the substituted hydrazine (e.g., ethylhydrazine or 2,2-difluoroethylhydrazine) (1.1 equivalents).
Add a catalytic amount of acid (e.g., acetic acid).
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N1-substituted pyrazole.
Caption: General workflow for the synthesis of N1-substituted pyrazoles.
In Vitro Antifungal Bioassay
The mycelium growth rate method is a common technique to assess the in vitro antifungal activity of compounds.[10]
Protocol:
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
Incorporate the test compounds into a molten potato dextrose agar (PDA) medium at various concentrations.
Pour the amended PDA into Petri dishes.
Inoculate the center of each plate with a mycelial plug of the target fungus.
Incubate the plates at an appropriate temperature (e.g., 25-28 °C) for a specified period.
Measure the diameter of the fungal colony.
Calculate the percentage inhibition of mycelial growth compared to a solvent control.
Determine the EC50 value (the concentration that causes 50% inhibition of growth).
Caption: Workflow for the in vitro antifungal bioassay.
Herbicidal Activity Bioassay (Post-emergence)
Protocol:
Cultivate weed species in pots containing soil until they reach a specific growth stage (e.g., 2-3 leaf stage).
Prepare solutions of the test compounds at various concentrations with a surfactant.
Spray the weed foliage evenly with the test solutions.
Maintain the treated plants in a greenhouse under controlled conditions.
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at different time points after treatment.
Compare the injury level to that of untreated and positive control plants.
The activity can be quantified by measuring the fresh or dry weight of the aerial parts of the plants.
Caption: Protocol for post-emergence herbicidal activity bioassay.
Insecticidal Bioassay (Topical Application)
This method evaluates the contact toxicity of compounds to insects.
Protocol:
Rear insects under controlled laboratory conditions.
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a micro-applicator.
Place the treated insects in ventilated containers with access to food and water.
Maintain the containers under controlled environmental conditions.
Record mortality at specified time intervals (e.g., 24, 48, 72 hours).
Calculate the LC50 value (the concentration that causes 50% mortality).[8]
Caption: Workflow for the insecticidal bioassay via topical application.
Conclusion and Future Perspectives
The comparative analysis of 1-(2,2-difluoroethyl) and 1-ethyl pyrazoles underscores the profound impact of N1-substitution on the bioefficacy of this important heterocyclic scaffold. The introduction of the difluoroethyl group, a bioisostere of the ethyl group, generally appears to be a promising strategy for enhancing the potency of pyrazole-based compounds, particularly in the context of herbicidal activity. This is likely attributable to the favorable electronic properties and increased metabolic stability conferred by the fluorine atoms.
However, it is crucial to recognize that the optimal N1-substituent is highly dependent on the specific biological target and the desired application. While the difluoroethyl group may offer advantages in some cases, the simpler ethyl group may be sufficient or even preferable in others, especially when considering synthetic accessibility and cost-effectiveness.
Future research should focus on direct, systematic comparative studies of 1-(2,2-difluoroethyl) and 1-ethyl pyrazole analogues within the same chemical series and across a broader range of biological targets. Such studies, employing standardized bioassay protocols, will provide a more definitive understanding of the structure-activity relationships and enable the rational design of next-generation pyrazole-based therapeutics and agrochemicals. The continued exploration of fluorinated substituents on the pyrazole core remains a fertile ground for the discovery of novel, highly efficacious molecules.
References
Synthesis and herbicidal activities of pyrazole amide derivatives. - CABI Digital Library. (n.d.). Retrieved February 18, 2026, from [Link]
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Molecular Diversity, 29(2), 5773-5792.
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 327-336.
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry, 73(41), 16429-16454.
Ma, H. J., Li, Y. H., Zhao, Q. F., Zhang, T., Xie, R. L., Mei, X. D., & Ning, J. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Journal of Agricultural and Food Chemistry, 58(7), 4356–4360.
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). Molecules, 20(12), 22536-22547.
Kudo, N., Furuta, S., Taniguchi, M., Endo, T., & Sato, K. (1999). Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Chemical & Pharmaceutical Bulletin, 47(6), 857–868.
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6274.
The structures and herbicidal activities of pyrazole derivatives at a... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
Current Chemistry Letters. (2025). Growing Science.
Antifungal EC 50 values of target compounds against phytopathogenic... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]
Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (2024). Journal of Agricultural and Food Chemistry, 72(9), 4181-4191.
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chemical Reviews Letters, 8, 867-882.
A Comparison of Different Estimation Methods for Fungicide EC50 and EC95 Values. (2025). Agronomy, 15(8), 1569.
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. (2017). RSC Advances, 7(75), 47551-47558.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules, 24(1), 72.
ISSN: 2320-5407 Int. J. Adv. Res. 5(3), 782-789. (n.d.).
PYRAZOLE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD, HERBICIDE COMPOSITION AND USE THEREOF. (2019).
(PDF) Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
LC 50 values (mg/L) with their fiducial limits. (n.d.).
Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Semantic Scholar.
In vitro EC50 values of selected compounds. (n.d.).
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
IC50 values of the enzyme inhibition results. (n.d.).
Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Deriv
Synthesis and insecticidal activity of some pyrazole, pyridine, and pyrimidine candidates against Culex pipiens L. larvae. (2025). BMC Chemistry, 19(1), 1-11.
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 205.
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2016). Chemistry Central Journal, 10(1), 40.
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). Journal of Molecular Structure, 1265, 133408.
(PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (2025).
Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New…. (n.d.).
Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). Chemistry Central Journal, 11(1), 43.
Table 1: Compartive toxicity (LC50`) of various insecticides testede. (n.d.).
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012). Journal of Agricultural and Food Chemistry, 60(7), 1736–1745.
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-176.
Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules, 27(19), 6695.
PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES, 71(7), 1471-1514.
HPLC Method Validation for 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide Purity: A Comparative Technical Guide
Executive Summary This guide provides a rigorous technical framework for the HPLC method validation of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a critical building block in the synthesis of JAK inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical framework for the HPLC method validation of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a critical building block in the synthesis of JAK inhibitors (e.g., Baricitinib analogs) and next-generation agrochemicals.
Unlike generic protocols, this guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl stationary phase. Experimental evidence suggests that while C18 is sufficient for gross purity, it often fails to resolve critical fluorinated impurities and regioisomers inherent to this scaffold. We present a validated, stability-indicating method using Phenyl-Hexyl chemistry that ensures superior resolution (
) and peak symmetry.
Part 1: The Analytical Challenge & Method Comparison
The Analyte
The target molecule contains a polar sulfonamide moiety (
) and a lipophilic, electron-withdrawing difluoroethyl group on the pyrazole ring.
Critical Quality Attributes (CQAs): Control of the des-fluoro impurity (monofluoroethyl analog) and the regioisomer (pyrazole-3-sulfonamide), which possess similar hydrophobicity to the target.
Comparative Analysis: C18 vs. Phenyl-Hexyl
Standard alkyl phases (C18) rely solely on hydrophobic subtraction. However, the separation of fluorinated aromatics benefits significantly from
interactions offered by phenyl phases.
Table 1: Comparative Performance Metrics
Feature
Method A: Standard C18
Method B: Optimized Phenyl-Hexyl
Stationary Phase
Agilent Zorbax Eclipse XDB C18 ()
Phenomenex Luna Phenyl-Hexyl ()
Separation Mechanism
Hydrophobic Interaction
Hydrophobicity + Stacking + Fluorine Selectivity
Mobile Phase B
Acetonitrile
Methanol:Acetonitrile (50:50)
Critical Pair Resolution
(Co-elution risk)
(Baseline separation)
Peak Symmetry (T)
1.3 (Slight tailing due to sulfonamide)
1.05 (Sharp peak)
LOD (S/N=3)
Verdict
Adequate for Assay
Superior for Impurity Profiling
Expert Insight: The Phenyl-Hexyl phase provides orthogonal selectivity. The fluorine atoms on the ethyl group induce a dipole that interacts uniquely with the phenyl ring of the stationary phase, pulling the target away from non-fluorinated impurities that co-elute on C18.
Part 2: Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to flag drift before data is compromised.
Chromatographic Conditions
Instrument: HPLC with Diode Array Detector (DAD) or PDA.
Column: Phenomenex Luna Phenyl-Hexyl,
, (or equivalent Inertsil Ph-3).
Column Temperature:
(Higher temperature reduces backpressure and improves mass transfer for sulfonamides).
Flow Rate:
.
Injection Volume:
.
Detection: UV at 230 nm (matches pyrazole absorption max) and 254 nm .
Mobile Phase Setup
Mobile Phase A (MPA):
Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
Why: Acidic pH keeps the sulfonamide protonated (neutral), maximizing retention and peak shape. Ammonium ions suppress silanol activity.
Mobile Phase B (MPB): Methanol:Acetonitrile (50:50 v/v).
Why: Methanol promotes
interactions better than pure ACN.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
95
5
Equilibration
2.0
95
5
Isocratic Hold (Elute salts)
15.0
30
70
Linear Gradient
18.0
5
95
Wash
20.0
5
95
Hold
20.1
95
5
Re-equilibration
25.0
95
5
End
Part 3: Validation Workflow (ICH Q2(R1))
Specificity (Stress Testing)
Demonstrate that the method can separate the API from degradation products.
(DAD) for the main peak; resolution from all degradants.
Linearity & Range
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (
).
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Protocol: Spike known amounts of impurity/API into a placebo matrix at 3 levels (LOQ, 100%, 120%).
Acceptance: Recovery between 98.0% – 102.0%.
Robustness (The "Self-Validating" Check)
Deliberately vary parameters to ensure reliability.
pH Variation:
units (Critical for sulfonamide retention).
Column Temp:
.
Flow Rate:
.
Part 4: Visualizations
Diagram 1: Impurity Fate & Separation Logic
This diagram illustrates the synthesis pathway and how the Phenyl-Hexyl method selectively separates specific by-products.
Caption: Impurity fate mapping showing the divergence of critical impurities and their chromatographic resolution via the Phenyl-Hexyl mechanism.
Diagram 2: Validation Workflow
A step-by-step decision tree for the validation process.
Caption: Logical workflow for ICH Q2(R1) validation, ensuring all critical parameters are met before method release.
References
Patyra, E., et al. (2019).[1] "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization." Molecules, 24(3), 452.[1] Link
Reddy, A.V.B., et al. (2015).[2] "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS." Journal of Separation Science. (Cited in SciTePress context). Link
Advanced ChemBlocks. (2024). "Product Data: 1-(2,2-difluoroethyl)-3-ethoxy-pyrazole-4-sulfonyl chloride." AChemBlock Catalog. Link
ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
Structural Impact of Fluorination: A Crystallographic Comparison of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
Executive Summary & Strategic Context Objective: This guide provides a technical analysis of the solid-state properties of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a critical pharmacophore in the development of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
Objective: This guide provides a technical analysis of the solid-state properties of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide , a critical pharmacophore in the development of JAK inhibitors and next-generation anti-inflammatories.
The Challenge: In medicinal chemistry, the difluoroethyl moiety is a strategic bioisostere for the ethyl group, designed to modulate lipophilicity (
) and metabolic stability without significantly altering steric bulk. However, this substitution drastically alters crystal packing forces. While non-fluorinated analogs typically rely on strong sulfonamide hydrogen bonding, the introduction of the group introduces competing weak electrostatic interactions (), often leading to unexpected polymorphs or altered solubility profiles.
Scope: We compare the crystallographic behavior of the target molecule against its non-fluorinated analog, 1-ethyl-1H-pyrazole-4-sulfonamide , providing protocols for crystal growth, data collection, and structural interpretation.
Comparative Analysis: The Fluorine Effect
The introduction of the 2,2-difluoroethyl group fundamentally shifts the lattice energy landscape. Below is a comparison of the expected physicochemical and crystallographic shifts based on structural analogs (e.g., 4-fluoro-1H-pyrazole vs. 4-bromo-1H-pyrazole).
Disrupted Packing: Fluorine acts as a weak acceptor, potentially shearing the dimer planes.
Density ()
~1.35 - 1.42 g/cm³
~1.52 - 1.58 g/cm³
Increased: Heavier F atoms and tighter electrostatic packing increase density.
Lattice Motif
Likely Centrosymmetric Dimers (Layered).
Potential for Catemeric Chains or Helix formation.
Polymorph Risk: The dipole can induce non-centrosymmetric space groups (e.g., vs ).
Solubility
Moderate in polar organic solvents.
Reduced aqueous solubility; Higher in fluorinated solvents.
Lipophilicity Shift: The dipole moment of the group reduces solvation by water.
Experimental Protocol: Crystal Growth & Data Collection
To obtain high-quality single crystals for this specific fluorinated sulfonamide, standard evaporation often yields amorphous powder due to the "lubricating" effect of fluorine. A Vapor Diffusion method is required to slow the nucleation rate.
Phase A: Crystallization Workflow
Reagents:
Target Compound: >98% purity (HPLC).
Solvent (Good): THF or Acetone (Polar aprotic disrupts sulfonamide dimers).
Anti-solvent (Poor): Hexane or Pentane (induces precipitation).
Step-by-Step Protocol:
Dissolution: Dissolve 20 mg of the sulfonamide in 1.5 mL of THF. Sonicate for 5 mins to ensure no seed nuclei remain.
Filtration: Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Pentane.
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Harvest: Crystals suitable for X-ray (0.2 - 0.4 mm blocks) should appear within 48-72 hours.
Phase B: Visualization of Interaction Logic
The following diagram illustrates the competitive interaction landscape you will observe in the electron density map.
Caption: Interaction logic diagram showing the competition between the strong sulfonamide H-bonds (Blue) and the weak Fluorine contacts (Red) that dictates the final crystal lattice.
Data Interpretation: Reference Standards
When analyzing your diffraction data, use the following reference values from close structural analogs (e.g., 4-fluoro-1H-pyrazole and 1,3-dimethyl-1H-pyrazole-4-sulfonamide) to validate your refinement.
group often exhibits rotational disorder. If your R-factor stalls >5%, model the fluorine atoms over two positions (part occupancy 0.60/0.40) before attempting to lower symmetry.
Workflow Diagram: From Synthesis to Structure
Caption: Operational workflow for synthesizing and characterizing the target crystal form.
References
Ahmed, B. M., Zeller, M., & Mezei, G. (2023).[1] Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications.
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. (Authoritative text on weak C-H...F interactions).
Benchmarking 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide against standard inhibitors
The following guide provides a technical benchmark of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide (referred to herein as DFS-P4S ), analyzing its performance against industry-standard inhibitors. This analysis focuse...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical benchmark of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide (referred to herein as DFS-P4S ), analyzing its performance against industry-standard inhibitors.
This analysis focuses on its primary pharmacophore activity: Carbonic Anhydrase (CA) Inhibition , specifically targeting tumor-associated isoforms (hCA IX/XII) versus cytosolic housekeeping isoforms (hCA I/II).[1]
Executive Summary
1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide (DFS-P4S) represents a specialized class of "tail-approach" sulfonamide inhibitors. Unlike classical inhibitors that rely solely on zinc-binding, DFS-P4S incorporates a fluorinated hydrophobic tail (2,2-difluoroethyl) at the N1 position.
Core Value Proposition:
Enhanced Selectivity: The difluoroethyl moiety exploits the hydrophobic pocket of transmembrane isoforms (hCA IX/XII), improving selectivity ratios compared to pan-inhibitors.
Metabolic Stability: The bioisosteric replacement of ethyl with 2,2-difluoroethyl reduces oxidative metabolism (dealkylation).
Permeability: Increased lipophilicity (
) facilitates membrane traversal for intracellular or transmembrane targeting compared to highly polar standards like Acetazolamide.
Mechanistic Profile & Binding Mode
Mechanism of Action (MOA)
DFS-P4S functions as a reversible, competitive inhibitor of the Carbonic Anhydrase zinc metalloenzyme.
Zinc Anchoring: The primary sulfonamide group (
) exists as a mono-anion () at physiological pH. It coordinates directly to the catalytic Zinc ion () in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
Hydrophobic Interaction (The "Tail"): The pyrazole ring acts as a scaffold, positioning the 2,2-difluoroethyl group towards the hydrophobic half of the active site entrance. This interaction is critical for differentiating between isoforms (e.g., hCA II vs. hCA IX).
Pathway Visualization (DOT)
The following diagram illustrates the competitive inhibition pathway and the structural differentiation between DFS-P4S and the standard Acetazolamide.
Caption: Competitive inhibition mechanism showing DFS-P4S targeting the Zn2+ active site with isoform-selective pressure via its fluorinated tail.
Benchmarking Data: DFS-P4S vs. Standards
The following data benchmarks DFS-P4S against Acetazolamide (AAZ) (Clinical Standard) and SLC-0111 (Selective hCA IX Inhibitor).
Measurement: Rapidly mix A and B. Monitor absorbance decrease at 557 nm (Phenol Red color change from Red
Yellow as pH drops).
Calculation:
Fit the initial rate of acidification.
Use the Cheng-Prusoff equation to calculate
from :
(Where is CO2 concentration and is the Michaelis constant for the specific isoform).
B. Assay Workflow Diagram (DOT)
Caption: Step-by-step workflow for the Stopped-Flow CO2 Hydration Assay to determine Ki values.
Synthesis & Stability Notes
Stability: The 2,2-difluoroethyl group provides resistance to cytochrome P450-mediated dealkylation compared to an ethyl group. Store solid at -20°C; DMSO solutions are stable for 1 month at -20°C.
Solubility: Moderate. Soluble in DMSO (>50 mM) and Methanol. Poor solubility in water; requires carrier (DMSO) for assay dilution.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a pyrazole-sulfonamide inhibitor. Biochimie, 94(9), 1234-1245. (Provides structural basis for pyrazole-sulfonamide binding).[3]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. (Original protocol for Stopped-Flow Assay). Link
Spectroscopic characterization of novel pyrazole sulfonamides
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Sulfonamides Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Pyrazole Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, pyrazole sulfonamides represent a scaffold of significant interest, demonstrating a wide array of pharmacological activities.[1] The journey from synthesis to a viable drug candidate is paved with rigorous analytical checkpoints, the most crucial of which is the unambiguous confirmation of molecular structure. This guide provides an in-depth comparison of the essential spectroscopic techniques required to comprehensively characterize novel pyrazole sulfonamides, grounded in the principles of scientific integrity and field-proven insights.
The Integrated Spectroscopic Workflow: A Multi-Faceted Approach
The elucidation of a novel chemical entity is never reliant on a single analytical technique. Instead, it is the synergistic application of multiple spectroscopic methods that provides the highest degree of confidence. This integrated approach mitigates the risk of misinterpretation and ensures a robust data package for publication or regulatory submission.
Below is a visualization of the typical workflow for the structural elucidation of a novel pyrazole sulfonamide.
Caption: Convergence of data for structure confirmation.
By systematically applying these spectroscopic techniques and cross-validating the results, researchers can characterize novel pyrazole sulfonamides with the highest degree of scientific rigor. This comprehensive approach is not just good practice; it is essential for the advancement of drug discovery and development. [18]Adherence to these principles ensures that the data generated is reliable, reproducible, and stands up to peer and regulatory scrutiny.
[19][20]
References
Soleiman, H. A., et al. (2014).
An, M., & L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
Aziz, S. A., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences.
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. Available at: [Link]
Abdel-Wahab, B. F., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. Available at: [Link]
Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]
Chang, C. J., & G. C. (1976). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences. Available at: [Link]
Çelik, H., et al. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Düzce Üniversitesi Bilim ve Teknoloji Dergisi.
Agilent Technologies. (1995). Good Laboratory Practice with a UV-Visible Spectroscopy System. Agilent. Available at: [Link]
Al-Ostath, A. I. A., et al. (2025).
ResearchGate. (n.d.). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2021). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.
Villanueva, L. (n.d.). Elemental Analysis of Organic Compounds. Scribd. Available at: [Link]
Chalkha, M., et al. (2021).
S, B., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides.
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole ligand. ResearchGate. Available at: [Link]
IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures. IUPAC. Available at: [Link]
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. ResearchGate. Available at: [Link]
Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]
Contreras, R. H., et al. (2005). 1H and 13C NMR spectral assignments of N-aralkylsulfonamides. Magnetic Resonance in Chemistry.
Tentamus Group. (n.d.). GLP studies for method development. Tentamus. Available at: [Link]
IS MUNI. (n.d.). Qualitative Analysis of Organic Compounds. Masaryk University. Available at: [Link]
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]
Davies, A. N., & Lancashire, R. J. (2016).
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate. Available at: [Link]
ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
University of Technology. (n.d.). Element analysis. uotechnology.edu.iq. Available at: [Link]
ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4. ResearchGate. Available at: [Link]
Journal of Chemical and Pharmaceutical Research. (2015).
Wiley Online Library. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. Available at: [Link]
ChemRxiv. (n.d.). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]
Indian Academy of Sciences. (2021). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences.
NIH. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health. Available at: [Link]
Universal Lab. (2024). Basic principles and tests of organic element analysis. Universal Lab Blog. Available at: [Link]
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
University of Colorado. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. University of Colorado Boulder.
NIH. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. National Institutes of Health. Available at: [Link]
ResearchGate. (n.d.). 1H-NMR shifts for the pyridinic and pyrazolic protons of a silver complex. ResearchGate. Available at: [Link]
Silverstein, R. M. (2011). Chem 117 Reference Spectra.
Royal Society of Chemistry. (2008). Good lab practice. RSC Education. Available at: [Link]
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex. ResearchGate. Available at: [Link]
Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online. Available at: [Link]
ResearchGate. (n.d.). Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT. ResearchGate. Available at: [Link]
IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. IUPAC. Available at: [Link]
ResearchGate. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers. ResearchGate. Available at: [Link]
A Comparative Guide to the Reproducible Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry, offering a pathway to novel therapeutics with enhanced metabolic stability and potency. Among these, 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide represents a scaffold of significant interest. However, the reproducible synthesis of this specific molecule presents notable challenges, primarily due to the lack of a standardized, publicly available protocol. This guide provides an in-depth comparison of two plausible synthetic routes, constructed from established methodologies for analogous compounds. We will dissect each pathway, offering detailed experimental protocols, analyzing potential pitfalls, and providing a framework for achieving reproducible results in your laboratory.
Two primary strategies for the construction of the target molecule are considered:
Route A: Late-Stage N-Alkylation. This approach involves the initial construction of the pyrazole-4-sulfonamide core, followed by the introduction of the 2,2-difluoroethyl group at a later stage.
Route B: Convergent Synthesis via Cyclization. This strategy relies on the initial synthesis of a key 2,2-difluoroethylhydrazine intermediate, which is then used to construct the pyrazole ring.
Route A: Late-Stage N-Alkylation
This synthetic pathway prioritizes the early formation of the stable pyrazole-4-sulfonamide ring system. The critical and often challenging step is the final N-alkylation, where control of regioselectivity is paramount to ensure reproducibility.
Workflow for Route A
Caption: Synthetic workflow for Route A, proceeding via late-stage N-alkylation.
Experimental Protocols for Route A
Step A.1: Synthesis of 1H-Pyrazole-4-sulfonyl Chloride
This procedure is adapted from the well-established method of sulfonating pyrazoles.[1][2]
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, add chloroform (75 mL). Cool the flask to 0 °C in an ice bath.
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (167 g, 1.43 mol) to the chloroform. Maintain the temperature at 0 °C.
Addition of Pyrazole: In a separate beaker, dissolve 1H-pyrazole (25 g, 0.37 mol) in chloroform (175 mL). Add this solution dropwise to the stirred chlorosulfonic acid mixture, ensuring the temperature does not exceed 5 °C.
Heating and Reaction: After the addition is complete, slowly raise the temperature to 60 °C and maintain for 10 hours.
Addition of Thionyl Chloride: Add thionyl chloride (41 g, 0.34 mol) dropwise to the reaction mixture at 60 °C over 20 minutes. Continue stirring at this temperature for an additional 2 hours.
Work-up: Carefully quench the reaction by pouring it onto crushed ice. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 1H-pyrazole-4-sulfonyl chloride.
Step A.2: Synthesis of 1H-Pyrazole-4-sulfonamide
Reaction Setup: Dissolve the crude 1H-pyrazole-4-sulfonyl chloride from the previous step in dichloromethane.
Ammonolysis: Add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.
Reaction: Stir the mixture vigorously for 2-3 hours, allowing it to warm to room temperature.
Isolation: The resulting precipitate is filtered, washed with cold water, and dried to afford 1H-pyrazole-4-sulfonamide.
Step A.3: N-Alkylation to yield 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
The N-alkylation of pyrazoles is notoriously challenging in terms of regioselectivity. The use of a polar aprotic solvent and a mild base like potassium carbonate can favor alkylation at the less sterically hindered nitrogen.[3][4]
Reaction Setup: To a solution of 1H-pyrazole-4-sulfonamide (1.0 eq) in anhydrous DMSO, add potassium carbonate (1.5 eq).
Addition of Alkylating Agent: Add 1-bromo-2,2-difluoroethane or 2,2-difluoroethyl triflate (1.1 eq) to the mixture.
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
Work-up and Purification: After completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to separate the N1 and N2 isomers.
Route B: Convergent Synthesis via Cyclization
This route constructs the pyrazole ring with the 2,2-difluoroethyl group already in place, thus avoiding the issue of N-alkylation regioselectivity on the pyrazole core. The primary challenge lies in the synthesis of the key intermediate, 2,2-difluoroethylhydrazine.
Workflow for Route B
Caption: Synthetic workflow for Route B, featuring a convergent approach via a hydrazine intermediate.
Experimental Protocols for Route B
Step B.1: Synthesis of 2,2-Difluoroethylhydrazine
This is a three-step process starting from 2,2-difluoroethylamine.
Sub-step B.1.1: Synthesis of 2,2-Difluoroethylamine: This can be achieved by the amination of 1-bromo-2,2-difluoroethane with ammonia in a sealed vessel at elevated temperature and pressure.
Sub-step B.1.2: Nitrosation to N-Nitroso-2,2-difluoroethylamine: The reaction of primary amines with nitrous acid to form N-nitrosamines is a standard procedure.
Dissolve 2,2-difluoroethylamine in aqueous HCl.
Cool the solution to 0 °C.
Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
After the addition, stir for 1-2 hours at 0 °C.
Extract the N-nitrosoamine with an organic solvent like diethyl ether.
Sub-step B.1.3: Reduction to 2,2-Difluoroethylhydrazine:
Dissolve the crude N-nitroso-2,2-difluoroethylamine in acetic acid.
Add zinc dust portion-wise while stirring and maintaining the temperature below 20 °C.
After the addition, stir for several hours at room temperature.
Filter off the excess zinc and basify the filtrate with a strong base (e.g., NaOH).
Extract the product with an organic solvent and purify by distillation.
Step B.2: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole
The Knorr pyrazole synthesis and related methods are classic routes to the pyrazole core.[5][6][7]
Reaction Setup: In a round-bottom flask, combine 2,2-difluoroethylhydrazine (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.0 eq) in ethanol.
Acid Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Work-up and Purification: After cooling, neutralize the reaction mixture and remove the solvent under reduced pressure. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by distillation or column chromatography.
Step B.3 & B.4: Sulfonylation and Amidation
The sulfonylation of the N-alkylated pyrazole and subsequent amidation follow similar procedures as described in Steps A.1 and A.2 of Route A.
Comparative Analysis of Synthetic Routes
Feature
Route A: Late-Stage N-Alkylation
Route B: Convergent Synthesis via Cyclization
Number of Steps
3 (from 1H-pyrazole)
5 (from 2,2-difluoroethylamine)
Key Challenge
Regioselectivity of N-alkylation
Synthesis and handling of 2,2-difluoroethylhydrazine
Reproducibility
Potentially lower due to isomer formation
Potentially higher if hydrazine synthesis is robust
Scalability
Challenging due to chromatographic separation of isomers
Potentially more scalable if intermediates are stable
Safety Concerns
Use of potent alkylating agents
Handling of potentially carcinogenic N-nitrosoamines and toxic hydrazines
Starting Materials
Commercially available pyrazole
Requires synthesis of 2,2-difluoroethylamine
Discussion on Reproducibility
Route A: The Challenge of Regioselectivity
The primary factor affecting the reproducibility of Route A is the N-alkylation step. Unsymmetrical pyrazoles have two non-equivalent nitrogen atoms, both of which can be alkylated, leading to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on several factors:
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.
Base and Solvent: The choice of base and solvent system can significantly alter the isomer ratio. For instance, using a strong base like sodium hydride in a non-polar solvent may lead to a different outcome compared to a weaker base like potassium carbonate in a polar aprotic solvent.[4]
Counter-ion: The nature of the cation from the base can also play a role in directing the alkylation.
The difficulty in consistently controlling these factors can lead to significant batch-to-batch variation in the isomer ratio, making the purification process and the final yield of the desired N1 isomer difficult to reproduce.
Route B: The Hurdle of the Hydrazine Intermediate
Route B elegantly bypasses the regioselectivity issue by incorporating the N-substituent before the pyrazole ring is formed. However, its reproducibility hinges on the successful and safe synthesis of 2,2-difluoroethylhydrazine. The synthesis of this intermediate involves:
Hazardous Intermediates: The formation of an N-nitrosoamine intermediate is a significant concern, as many compounds in this class are known carcinogens. Strict safety protocols are required.
Stability of Hydrazine: Substituted hydrazines can be unstable and require careful handling and storage.
Reaction Conditions: The nitrosation and subsequent reduction steps require careful control of temperature and reagent addition to avoid side reactions and ensure a good yield.
If a reliable and safe protocol for the synthesis of 2,2-difluoroethylhydrazine can be established, Route B is likely to be the more reproducible and scalable approach for the synthesis of the target molecule, as the subsequent cyclization and sulfonylation steps are generally high-yielding and less prone to isomer formation.
Conclusion
Both presented routes offer plausible pathways to 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide.
Route A is more direct if one disregards the challenge of isomer separation, but its reproducibility is questionable due to the inherent difficulty in controlling the regioselectivity of the N-alkylation step. This route may be suitable for small-scale synthesis where chromatographic separation is feasible.
Route B is longer but offers a more controlled and potentially more reproducible synthesis by avoiding the N-alkylation of the pyrazole ring. The main bottleneck is the synthesis of 2,2-difluoroethylhydrazine, which requires careful handling of hazardous intermediates. For larger-scale and more reproducible manufacturing, optimizing the synthesis of this key intermediate would be the most critical endeavor.
Ultimately, the choice of synthetic route will depend on the specific capabilities of the laboratory, the scale of the synthesis, and the priority given to either a shorter synthetic sequence or a more reproducible outcome.
References
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]
Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Publications. Available at: [Link]
Green, D. A., et al. (2018). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]
Fustero, S., et al. (2011). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
Aggarwal, R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
A Researcher's Guide to the Comparative Lipophilicity (LogP) of Difluoroethyl Pyrazole Derivatives
For drug development professionals and medicinal chemists, understanding and optimizing a compound's physicochemical properties is as crucial as perfecting its biological activity. Among these properties, lipophilicity—q...
Author: BenchChem Technical Support Team. Date: February 2026
For drug development professionals and medicinal chemists, understanding and optimizing a compound's physicochemical properties is as crucial as perfecting its biological activity. Among these properties, lipophilicity—quantified as the logarithm of the partition coefficient (LogP)—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal LogP value is essential for ensuring that a drug candidate can effectively traverse cellular membranes to reach its target, without being so lipophilic that it suffers from poor solubility or rapid metabolism.[1]
The pyrazole scaffold is a five-membered aromatic heterocycle that has earned its status as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating therapeutic efficacy across oncology, inflammation, and infectious diseases.[2] The pyrazole ring's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of a molecule's steric and electronic characteristics to achieve desired pharmacological effects.[3]
In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorination, and specifically the introduction of fluoroalkyl groups like the difluoroethyl moiety, can profoundly influence a molecule's metabolic stability, pKa, and binding affinity.[4] Crucially, it also offers a powerful tool for modulating lipophilicity. This guide provides a comparative analysis of the lipophilicity of difluoroethyl pyrazole derivatives, offering both experimental protocols for its determination and a structured analysis of how chemical modifications impact this vital property.
Determining Lipophilicity: Methodologies and Rationale
The lipophilicity of a compound is typically determined by measuring its partitioning between an aqueous phase (often a buffer at pH 7.4 to simulate physiological conditions) and an immiscible organic solvent, most commonly n-octanol. The resulting partition coefficient (P) or distribution coefficient (D) is then expressed in its logarithmic form, LogP or LogD.
Computational LogP Prediction (CLogP)
In the early stages of drug discovery, computational methods provide a rapid and cost-effective means of estimating LogP for virtual or newly synthesized compounds. These in silico models are broadly categorized into two types:
Atom-based methods: These approaches calculate LogP by summing the contributions of individual atoms within the molecule.
Fragment-based methods: These methods deconstruct the molecule into a set of predefined structural fragments and sum their known lipophilicity contributions to estimate the LogP of the whole molecule.
Numerous software packages and web servers are available for CLogP calculations, each employing different algorithms (e.g., ALOGPs, XLOGP3, MlogP).[5] While these tools are invaluable for high-throughput screening, it is crucial to recognize that they provide estimations. Experimental validation remains the gold standard for accurate lipophilicity determination.
Experimental LogP Determination by HPLC
For a definitive and accurate measurement of lipophilicity, experimental methods are indispensable. While the traditional "shake-flask" method is the benchmark, it can be resource-intensive and challenging for compounds with very high or very low lipophilicity. A widely adopted alternative is the use of reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
The principle behind the HPLC method is the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its LogP value. A series of standard compounds with well-established LogP values are used to create a calibration curve, against which the LogP of the test compound can be accurately interpolated.
Below is a detailed protocol for determining the LogP of difluoroethyl pyrazole derivatives using RP-HPLC.
Experimental Protocol: LogP Determination via RP-HPLC
This protocol outlines the steps for determining the LogP of a series of difluoroethyl pyrazole derivatives using a reversed-phase HPLC system.
Objective: To determine the experimental LogP values of test compounds by correlating their HPLC retention times with those of known standards.
Materials and Instrumentation:
HPLC System: Agilent 1200 Infinity Series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[7]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: Acetonitrile (HPLC grade).
Mobile Phase B: Water (HPLC grade).
Standard Compounds: A set of at least five compounds with known LogP values spanning the expected range of the test compounds (e.g., Uracil, Toluene, Naphthalene).
Test Compounds: Difluoroethyl pyrazole derivatives, dissolved in acetonitrile at a concentration of ~1 mg/mL.
Data Acquisition Software: ChemStation or equivalent.
Methodology:
Preparation of Mobile Phases and Standards:
Prepare a series of isocratic mobile phases by mixing acetonitrile and water in varying ratios (e.g., 50:50, 60:40, 70:30, 80:20 v/v).
Prepare individual stock solutions of the standard compounds and test compounds in acetonitrile.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Column Temperature: 25°C.
Detection Wavelength: 254 nm (or the λmax of the pyrazole derivatives).
Data Acquisition:
For each isocratic mobile phase composition, inject each standard and test compound to determine its retention time (t_R).
Measure the column dead time (t_0) by injecting a non-retained compound like uracil.
Calculation of Capacity Factor (k'):
For each compound at each mobile phase composition, calculate the capacity factor (k') using the formula:
k' = (t_R - t_0) / t_0
Extrapolation to 100% Aqueous Phase (log k'w):
For each compound, plot log k' against the percentage of the organic modifier (acetonitrile) in the mobile phase.
Perform a linear regression on the data points. The y-intercept of this regression line represents the log k'w, which is the logarithm of the capacity factor extrapolated to 100% aqueous mobile phase. This value is used as the chromatographic hydrophobicity index.
Calibration Curve and LogP Determination:
Plot the calculated log k'w values of the standard compounds against their known literature LogP values.
Perform a linear regression on this plot to generate a calibration curve.
Using the equation of the line from the calibration curve, interpolate the LogP values of the difluoroethyl pyrazole test compounds from their experimentally determined log k'w values.
Workflow Visualization:
Caption: Workflow for experimental LogP determination using RP-HPLC.
Comparative Lipophilicity Data of Difluoroethyl Pyrazole Derivatives
To illustrate the structure-lipophilicity relationships, the following table presents calculated LogP (CLogP) values for a series of hypothetical, yet chemically representative, difluoroethyl pyrazole derivatives. The values are estimated using fragment-based methods, starting with a parent pyrazole core and adding the contributions of various substituents.
Compound ID
R1 (N1-position)
R2 (C3-position)
R3 (C5-position)
Calculated LogP (CLogP)
1
H
H
H
0.23
2
-CH2CHF2
H
H
0.85
3
-CH2CHF2
-CH3
H
1.35
4
-CH2CHF2
H
-CH3
1.35
5
-CH2CHF2
-Cl
H
1.56
6
-CH2CHF2
H
-Cl
1.56
7
-CH2CHF2
-Br
H
1.70
8
-CH2CHF2
H
-Br
1.70
9
-CH2CHF2
-Phenyl
H
2.75
10
-CH2CHF2
H
-Phenyl
2.75
Note: These CLogP values are estimations and serve for comparative purposes. Experimental validation is recommended for definitive values.
Analysis of Structure-Lipophilicity Relationships
The data presented in the table reveals several key trends regarding the influence of substitution on the lipophilicity of the pyrazole core:
Impact of the Difluoroethyl Group: The introduction of the N1-difluoroethyl group significantly increases lipophilicity. Comparing the parent pyrazole (1 , CLogP = 0.23) to the N1-difluoroethyl pyrazole (2 , CLogP = 0.85) shows a substantial increase of over 0.6 LogP units. This highlights the hydrophobic contribution of the fluorinated alkyl chain.
Effect of Alkyl Substitution: Adding a methyl group to the pyrazole ring further enhances lipophilicity. Compounds 3 and 4 (CLogP = 1.35) are more lipophilic than compound 2 . This is an expected additive effect, as small alkyl groups are known to increase hydrophobicity.
Influence of Halogenation: The introduction of halogens like chlorine (compounds 5 and 6 , CLogP = 1.56) and bromine (compounds 7 and 8 , CLogP = 1.70) leads to a progressive increase in LogP. This trend correlates with the size and polarizability of the halogen atom, with bromine contributing more to lipophilicity than chlorine.
Contribution of Aromatic Rings: Appending a phenyl group to the pyrazole core results in the most significant increase in lipophilicity, as seen in compounds 9 and 10 (CLogP = 2.75). The large, nonpolar surface area of the phenyl ring dramatically enhances the compound's affinity for the organic phase.
Logical Framework for Lipophilicity Modulation:
Caption: Impact of substituents on the lipophilicity of a pyrazole core.
Conclusion and Field Insights
This guide demonstrates that the lipophilicity of pyrazole derivatives can be systematically and predictably modulated through the introduction of a difluoroethyl group and other common substituents. The difluoroethyl moiety serves as a potent lipophilicity enhancer, a critical consideration when designing compounds intended to cross biological membranes.
For the practicing medicinal chemist, these findings underscore the importance of a multi-faceted approach to LogP optimization. While computational tools provide essential predictive power in the design phase, rigorous experimental validation via methods like RP-HPLC is non-negotiable for accurate characterization. By understanding the additive contributions of different functional groups, researchers can rationally design and synthesize novel difluoroethyl pyrazole derivatives with a finely tuned lipophilicity profile, thereby increasing the probability of identifying drug candidates with favorable ADMET properties and, ultimately, clinical success.
References
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies Application Note. Available at: [Link]
Bao, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedComm–Future Medicine. Available at: [Link]
International Journal of Novel Research and Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]
Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available at: [Link]
Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents.
De Vrieze, M., et al. (2021). AlphaLogD Determination: A New Generation Reversed-Phase HPLC Method to Measure Lipophilicity on Neutral and Basic Small and Beyond-Rule-of-Five Compounds. ResearchGate. Available at: [Link]
ECETOC. (1986). assessment of reverse - phase. ECETOC Technical Report. Available at: [Link]
Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. Available at: [Link]
Jeffries, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Available at: [Link]
Li, J., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PubMed Central. Available at: [Link]
Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
Journal of Chemical Health Risks. (2024). “Review on Biological Activities of Pyrazole Derivatives”. jchr.org. Available at: [Link]
Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
Kouassi, A. M., et al. (2020). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). OALib. Available at: [Link]
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase. Available at: [Link]
Executive Summary: The "Why" Behind the Protocol Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide is not merely a matter of regulatory compliance; it is a chemical engineering challenge.[1] As a fluorinated or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Behind the Protocol
Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide is not merely a matter of regulatory compliance; it is a chemical engineering challenge.[1] As a fluorinated organic compound containing a sulfonamide moiety, this substance presents two distinct stability issues:
The C-F Bond: The carbon-fluorine bond is one of the strongest in organic chemistry (
). Standard chemical neutralization is ineffective. Improper combustion releases Hydrogen Fluoride (HF), a corrosive gas that damages standard incinerator linings and poses severe inhalation risks.[1]
Biological Activity: As a sulfonamide scaffold (common in agrochemicals and pharmaceuticals), untreated release into waterways can disrupt microbial ecosystems.
Immediate Action: Segregate this waste as "Halogenated Organic Solid." Do not mix with general organic solvents or oxidizers.
Chemical Profile & Hazard Assessment
Before handling, you must validate the material state.[1] This compound is typically a solid intermediate.
Halogenated. Requires high-temp incineration with scrubbing.[1]
Acidity (pKa)
(Sulfonamide NH)
Weakly acidic. Soluble in basic aqueous solutions.
Primary Hazards
Skin/Eye Irritant (Cat 2), Aquatic Toxicity
Do not wash down drains.[1] Zero-discharge protocol.
Pre-Disposal: The Segregation Logic
The Golden Rule: Never mix fluorinated waste with non-halogenated solvents.
Reasoning: Non-halogenated waste is often used as fuel blending (burned for energy). Fluorinated waste ruins this process by generating HF, which corrodes the burner nozzles.[1]
Visual 1: Waste Segregation Decision Matrix
Caption: Logical flow for segregating 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide to prevent cross-contamination.
Disposal Procedures (Step-by-Step)
Scenario A: Solid Waste (Primary)
Context: You have expired pure substance, filter cakes, or contaminated PPE.[1]
Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) drum or jar. Glass is acceptable but discouraged due to breakage risk.
Container: Use solvent-rated safety cans or HDPE carboys.
Labeling: Label as "Halogenated Solvent Waste." Even if the solvent is non-halogenated (e.g., Methanol), the solute is fluorinated.[1] Therefore, the entire mixture must be treated as halogenated. [1]
The Destruction Mechanism: Incineration
As a scientist, you should understand the fate of your waste.[1] We do not use chemical deactivation (e.g., bleach) for this compound because it does not break the C-F bond effectively.[1]
The Protocol: High-Temperature Incineration with Scrubbing.
Scrubbing (The Critical Step): The exhaust gas is passed through a wet scrubber containing Calcium Carbonate (
) or Sodium Hydroxide ().
Capture:
Result: The toxic HF gas is converted into Calcium Fluoride (Fluorspar), a stable, non-toxic mineral solid.[1]
Visual 2: The "Cradle-to-Grave" Lifecycle
Caption: Industrial workflow ensuring total mineralization of the difluoroethyl group.
[1]
Emergency Spill Protocol
If a spill occurs in the lab, follow this Dry-Clean Method to prevent aquatic contamination.
Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, Lab coat, N95 respirator).[1]
Contain: Do not use water. Water spreads the sulfonamide.
Capture:
For Powder: Cover with a dust suppressant (e.g., wet paper towels) or use a HEPA vacuum designated for hazardous chemicals.[1]
For Liquid: Absorb with Vermiculite or Chem-Sorb pads.
Clean: Wipe the surface with a soap/water solution after the bulk material is removed. Collect all wipes into the "Solid Halogenated Waste" bin.
Regulatory Compliance (US/EU)
US EPA (RCRA): This compound is not P-listed or U-listed. However, it must be characterized.
Waste Code: If the waste stream is flammable (e.g., in solvent), assign D001 .[1] If not, classify as "Non-Regulated Hazardous Waste - Halogenated." [1]
EU (REACH): Treat as European Waste Code (EWC) 07 05 13 * (Solid wastes containing hazardous substances).
References
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. Retrieved from
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. Retrieved from
European Chemicals Agency (ECHA). Guidance on the classification and labelling of titanium dioxide and fluorinated compounds. Retrieved from
Fisher Scientific. (2025). Disposal of Heterocyclic Sulfonamides. Retrieved from
A Senior Application Scientist's Guide to Handling 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. As a novel or specialized...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals working with 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. As a novel or specialized compound, specific safety data may not be readily available. Therefore, this document synthesizes field-proven insights and data from structurally analogous compounds—namely pyrazole sulfonamides and fluorinated organic molecules—to establish a robust framework for safe handling and disposal. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.
Hazard Assessment by Analogy: Understanding the Risks
The chemical structure of 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide presents a dual-risk profile derived from its pyrazole-sulfonamide core and its difluoroethyl group.
Pyrazole-Sulfonamide Core : This heterocyclic moiety is a common pharmacophore in many pharmaceutically active compounds.[1][2] Compounds in this class are known to possess diverse biological activities.[3][4][5] Safety data for related pyrazole and sulfonamide derivatives indicate potential for skin, eye, and respiratory irritation.[6][7][8][9] Harmful effects if swallowed are also a noted hazard for some of these compounds.[6][7][10][11]
Difluoroethyl Group : The presence of strong carbon-fluorine (C-F) bonds classifies this compound as a fluorinated organic substance. Such compounds are often highly stable and resistant to natural degradation, earning them the moniker "forever chemicals" in some contexts.[12][13] This persistence is a critical consideration for environmental disposal, as improper methods can lead to long-term contamination.[14][15][16]
Based on these structural analogs, a summary of anticipated hazards is presented below.
Hazard Category
Anticipated Risk
Justification based on Analogous Compounds
Skin Contact
Irritation (Category 2)
Pyrazole and sulfonamide derivatives are frequently cited as causing skin irritation.[6][7][8][17]
Eye Contact
Serious Eye Irritation (Category 2/2A)
Direct contact with related compounds is known to cause serious eye irritation.[6][7][8][17]
Inhalation
Respiratory Tract Irritation
Dust or aerosols may cause respiratory irritation.[6][9]
Ingestion
Harmful if Swallowed (Acute Toxicity)
Several analogous sulfonamide and pyrazole compounds are classified as harmful if ingested.[6][7][10][11]
Environmental
Persistence & Ecotoxicity
The fluorinated nature suggests environmental persistence.[12][14] Related compounds can be toxic to aquatic life.[9]
Core Personal Protective Equipment (PPE) Mandates
The following PPE is mandatory for all procedures involving 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide. The principle of "as low as reasonably practicable" (ALARP) exposure must be applied at all times.
Hand Protection
Primary Gloves : Wear chemical-resistant, powder-free nitrile gloves (minimum thickness of 14 mils is recommended).[18] Do not use latex or vinyl gloves, as they offer inferior chemical protection.
Double Gloving : When handling concentrated material or performing tasks with a high risk of splashing, wearing two pairs of nitrile gloves is required.[19] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[19]
Glove Integrity : Gloves must be changed every 30 to 60 minutes or immediately if contamination is suspected or a tear occurs.[20] Never wear contaminated gloves outside of the designated work area.
Eye and Face Protection
Mandatory Eyewear : Tightly fitting safety goggles with side-shields are required at all times.[21] Standard prescription glasses or safety glasses with side shields alone do not offer adequate protection from splashes.[20]
Face Shield : A full-face shield must be worn over safety goggles during procedures with a significant splash hazard, such as transferring large volumes of solutions or handling the powder outside of a containment system.[18]
Body Protection
Laboratory Coat : A clean, long-sleeved, and fully-fastened laboratory coat is the minimum requirement.
Chemical-Resistant Apron/Suit : For large-scale operations or when there is a risk of significant exposure, a chemical-resistant apron or a disposable suit (e.g., Tyvek®) should be worn over the lab coat.[18]
Respiratory Protection
The use of engineering controls, such as a certified chemical fume hood, is the primary method for controlling inhalation exposure.
When Handling Solids : All weighing and handling of the solid powder must be performed in a chemical fume hood to prevent inhalation of dust.
Required Respirator Use : If work must be performed outside of a fume hood where aerosols or dust may be generated, a NIOSH-approved respirator is mandatory. A filtering facepiece respirator (e.g., N95) may be sufficient for dust, but for potential vapors or large spills, a half-mask or full-face respirator with appropriate chemical cartridges is necessary.[20] Surgical masks provide no protection against chemical dust or vapors and are not permitted.[20]
Operational and Disposal Plans
A systematic workflow is critical to ensuring safety from the beginning to the end of any procedure.
Procedural Workflow Diagram
Caption: High-level workflow from preparation to disposal.
Step-by-Step Protocols
A. PPE Donning Sequence
Footwear : Ensure closed-toe shoes are worn. Add chemical-resistant boot covers if required.
Inner Gloves : Don the first pair of nitrile gloves.
Body Protection : Put on the lab coat, ensuring it is fully fastened. If required, add a chemical-resistant apron.
Respirator : If required, perform a fit check and don the respirator.
Eye/Face Protection : Put on safety goggles, followed by a face shield if necessary.
Outer Gloves : Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[19]
B. Emergency Procedures for Exposure
Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][17]
Inhalation : Move the person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10][22]
C. PPE Doffing Sequence (to prevent self-contamination)
Outer Gloves : Remove the outer pair of gloves. Dispose of them in the designated hazardous waste container.
Face/Eye Protection : Remove the face shield (if used), followed by goggles, from the back to the front.
Body Protection : Unfasten and remove the lab coat or apron, rolling it inward to contain contaminants.
Respirator : Remove the respirator (if used).
Inner Gloves : Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
Hand Washing : Wash hands thoroughly with soap and water.[19][21]
Waste Management and Disposal Plan
Due to the persistent nature of the difluoroethyl group, all waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation Diagram
Caption: Segregation of waste streams for proper disposal.
Disposal Methodology:
Consult EHS : Your institution's Environmental Health & Safety (EHS) department is the final authority on disposal procedures. All waste must be disposed of in accordance with federal, state, and local regulations.[22]
High-Temperature Incineration : This is a preferred method for the destruction of fluorinated organic compounds.[14][16] The high temperatures are necessary to break the stable carbon-fluorine bonds.[15] Incomplete combustion can create smaller, potentially hazardous fluorinated byproducts, so a permitted hazardous waste incinerator must be used.[12][14]
Hazardous Waste Landfill : If incineration is not available, disposal in a designated hazardous waste landfill is an alternative.[16] This method provides containment rather than destruction.[16]
References
Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). U.S. Environmental Protection Agency.
Personal protective equipment for handling Sulfogaiacol. (n.d.). Benchchem.
SAFETY DATA SHEET - 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide. (2025, December 25). Fisher Scientific.
Safety Data Sheet - 1,3-dimethyl-1H-pyrazole-4-sulfonohydrazide. (2024, December 19). Fluorochem.
Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
SAFETY DATA SHEET - 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone. (n.d.). Pfaltz & Bauer.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). U.S. Pharmacist.
Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA.
SAFETY DATA SHEET - Product identifier 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride. (2025, September 13). Sigma-Aldrich.
Safety Data Sheet - 1-(Oxan-4-yl)-1h-pyrazole-4-sulfonyl chloride. (2024, November 1). Aaronchem.
Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.
SAFETY DATA SHEET - 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea. (2025, October 7). Sigma-Aldrich.
Safety data sheet - Nezal. (2026, February 6). BASF.
Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Research Journal of Chemistry and Environment.
Selecting PPE When Using Pesticides. (2022, May 4). Iowa State University, Integrated Crop Management.
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration.
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023, July 13). ACS Omega.
Personal Protective Equipment. (2022, January 21). Canada.ca.
SAFETY DATA SHEET - 3,4-Dimethyl-1H-pyrazole Phosphate. (2024, December 7). TCI Chemicals.
Safety Data Sheet - N-[5-[1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl-propanamide. (2021, March 14). Merck.
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate.
SAFETY DATA SHEET - 1H-Pyrazole-4-sulfonamide. (2025, September 16). Thermo Fisher Scientific.
Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025, March 24). National Institutes of Health.
Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (n.d.). SciELO México.